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  • Product: 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine
  • CAS: 799559-59-4

Core Science & Biosynthesis

Foundational

1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine Introduction 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (CAS No: 799559-59-4) is a disubstituted piperazine derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

Introduction

1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (CAS No: 799559-59-4) is a disubstituted piperazine derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1] Its structure combines the hydrophilic and basic piperazine core, often used to optimize pharmacokinetic properties, with a rigid cyclobutyl group and a piperidine-4-carbonyl linker, which allows for diverse functionalization and interaction with biological targets.[2] This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, designed for researchers, chemists, and drug development professionals. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthetic strategy.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule is most efficiently approached through a convergent strategy. This involves the independent synthesis of two key fragments, followed by their coupling in the final stages. A retrosynthetic analysis logically disconnects the central amide bond, identifying 1-cyclobutylpiperazine (1) and an activated form of piperidine-4-carboxylic acid (2) as the primary synthons.

This approach is advantageous as it allows for the optimization of each fragment's synthesis independently and maximizes the overall yield by joining complex intermediates late in the sequence. The piperidine nitrogen requires a protecting group, such as the commonly used tert-butoxycarbonyl (Boc) group, to prevent self-condensation and other side reactions during the activation of the carboxylic acid and the subsequent amide coupling.

G TM Target Molecule 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine Amide_bond Amide Bond Formation TM->Amide_bond Retrosynthetic Disconnection Fragments Key Fragments Amide_bond->Fragments Synthon1 Synthon 1 1-Cyclobutylpiperazine Fragments->Synthon1 Synthon2 Synthon 2 N-Boc-piperidine-4-carbonyl Chloride Fragments->Synthon2 Reductive_Amination Reductive Amination Synthon1->Reductive_Amination Acid_Activation Protection & Acid Activation Synthon2->Acid_Activation SM1 Starting Material Piperazine Reductive_Amination->SM1 SM2 Starting Material Cyclobutanone Reductive_Amination->SM2 SM3 Starting Material Piperidine-4-carboxylic Acid Acid_Activation->SM3 G cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis cluster_2 Coupling & Deprotection Piperazine Piperazine Intermediate1 1-Cyclobutylpiperazine (1) Piperazine->Intermediate1 NaBH(OAc)3, AcOH, DCM Cyclobutanone Cyclobutanone Cyclobutanone->Intermediate1 CoupledProduct Boc-Protected Adduct Intermediate1->CoupledProduct TEA, DCM PipCOOH Piperidine-4- carboxylic Acid BocPipCOOH N-Boc-piperidine-4- carboxylic Acid PipCOOH->BocPipCOOH Boc2O, NaOH AcylChloride N-Boc-piperidine-4- carbonyl Chloride (2) BocPipCOOH->AcylChloride (COCl)2, cat. DMF AcylChloride->CoupledProduct FinalProduct Target Molecule CoupledProduct->FinalProduct TFA, DCM

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

Introduction: Unveiling a Promising Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold"[1][2]. Its unique six-membered heter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold"[1][2]. Its unique six-membered heterocyclic structure, featuring two nitrogen atoms at opposing positions, imparts a favorable combination of properties. These include a high polar surface area, structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors. Such characteristics often translate into improved aqueous solubility, enhanced oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, making piperazine derivatives highly sought after in the development of novel therapeutics[2].

This guide focuses on a specific, yet promising, derivative: 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine . The incorporation of a cyclobutyl group on one of the piperazine nitrogens and a piperidine-4-carbonyl moiety on the other creates a molecule with a distinct three-dimensional architecture and a unique distribution of lipophilic and hydrophilic regions. Such structural nuances are critical in fine-tuning a compound's affinity and selectivity for its biological target[3].

The intended audience for this technical guide—researchers, scientists, and drug development professionals—requires a comprehensive understanding of this molecule's fundamental physicochemical properties. These parameters are not merely academic data points; they are the bedrock upon which successful drug development is built, influencing everything from initial screening and formulation to clinical efficacy and safety[3]. While specific experimental data for this exact molecule is not extensively published, this guide will provide a robust framework for its characterization. We will delve into predicted properties based on its structural components, offer detailed, field-proven protocols for their empirical determination, and propose a viable synthetic route for its preparation.

Predicted Physicochemical Properties: A Data-Driven Estimation

The following table summarizes the predicted physicochemical properties of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. These values are estimations derived from the known properties of its constituent chemical motifs (piperazine, piperidine, and cyclobutane) and general principles of medicinal chemistry. It is imperative that these predictions are validated through the rigorous experimental protocols detailed later in this guide.

PropertyPredicted ValueRationale and Significance in Drug Development
Molecular Formula C₁₄H₂₅N₃OProvides the exact number of atoms of each element within the molecule.
Molecular Weight 251.37 g/mol [4][5]A molecular weight under 500 Da is consistent with Lipinski's Rule of Five for orally bioavailable drugs[6].
pKa pKa₁: ~5.5 - 6.5 pKa₂: ~9.5 - 10.5The two piperazine nitrogens and the piperidine nitrogen are basic. The piperidine nitrogen and the unsubstituted piperazine nitrogen are predicted to have the higher pKa, typical for secondary amines. The amide-linked piperazine nitrogen will have its basicity significantly reduced. The pKa dictates the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding[7].
logP 1.5 - 2.5This predicted value suggests a balanced lipophilicity, which is often a good starting point for achieving a compromise between aqueous solubility and membrane permeability. A logP in this range is generally favorable for oral absorption[5].
Aqueous Solubility Moderately SolubleThe presence of three basic nitrogen atoms suggests that the compound will exhibit pH-dependent solubility, with higher solubility at lower pH values where the nitrogens are protonated. The overall structure, however, has significant non-polar character, suggesting it will not be freely soluble in water at neutral pH[8].
Melting Point 120 - 150 °CThe melting point provides an indication of the purity and crystal lattice energy of the solid form. A sharp melting point is indicative of high purity.

Proposed Synthesis and Characterization: A Practical Approach

A logical and efficient synthesis of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine can be envisioned through a two-step process involving an initial N-alkylation followed by an amide coupling reaction.

G cluster_synthesis Proposed Synthesis Workflow start Starting Materials: 1-Cyclobutylpiperazine Piperidine-4-carboxylic acid reaction Amide Coupling Reaction start->reaction coupling_reagents Coupling Reagents: HATU, DIPEA coupling_reagents->reaction solvent Solvent: DMF or DCM solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification final_product 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine purification->final_product characterization Characterization: NMR, MS, HPLC final_product->characterization G cluster_solubility Solubility Determination Workflow start Add excess compound to buffer agitate Agitate at constant temp. (24-48h) start->agitate separate Centrifuge and/or filter agitate->separate quantify Analyze supernatant (HPLC or LC-MS) separate->quantify result Determine Solubility (mg/mL or µM) quantify->result

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Foundational

1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine mechanism of action speculation

An In-depth Technical Guide to the Mechanistic Investigation of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine Abstract The piperazine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous appro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanistic Investigation of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous approved therapeutics, particularly those targeting the central nervous system (CNS).[1] The novel compound, 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, presents a unique combination of a piperazine core, a piperidine-4-carbonyl linker, and an aliphatic cyclobutyl substituent. While direct pharmacological data for this specific molecule is not publicly available, its structural motifs suggest a high probability of interaction with CNS targets. This guide outlines a speculative mechanism of action centered on G-protein coupled receptor (GPCR) modulation and provides a comprehensive, tiered experimental strategy to systematically elucidate its pharmacology, from initial target identification to in vivo validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel chemical entities.

Introduction: Structural Rationale for CNS Activity

The molecular architecture of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine provides a strong rationale for hypothesizing CNS activity. The molecule can be deconstructed into three key pharmacophoric elements:

  • The Piperazine Ring: A privileged structure in neuropharmacology, frequently associated with modulation of aminergic GPCRs such as serotonin (5-HT) and dopamine (D) receptors.[1][2] Its basic nitrogens are often crucial for receptor interaction and can influence physicochemical properties like solubility and blood-brain barrier permeability.

  • The Piperidine-4-carbonyl Linker: This rigid linker connects the two cyclic amine systems. The amide bond provides a hydrogen bond acceptor, and the piperidine ring itself is a common feature in CNS-active compounds.

  • The N-Cyclobutyl Group: Unlike many well-characterized arylpiperazines (e.g., mCPP, a 5-HT1B/1C agonist), the aliphatic cyclobutyl group offers distinct properties.[2] It increases lipophilicity which may enhance membrane penetration, and its non-aromatic nature could improve metabolic stability and lead to a more selective receptor interaction profile, potentially reducing off-target effects associated with aromatic systems.[2]

Based on these structural features, our primary hypothesis is that 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine acts as a selective modulator of one or more serotonin (5-HT) receptor subtypes. Secondary hypotheses include potential interactions with dopamine, sigma, or melanocortin receptors, given the known pharmacology of related structures.[2][3]

Tier 1: Broad Profiling and Target Identification

The initial phase of investigation is designed to cast a wide net, identifying the primary biological target(s) and establishing fundamental drug-like properties.

Physicochemical Property Determination

Before biological testing, it is critical to understand the compound's fundamental properties to ensure data quality and aid in the interpretation of results.

ParameterExperimental MethodRationale
Aqueous Solubility Kinetic or Thermodynamic Solubility AssayDetermines the concentration range for in vitro assays and provides an early flag for potential bioavailability issues.
Lipophilicity (LogD at pH 7.4) Chromatographic (HPLC) or Shake-Flask MethodPredicts membrane permeability and potential for non-specific binding. A LogD between 1 and 3 is often optimal for CNS drugs.
Membrane Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Provides a high-throughput, cell-free assessment of passive diffusion across a lipid membrane, predicting blood-brain barrier penetration potential.
In Vitro Broad Target Screening

To empirically identify high-affinity targets, the compound should be submitted to a comprehensive radioligand binding panel. A standard approach is to screen against a panel of 40-70 common CNS targets at a single high concentration (e.g., 10 µM).

Experimental Protocol: Radioligand Displacement Assay Panel

  • Preparation: The test compound is dissolved in DMSO to create a high-concentration stock solution.

  • Incubation: For each target, a specific radioligand, a source of the receptor (e.g., cell membranes from recombinant cell lines), and the test compound (at 10 µM) are combined in a buffer solution.

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and unbound radioligand are separated via rapid filtration through a glass fiber filter.

  • Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.

  • Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle) and a positive control (a known ligand for the target). Significant inhibition (>50%) flags a potential interaction.

A hypothetical outcome of such a screen is presented below:

TargetRadioligand% Inhibition at 10 µM
5-HT1A[³H]8-OH-DPAT15%
5-HT2A [³H]Ketanserin 88%
5-HT2C[³H]Mesulergine45%
D2[³H]Spiperone22%
Sigma1[³H]Pentazocine65%
M1[³H]Pirenzepine5%

Hypothetical data suggesting a primary interaction with the 5-HT2A receptor and a secondary interaction with the Sigma1 receptor.

Tier 2: In Vitro Pharmacological Characterization

With primary targets identified, the next tier focuses on quantifying the affinity and functional activity of the compound at these specific receptors.

Affinity Determination (Ki)

Follow-up concentration-response binding assays are required for any target showing >50% inhibition in the initial screen.

Experimental Protocol: Concentration-Response Radioligand Binding

  • Assay Setup: The assay is performed as described in section 2.2, but with a range of concentrations of the test compound (e.g., 10 pM to 30 µM).

  • Data Analysis: The concentration-dependent inhibition data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Ki Calculation: The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Functional Activity Profiling

Determining whether the compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor is crucial. Based on our hypothetical hit at the 5-HT2A receptor, which is a Gq-coupled GPCR, a calcium mobilization assay is appropriate.

Experimental Protocol: Fluorometric Calcium Mobilization Assay

  • Cell Culture: A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) is cultured.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition:

    • Agonist Mode: The test compound is added at various concentrations, and the change in intracellular calcium is measured using a fluorescence plate reader.

    • Antagonist Mode: Cells are pre-incubated with various concentrations of the test compound before the addition of a known 5-HT2A agonist (e.g., serotonin). The ability of the test compound to inhibit the agonist-induced calcium response is measured.

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀/Kb (for antagonists).

The following diagram illustrates the canonical Gq signaling pathway that would be assessed in this assay.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT2A Receptor G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER_Ca Ca²⁺ Store IP3->ER_Ca Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Ca_Release Ca²⁺ Release ER_Ca->Ca_Release Agonist Agonist (e.g., Serotonin) Agonist->Receptor Binds Ca_Release->Cell_Response

Caption: Hypothetical 5-HT2A (Gq) signaling pathway.

Tier 3: In Vivo Characterization

Positive in vitro results warrant progression to in vivo models to assess pharmacokinetics and pharmacodynamics.

Pharmacokinetic (PK) Profiling

A preliminary PK study in rodents is essential to determine if the compound can achieve and maintain relevant concentrations in the plasma and brain.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: A cohort of mice or rats is administered the compound via intravenous (IV) and oral (PO) routes.

  • Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). For CNS compounds, brain tissue is also collected from terminal subgroups.

  • Bioanalysis: Compound concentrations in plasma and brain homogenate are quantified using LC-MS/MS.

  • Parameter Calculation: Key PK parameters are calculated, including clearance, volume of distribution, half-life (t1/2), and oral bioavailability (%F). The brain-to-plasma ratio is determined to assess CNS penetration.

Pharmacodynamic (PD) and Efficacy Modeling

The choice of PD model is dictated by the in vitro mechanism. If the compound is confirmed as a 5-HT2A antagonist, a relevant behavioral model is the Head-Twitch Response (HTR) assay in mice, a classic in vivo behavioral proxy for 5-HT2A receptor agonism.

Experimental Protocol: Head-Twitch Response (HTR) Assay

  • Pre-treatment: Mice are pre-treated with various doses of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine or vehicle.

  • Challenge: After a suitable pre-treatment time (determined by PK data), mice are challenged with a 5-HT2A agonist, such as DOI (2,5-Dimethoxy-4-iodoamphetamine).

  • Observation: The number of head twitches is counted by a blinded observer for a defined period (e.g., 20-30 minutes).

  • Analysis: The ability of the test compound to dose-dependently reduce the DOI-induced head twitches is quantified.

The overall workflow for the proposed mechanistic investigation is summarized in the diagram below.

experimental_workflow cluster_tier1 Tier 1: Profiling & ID cluster_tier2 Tier 2: In Vitro Characterization cluster_tier3 Tier 3: In Vivo Validation T1_Start Compound Synthesis 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine T1_Physchem Physicochemical Profiling T1_Start->T1_Physchem T1_Screen Broad Receptor Screening Panel T1_Start->T1_Screen T1_HitID Primary Target(s) Identified T1_Screen->T1_HitID T2_Affinity Affinity Determination (Ki) T1_HitID->T2_Affinity T2_Functional Functional Assays (Agonist/Antagonist) T2_Affinity->T2_Functional T2_SAR SAR Exploration (Analog Synthesis) T2_Functional->T2_SAR Iterate T2_Mechanism In Vitro Mechanism Established T2_Functional->T2_Mechanism T2_SAR->T2_Functional Iterate T3_PK Pharmacokinetics (PK) in Rodents T2_Mechanism->T3_PK T3_PD Pharmacodynamic/ Efficacy Models T3_PK->T3_PD T3_GoNoGo Go/No-Go Decision for Lead Optimization T3_PD->T3_GoNoGo

Caption: A tiered experimental workflow for mechanism of action elucidation.

Conclusion and Future Directions

This guide proposes a systematic, hypothesis-driven approach to decipher the mechanism of action of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. By integrating physicochemical profiling, broad target screening, detailed in vitro pharmacology, and in vivo validation, a comprehensive understanding of this novel compound's biological activity can be achieved. The results of these studies will not only define its primary mechanism but will also guide future structure-activity relationship (SAR) studies for lead optimization, ultimately determining its potential as a therapeutic candidate.

References

  • Wikipedia. Piperazine. [Link]

  • LookChem. Cas 205059-24-1, 1-BOC-4-(PIPERIDIN-4-YL)-PIPERAZINE. [Link]

  • Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105–121. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • PubChem. tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. [Link]

  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171–175. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Screening of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

Foreword: Charting a Course for a Novel Chemical Entity The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of rigorous, multi-faceted evaluation. This guide is dedicated to...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Chemical Entity

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of rigorous, multi-faceted evaluation. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for the initial in vitro characterization of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine . The presence of both piperidine and piperazine rings within its structure suggests a high probability of interaction with a variety of biological targets, particularly G-protein coupled receptors (GPCRs), a common feature of many approved drugs.

This document is not a rigid protocol but rather a strategic roadmap. It is designed to be adaptive, with the results of each phase informing the direction of subsequent investigations. Our approach is rooted in the principles of scientific integrity, beginning with broad, exploratory screening and progressively narrowing the focus to elucidate the specific mechanism of action and assess the preliminary drug-like properties of this compound.

Phase 1: Broad-Based Target Discovery

The initial phase of screening is designed to cast a wide net, identifying potential biological activities of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine across different target classes. This approach allows for the discovery of both anticipated and unexpected pharmacological profiles.

G-Protein Coupled Receptor (GPCR) Profiling

Given that the piperazine moiety is a well-established scaffold in GPCR-targeted drugs, a broad GPCR screen is a logical first step. This will provide a panoramic view of the compound's potential interactions with this large and therapeutically important family of receptors.

Causality behind Experimental Choice: A comprehensive GPCR panel screen at a single high concentration (e.g., 10 µM) can efficiently identify potential "hits" by measuring agonistic or antagonistic activity across a diverse range of receptors. This initial screen prioritizes breadth over depth to maximize the chances of identifying a primary target.

Experimental Protocol: Broad GPCR Panel Screen

  • Compound Preparation : Prepare a 10 mM stock solution of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine in 100% DMSO.

  • Assay Concentration : Dilute the stock solution to a final assay concentration of 10 µM in the appropriate assay buffer for each specific GPCR assay in the panel. Ensure the final DMSO concentration is ≤ 0.1% to minimize solvent effects.

  • Panel Selection : Utilize a commercially available GPCR panel that includes a diverse representation of receptor families (e.g., aminergic, peptidergic, etc.).

  • Assay Formats : The panel will likely employ various assay formats depending on the GPCR's signaling pathway (e.g., calcium flux for Gq-coupled receptors, cAMP accumulation for Gs/Gi-coupled receptors).[1][2]

  • Execution : Perform the assays according to the vendor's protocols. Typically, this involves incubating cells expressing the target GPCR with the compound and then measuring the relevant second messenger response.

  • Data Analysis : Results are often expressed as a percentage of a known reference agonist's response (for agonist mode) or as a percentage inhibition of a reference agonist's response (for antagonist mode). A common hit criterion is >50% activity or inhibition.

Kinase Inhibitor Profiling

To assess for potential off-target activities and to explore other therapeutic possibilities, a broad kinase inhibitor screen is recommended.

Causality behind Experimental Choice: Kinase inhibitors are a major class of therapeutics, and promiscuous kinase activity can lead to toxicity. An early-stage kinase screen helps to identify potential liabilities or, alternatively, could uncover a novel mechanism of action.[3][4][5]

Experimental Protocol: Kinase Panel Screen

  • Compound Preparation : As described for the GPCR screen.

  • Assay Concentration : A single concentration of 10 µM is typically used for initial screening.

  • Panel Selection : Choose a diverse panel of kinases representing different branches of the human kinome.

  • Assay Format : These are typically biochemical assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. Radiometric or fluorescence-based readouts are common.

  • Execution : Follow the standardized protocols of the screening service provider.

  • Data Analysis : Results are usually presented as a percentage of kinase activity remaining in the presence of the compound compared to a vehicle control. A hit is typically defined as >50% inhibition.

Antimicrobial Susceptibility Testing

The piperazine scaffold is also found in some antimicrobial agents. A basic screen against a panel of pathogenic bacteria and fungi is a cost-effective way to explore this potential activity.

Causality behind Experimental Choice: Early identification of antimicrobial properties can open up new therapeutic avenues for the compound. The broth microdilution method is a standardized and quantitative way to assess antimicrobial activity.[6][7][8][9]

Experimental Protocol: Broth Microdilution Assay

  • Strain Selection : Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Compound Preparation : Prepare serial two-fold dilutions of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.

  • Inoculum Preparation : Prepare a standardized inoculum of each microorganism.

  • Incubation : Inoculate the wells with the microbial suspension and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[8]

  • Data Analysis : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.[9]

Phase 2: Target Deconvolution and Mechanistic Studies

Assuming a "hit" is identified in Phase 1, the next step is to confirm this activity and elucidate the compound's mechanism of action at the specific target. For this guide, we will proceed with the hypothetical scenario that the broad GPCR screen identified significant antagonist activity at the Dopamine D2 receptor .

Primary Assay: Dopamine D2 Receptor Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine for the Dopamine D2 receptor.

Causality behind Experimental Choice: A radioligand binding assay provides a direct measure of the interaction between the compound and the receptor, independent of downstream signaling events. It is the gold standard for determining binding affinity.

Experimental Protocol: [³H]-Spiperone Competitive Binding Assay

  • Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Compound Dilutions : Prepare a series of dilutions of the test compound (e.g., from 100 µM to 10 pM) in assay buffer.

  • Assay Setup : In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand [³H]-Spiperone (a known D2 antagonist), and the various concentrations of the test compound.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.[10]

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting : Add scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.[10]

  • Data Analysis :

    • Total Binding : Radioactivity in the absence of any competing ligand.

    • Non-specific Binding : Radioactivity in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM Butaclamol).

    • Specific Binding : Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Assay: Dopamine D2 Receptor Functional Assay (cAMP Accumulation)

This assay will determine whether the compound acts as an antagonist, agonist, or inverse agonist at the Dopamine D2 receptor.

Causality behind Experimental Choice: The Dopamine D2 receptor is a Gi-coupled receptor, meaning its activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay measuring cAMP levels will reveal the compound's effect on receptor signaling.[11]

Experimental Protocol: Forskolin-Induced cAMP Accumulation Assay

  • Cell Plating : Plate cells stably expressing the human Dopamine D2 receptor in a suitable 96-well plate.

  • Compound Incubation (Antagonist Mode) : Pre-incubate the cells with various concentrations of the test compound.

  • Stimulation : Add a fixed concentration of a D2 receptor agonist (e.g., Quinpirole) in the presence of Forskolin (a direct activator of adenylyl cyclase).

  • Lysis and Detection : After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis :

    • Plot the cAMP levels against the log concentration of the test compound.

    • An antagonist will reverse the agonist-induced decrease in cAMP levels in a dose-dependent manner, allowing for the calculation of an IC50 value.

    • To test for agonist activity, the compound would be added in the absence of a reference agonist. A decrease in forskolin-stimulated cAMP levels would indicate agonism.

Phase 3: Early ADME and In Vitro Toxicology

Concurrent with target validation, it is crucial to assess the compound's fundamental drug-like properties. These assays provide an early indication of potential liabilities that could hinder further development.

In Vitro Cytotoxicity (MTT Assay)

This assay assesses the general toxicity of the compound to living cells.

Causality behind Experimental Choice: High cytotoxicity at concentrations close to the pharmacologically active range is a significant red flag. The MTT assay is a rapid and cost-effective method to evaluate a compound's effect on cell viability and metabolic activity.[12][13][14][15]

Experimental Protocol: MTT Assay

  • Cell Plating : Seed a metabolically active cell line (e.g., HepG2 or HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance of the solubilized formazan at approximately 570 nm.

  • Data Analysis : Plot the percentage of cell viability (relative to a vehicle-treated control) against the log concentration of the compound to determine the CC50 (50% cytotoxic concentration).

Metabolic Stability (Microsomal Stability Assay)

This assay evaluates the susceptibility of the compound to metabolism by liver enzymes.

Causality behind Experimental Choice: Rapid metabolism by the liver can lead to poor bioavailability and a short duration of action in vivo. A microsomal stability assay provides an early assessment of a compound's metabolic fate.[16][17][18][19]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture : Prepare a reaction mixture containing liver microsomes (human or from another species of interest), the test compound at a fixed concentration (e.g., 1 µM), and a buffer.

  • Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system.

  • Time Points : Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination : Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis : Plot the natural log of the percentage of compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Permeability (Caco-2 Permeability Assay)

This assay is used to predict the oral absorption of a compound.

Causality behind Experimental Choice: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the intestinal barrier. This assay is widely accepted by regulatory agencies for assessing drug permeability.[20][21][22]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture : Culture Caco-2 cells on permeable filter supports for 18-22 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity : Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay :

    • Apical to Basolateral (A-B) Transport : Add the test compound to the apical (upper) side of the monolayer and measure its appearance on the basolateral (lower) side over time.

    • Basolateral to Apical (B-A) Transport : Add the test compound to the basolateral side and measure its appearance on the apical side over time.

  • Analysis : Quantify the concentration of the compound in the donor and receiver compartments at various time points using LC-MS/MS.

  • Data Analysis :

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters (e.g., P-glycoprotein).[21]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Hypothetical Phase 1 Screening Results

Assay TypeTarget/OrganismResult (at 10 µM)Interpretation
GPCR PanelDopamine D285% Inhibition of Quinpirole responsePotential D2 Antagonist
GPCR PanelSerotonin 5-HT2A62% Inhibition of Serotonin responsePotential 5-HT2A Antagonist
Kinase PanelKinase X15% InhibitionInactive
AntimicrobialS. aureusMIC > 128 µg/mLInactive

Table 2: Hypothetical Phase 2 and 3 Characterization

AssayParameterResultInterpretation
D2 BindingKi25 nMHigh affinity for D2 receptor
D2 FunctionalIC50 (Antagonist)75 nMPotent D2 antagonist
MTT CytotoxicityCC50> 50 µMLow in vitro cytotoxicity
Microsomal Stabilityt½ (human)45 minModerately stable
Caco-2 PermeabilityPapp (A-B)15 x 10⁻⁶ cm/sHigh permeability
Caco-2 PermeabilityEfflux Ratio1.2Not a substrate for efflux pumps

Visualizations

In Vitro Screening Workflow

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Target Validation (Hypothetical D2 Hit) cluster_2 Phase 3: Early ADME/Tox GPCR GPCR Panel Screen Binding D2 Radioligand Binding (Affinity - Ki) GPCR->Binding Hit Identified Kinase Kinase Panel Screen Antimicrobial Antimicrobial Screen Functional D2 Functional Assay (Activity - IC50) Binding->Functional Confirm Affinity Cytotoxicity Cytotoxicity (MTT) Functional->Cytotoxicity Characterize Activity Metabolism Metabolic Stability Cytotoxicity->Metabolism Permeability Permeability (Caco-2) Metabolism->Permeability

Caption: A logical workflow for the in vitro screening of a novel compound.

Dopamine D2 Receptor (Gi-coupled) Signaling Pathway

G Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Compound Test Compound (Antagonist) Compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Decreased Signaling

Caption: Simplified Dopamine D2 (Gi-coupled) signaling pathway.

References

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]

  • WOAH. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 10). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

  • Nature. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Retrieved from [Link]

  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed Central. (2012, March 7). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Broad Institute. (n.d.). Protocols. Retrieved from [Link]

  • CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Retrieved from [Link]

  • National Institutes of Health. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Unknown Source. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (CAS 799559-59-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, a heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delineates its core physicochemical properties, outlines a representative synthetic protocol, and details robust analytical methodologies for its characterization. Furthermore, it explores the compound's potential biological significance and applications, drawing upon the established roles of the piperazine and piperidine scaffolds in pharmaceutical development. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel chemical entities for therapeutic development.

Introduction: The Strategic Importance of Piperazine-Piperidine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[1] When coupled with a piperidine moiety, another prevalent structural motif in approved pharmaceuticals, the resulting conjugate presents a versatile platform for exploring new chemical space. 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine emerges as a key building block, combining the favorable attributes of these two heterocyclic systems with a cyclobutyl group, which can offer improved metabolic stability and lipophilicity. Its structure suggests a role as an intermediate in the synthesis of complex molecules targeting a range of biological targets, particularly within the central nervous system (CNS).[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine are summarized below.

PropertyValueSource
CAS Number 799559-59-4[4]
Molecular Formula C₁₄H₂₅N₃O[4]
Molecular Weight 251.37 g/mol [4]
IUPAC Name (1-cyclobutylpiperazin-4-yl)(piperidin-4-yl)methanone[4]
Physical Form Solid (predicted)[4]
Purity ≥97% (typical)[4]

Synthesis and Mechanistic Rationale

While a specific, published synthetic route for 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine is not widely available, a logical and efficient approach involves the amide coupling of 1-cyclobutylpiperazine and a suitable piperidine-4-carboxylic acid derivative. The following protocol is a representative example based on established amide bond formation methodologies.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available precursors: N-Boc-piperidine-4-carboxylic acid and 1-cyclobutylpiperazine. The Boc protecting group is crucial to prevent unwanted side reactions at the piperidine nitrogen.

Synthetic_Pathway Reactant1 N-Boc-piperidine-4-carboxylic acid Intermediate N-Boc-1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine Reactant1->Intermediate Amide Coupling Reactant2 1-Cyclobutylpiperazine Reactant2->Intermediate Product 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (CAS 799559-59-4) Intermediate->Product Boc Deprotection Reagent1 Coupling Agent (e.g., HATU, HOBt) Base (e.g., DIPEA) Reagent2 Acid (e.g., TFA, HCl)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling to form N-Boc-1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

  • Reaction Setup: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 1-cyclobutylpiperazine (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The use of a coupling agent like HATU facilitates the formation of a highly reactive activated ester, which is then readily attacked by the secondary amine of 1-cyclobutylpiperazine to form the stable amide bond. DIPEA is used to neutralize the acid generated during the reaction and to ensure the amine is in its free base form.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the purified N-Boc protected intermediate from Step 1 in a suitable solvent such as DCM.

  • Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane), dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting residue is the hydrochloride or trifluoroacetate salt of the desired product.

  • Neutralization and Isolation: To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., 1M NaOH) to a pH > 10. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine.

Causality: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. The strong acid protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the release of isobutylene and carbon dioxide, thus liberating the piperidine nitrogen.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) IR Infrared Spectroscopy HPLC HPLC-UV LCMS LC-MS Sample Synthesized Compound Sample->NMR Sample->MS Sample->IR Sample->HPLC Sample->LCMS

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability Assessment of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

Prepared by: Gemini, Senior Application Scientist Abstract The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicoch...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the characterization of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, a molecule featuring a piperidine-piperazine amide linkage. We will delve into the scientific rationale behind experimental design, present detailed protocols for solubility and stability assessment, and discuss the interpretation of data within the context of drug development. This document is intended for researchers, analytical scientists, and formulation experts dedicated to advancing robust and effective drug candidates.

Introduction and Physicochemical Landscape

1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine is a small molecule characterized by several key structural features that dictate its physicochemical behavior:

  • Two Basic Centers: The presence of two nitrogen atoms within the piperazine and piperidine rings imparts basicity to the molecule.[1] The piperazine moiety, in particular, has two pKa values.[2] The precise pKa values are critical as they determine the molecule's ionization state across the physiological pH range, which directly influences solubility, permeability, and target engagement.[3]

  • Amide Linkage: The carbonyl group forms an amide bond, which can be susceptible to hydrolysis under acidic or basic conditions.

  • Lipophilic Moieties: The cyclobutyl and piperidine ring systems contribute to the molecule's overall lipophilicity, which is a key determinant of its partitioning behavior (LogP/LogD) and, consequently, its interaction with biological membranes.[4]

A comprehensive understanding of these features is the first step in designing a logical and efficient characterization plan. Predicting properties like pKa and LogP using computational models can provide a valuable starting point, but these must be confirmed experimentally.[5]

Foundational Physicochemical Characterization

Before embarking on detailed solubility and stability studies, a baseline characterization is essential.

pKa and LogP/LogD Determination

The ionization constant (pKa) and the partition coefficient (LogP) are arguably the most influential parameters for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Rationale: The pKa dictates the charge of the molecule at a given pH. For a basic compound like 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, solubility is expected to be higher at lower pH values where the molecule is protonated and more polar. LogP (the partition coefficient of the neutral species) and LogD (the pH-dependent distribution coefficient) quantify lipophilicity, which affects both solubility and membrane permeability.[4]

  • Experimental Protocol: Potentiometric Titration for pKa

    • Accurately weigh and dissolve a sample of the compound in a methanol/water mixture.

    • Titrate the solution with a standardized solution of hydrochloric acid (HCl), monitoring the pH using a calibrated electrode.

    • In a separate experiment, titrate the solution with a standardized solution of sodium hydroxide (NaOH).

    • Plot the pH versus the volume of titrant added. The inflection points on the curve correspond to the pKa values of the basic nitrogen centers.

    • Specialized software is used to calculate the precise pKa values from the titration curve.

  • Experimental Protocol: Shake-Flask Method for LogD

    • Prepare a series of buffered aqueous solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

    • Prepare a stock solution of the compound in n-octanol.

    • Add a known volume of the n-octanol stock solution to an equal volume of each aqueous buffer in separate vials.

    • Shake the vials vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

    • Centrifuge the vials to ensure complete phase separation.

    • Carefully sample both the aqueous and n-octanol layers.

    • Quantify the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate LogD at each pH as: LogD = log10([Compound]octanol / [Compound]aqueous).

Comprehensive Solubility Assessment

Solubility determines the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption. It is crucial to assess solubility under various conditions to predict in vivo behavior.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated organic stock (like DMSO), begins to precipitate in an aqueous medium. This is a high-throughput method useful for early discovery screening.[7][8]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is determined by allowing an excess of the solid to equilibrate with the solvent over a longer period (e.g., 24-48 hours).[9][10] This is the gold standard for pre-formulation and development.

Experimental Workflow for Solubility Determination

The following diagram illustrates a comprehensive workflow for assessing the solubility of a new chemical entity.

G cluster_0 Solubility Assessment Workflow A Start: Compound Synthesis & Purification B Kinetic Solubility Assay (High-Throughput Screening) A->B Early Discovery C Thermodynamic Solubility Assay (pH-Profile) B->C Lead Optimization D Biorelevant Media Solubility (FaSSIF & FeSSIF) C->D Pre-clinical Development E Data Analysis & Reporting (Solubility Profile) D->E F Decision Point: Proceed to Formulation? E->F

Caption: Workflow for solubility characterization.

Protocol: Thermodynamic pH-Solubility Profile
  • Add an excess amount of solid 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (enough to ensure undissolved solid remains) to a series of vials containing buffers of varying pH (e.g., from pH 1 to 10).

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • After equilibration, visually confirm the presence of excess solid.

  • Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC method.

  • Measure the final pH of each solution to confirm it has not shifted during the experiment.[9]

Solubility in Biorelevant Media

To better predict oral absorption, solubility should be assessed in media that mimic the fluids of the gastrointestinal tract.[11] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are crucial for this evaluation.[12][13][14]

  • Rationale: These media contain bile salts and lecithin, which form micelles that can significantly enhance the solubility of poorly soluble compounds, particularly those with lipophilic characteristics.[15] Comparing solubility in FaSSIF and FeSSIF can help predict potential food effects on drug absorption.[13]

  • Protocol: The protocol is identical to the thermodynamic solubility assay, but FaSSIF (pH ~6.5) and FeSSIF (pH ~5.0) are used as the solvents.[13]

Data Presentation

Summarize the collected solubility data in a clear, tabular format.

MediumpHTemperature (°C)Solubility (µg/mL)
0.1 N HCl1.237Hypothetical Value
Acetate Buffer4.537Hypothetical Value
Phosphate Buffer (FaSSIF)6.537Hypothetical Value
Phosphate Buffer (FeSSIF)5.037Hypothetical Value
Phosphate Buffer7.437Hypothetical Value

Chemical Stability and Degradation Pathway Analysis

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[16]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[17][18] These studies purposefully degrade the compound under harsh conditions to identify likely degradation products and pathways.[19][20]

  • Rationale: By understanding how the molecule degrades, we can develop analytical methods capable of separating the intact drug from its degradants.[21][22] This is a regulatory requirement and is critical for ensuring that patient safety is not compromised by toxic degradation products. The goal is to achieve a target degradation of 5-20%.[19][23]

Experimental Workflow for Stability Assessment

G cluster_1 Stability Assessment Workflow A Develop & Validate Stability-Indicating HPLC Method B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B Method Specificity D ICH Formal Stability Studies (Long-term & Accelerated) A->D Validated Method C Identify Degradation Products (LC-MS/MS) B->C Pathway Elucidation C->A Method Refinement E Data Analysis & Reporting (Shelf-life determination) D->E

Caption: Workflow for stability characterization.

Protocols for Forced Degradation

A solution of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (e.g., 1 mg/mL) is prepared for each condition.[23]

  • Acid Hydrolysis: Treat the solution with 0.1 N HCl at 60°C for 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Treat the solution with 0.1 N NaOH at 60°C for 24 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 80°C for 48 hours. Dissolve in a suitable solvent before analysis.

  • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][24]

Samples from each condition are then analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to help identify the mass of the degradation products.

ICH Stability Studies

Formal stability studies are performed according to the International Council for Harmonisation (ICH) Q1A(R2) guideline.[16][25][26]

  • Rationale: These studies are designed to establish a re-test period for the drug substance or a shelf life for the drug product under defined storage conditions.[16]

  • Protocol:

    • Package the drug substance in a container closure system that simulates the proposed packaging for storage and distribution.[16]

    • Store samples from at least three primary batches under long-term and accelerated conditions.[16]

    • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[16]

    • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.[16]

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, and degradation products.[16]

Data Presentation

Summarize the forced degradation results in a table.

Stress Condition% Assay Remaining% Total ImpuritiesObservations
0.1 N HCl (60°C)HypotheticalHypotheticale.g., One major degradant observed
0.1 N NaOH (60°C)HypotheticalHypotheticale.g., Significant degradation to two peaks
3% H₂O₂ (RT)HypotheticalHypotheticale.g., Minor degradation
Thermal (80°C Solid)HypotheticalHypotheticale.g., Stable
Photolytic (ICH Q1B)HypotheticalHypotheticale.g., Slight discoloration, minor degradant

The Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method that can accurately measure the drug substance and separate it from all potential impurities and degradation products.[17][27]

  • Method of Choice: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for small molecules.[27] Coupling with a mass spectrometer (MS) is invaluable during development for peak tracking and identification.[27]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[28][29][30] Specificity is the most critical parameter for a stability-indicating method and is proven using the samples generated during the forced degradation studies.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable, data-driven process in drug development. For 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, a thorough understanding of its pH-dependent solubility, behavior in biorelevant media, and degradation pathways is paramount. The data generated from the protocols outlined in this guide will provide the foundational knowledge required to make informed decisions, enabling the development of a safe, effective, and stable pharmaceutical product.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies. Available at: [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. Available at: [Link]

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. Available at: [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

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Foundational

A Technical Guide to the Pharmacological Exploration of Novel Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Piperazine Scaffold The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural properties, including a constrained yet flexible conformation and the ability to engage in various molecular interactions, have made it a privileged scaffold in the design of a multitude of therapeutic agents.[2] Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, particularly within the central nervous system (CNS), where they modulate the function of key neurotransmitter receptors.[1][3] This has led to their successful development as antipsychotic, antidepressant, and anxiolytic medications.[3]

The versatility of the piperazine moiety allows for facile structural modifications, enabling the fine-tuning of a compound's pharmacological profile.[1][2] This adaptability continues to make it a fertile ground for the discovery of novel drug candidates. This guide provides an in-depth exploration of the pharmacological characterization of novel piperazine compounds, from initial in vitro screening to in vivo preclinical evaluation. It is designed to offer not just a series of protocols, but a strategic framework for understanding the "why" behind each experimental step, empowering researchers to make informed decisions in their drug discovery programs.

Part 1: In Vitro Pharmacological Characterization: Building a Foundational Profile

The initial stages of characterizing a novel piperazine compound involve a suite of in vitro assays designed to determine its primary biological targets, binding affinity, and functional activity. G-protein coupled receptors (GPCRs) are a major class of drug targets, and many piperazine derivatives exhibit activity at these receptors.[4][5]

Determining Target Engagement: Receptor Binding Assays

Receptor binding assays are the gold standard for measuring the affinity of a ligand for its target receptor.[6] These assays are crucial for determining the potency of a novel piperazine compound and its selectivity for different receptors.

Core Principle: Radioligand binding assays utilize a radioactively labeled ligand with known affinity for the target receptor. The novel, unlabeled piperazine compound is introduced to compete with the radioligand for binding to the receptor. The ability of the novel compound to displace the radioligand is a measure of its own binding affinity, typically expressed as the inhibition constant (Ki).[6]

Experimental Protocol: Competitive Radioligand Binding Assay [6][7]

Objective: To determine the binding affinity (Ki) of a novel piperazine compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).

  • Novel piperazine compound (test compound).

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors).

  • 96-well filter plates.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the novel piperazine compound.

  • Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known competing ligand).

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature or 37°C).[8]

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. The receptor-bound radioligand will be trapped on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation and Causality: The inclusion of total and non-specific binding controls is critical for ensuring the accuracy of the calculated specific binding. The choice of radioligand is paramount; it must be highly specific for the target receptor to avoid confounding results.

Assessing Functional Activity: Second Messenger Assays

Once binding affinity is established, it is essential to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have the opposite effect of an agonist (inverse agonist)? GPCRs signal through various intracellular cascades, often involving second messengers like cyclic AMP (cAMP) and calcium.[9][10]

Core Principle: Functional assays measure changes in the concentration of these second messengers in response to compound treatment. For GPCRs coupled to Gs or Gi proteins, cAMP levels are a direct readout of receptor activation or inhibition.[11]

Experimental Protocol: GloSensor™ cAMP Assay [12][13]

Objective: To determine the functional activity (agonist or antagonist) of a novel piperazine compound at a Gs- or Gi-coupled receptor.

Materials:

  • HEK293 cells stably expressing the target receptor and the GloSensor™ cAMP biosensor.

  • GloSensor™ cAMP reagent.

  • Novel piperazine compound.

  • Known agonist and antagonist for the target receptor (for controls).

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptors).

  • White, opaque 384-well plates.[14]

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into 384-well plates and allow them to attach overnight.

  • Reagent Equilibration: Incubate the cells with the GloSensor™ cAMP reagent for 2 hours to allow for substrate equilibration.[13]

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the novel piperazine compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the novel piperazine compound before adding a fixed concentration of a known agonist.

  • Signal Detection: Measure luminescence at various time points using a luminometer. For Gi-coupled receptors, after agonist/antagonist incubation, add forskolin to stimulate cAMP production and measure the compound's ability to inhibit this increase.[13]

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonists, determine the IC50 (inhibitory concentration to block 50% of the agonist response).

Self-Validation and Causality: The use of a known agonist and antagonist provides positive and negative controls, validating the assay's performance. The kinetic measurement of the luminescent signal allows for a real-time understanding of the compound's effect on cAMP dynamics.[12]

Part 2: Preclinical In Vivo Evaluation: From Bench to Biological System

After a promising in vitro profile is established, the investigation moves to in vivo models to assess the compound's pharmacokinetic properties and its efficacy and safety in a living organism.[15][16] All preclinical studies must be conducted in compliance with Good Laboratory Practices (GLP) as defined by regulatory agencies like the FDA.[17][18]

Pharmacokinetics: The Journey of a Drug in the Body

Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME).[19][20] These studies provide critical information for determining appropriate dosing regimens for subsequent efficacy and toxicology studies.[21]

Core Principle: A novel piperazine compound is administered to a preclinical species (typically rodents), and blood samples are collected at various time points. The concentration of the drug in the plasma is then measured to determine key PK parameters.[19]

Experimental Protocol: Rodent Pharmacokinetic Study [19][21]

Objective: To determine the pharmacokinetic profile of a novel piperazine compound in rats.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain).

  • Novel piperazine compound formulated for intravenous (IV) and oral (PO) administration.

  • Dosing vehicles.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Acclimation and Dosing: Acclimate the rats to the housing conditions. Divide the animals into two groups: IV and PO administration. Administer a single dose of the compound to each animal.

  • Blood Sampling: Collect blood samples (typically via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the novel piperazine compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Calculate key PK parameters using non-compartmental analysis:

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Half-life (t½): The time required for the plasma concentration to decrease by half.

      • Area under the curve (AUC): The total drug exposure over time.

      • Maximum concentration (Cmax) and time to maximum concentration (Tmax) for oral dosing.

      • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Self-Validation and Causality: The inclusion of an IV dosing group is crucial as it provides a direct measure of systemic drug exposure, which is necessary to calculate the absolute oral bioavailability. A validated bioanalytical method ensures the accuracy and precision of the plasma concentration measurements.

In Vivo Efficacy: Assessing Therapeutic Potential

The ultimate goal of drug discovery is to develop a compound that is effective in treating a specific disease. In vivo efficacy studies use animal models that mimic certain aspects of human diseases to evaluate the therapeutic potential of a novel compound.[22][23]

Core Principle: For novel piperazine compounds targeting CNS disorders like schizophrenia, rodent models that exhibit psychosis-like behaviors are often used.[22][24] The ability of the compound to reverse these behaviors is taken as a predictor of antipsychotic efficacy.

Experimental Protocol: Inhibition of Amphetamine-Induced Hyperlocomotion in Rats [22][25]

Objective: To evaluate the potential antipsychotic activity of a novel piperazine compound.

Materials:

  • Male Wistar rats.

  • Novel piperazine compound.

  • d-Amphetamine.

  • Vehicle control.

  • Open-field activity chambers equipped with infrared beams to track movement.

Procedure:

  • Animal Acclimation: Acclimate the rats to the activity chambers for a set period before the experiment.

  • Dosing: Administer the novel piperazine compound or vehicle to the rats. After a predetermined pre-treatment time, administer d-amphetamine to induce hyperlocomotion.

  • Activity Monitoring: Place the rats back into the activity chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-90 minutes).

  • Data Analysis:

    • Compare the locomotor activity of the group treated with the novel piperazine compound + amphetamine to the group treated with vehicle + amphetamine.

    • Calculate the percentage inhibition of hyperlocomotion for the test compound.

    • Determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal effect).

Self-Validation and Causality: This model is based on the dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic systems contributes to psychotic symptoms. Amphetamine induces dopamine release, leading to hyperlocomotion. A compound that blocks dopamine receptors (a common mechanism for antipsychotics) will attenuate this effect. Comparing the results to a known antipsychotic drug can further validate the model and benchmark the novel compound's efficacy.

Data Summary and Visualization

Quantitative Data Summary
Parameter Compound A Compound B Reference Drug
D2 Receptor Binding (Ki, nM) 5.225.81.5
5-HT2A Receptor Binding (Ki, nM) 10.48.112.3
cAMP Functional Assay (IC50, nM) 8.942.13.2
Oral Bioavailability (F%) 45%68%35%
Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) 0.52.10.2

Table 1: Illustrative pharmacological data for hypothetical novel piperazine compounds.

Diagrams

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Receptor Binding Functional Assays Functional Assays Receptor Binding->Functional Assays ADME Assays ADME Assays Functional Assays->ADME Assays Pharmacokinetics Pharmacokinetics ADME Assays->Pharmacokinetics Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Toxicology Toxicology Efficacy Models->Toxicology Lead Candidate Lead Candidate Toxicology->Lead Candidate Novel Compound Novel Compound Novel Compound->Receptor Binding

Caption: Drug discovery workflow for novel piperazine compounds.

G Agonist Agonist GPCR Gi-coupled Receptor Agonist->GPCR Activates G_Protein Gi Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Antagonist Antagonist Antagonist->GPCR Blocks

Caption: Simplified Gi-coupled GPCR signaling pathway.

Conclusion: A Strategic Approach to Piperazine Pharmacology

The exploration of novel piperazine compounds requires a systematic and logical progression from in vitro characterization to in vivo validation. Each experimental step builds upon the last, creating a comprehensive pharmacological profile that informs the potential of a compound as a therapeutic agent. By understanding the principles behind each assay and adhering to rigorous, self-validating protocols, researchers can confidently navigate the complexities of drug discovery and unlock the full therapeutic potential of the versatile piperazine scaffold. The journey from a novel chemical entity to a lead candidate is a meticulous process, but one that holds immense promise for addressing unmet medical needs, particularly in the realm of central nervous system disorders.

References

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Exploratory

Unveiling the Binding Landscape: A Theoretical Exploration of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

A Senior Application Scientist's Guide to Predicting Molecular Interactions Authored for Researchers, Scientists, and Drug Development Professionals This in-depth technical guide delineates a comprehensive, field-proven...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Predicting Molecular Interactions

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates a comprehensive, field-proven computational workflow to elucidate the theoretical binding modes of the novel compound, 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. As this molecule is not extensively characterized in existing literature, this document serves as a blueprint for a predictive, structure-based investigation. We will navigate the causal logic behind experimental choices, ensuring a self-validating and robust analytical cascade from target selection to the atomic-level interpretation of binding interactions.

Introduction: Deconstructing 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

The molecular architecture of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine is a mosaic of privileged pharmacological scaffolds. The piperidine and piperazine rings are integral components of numerous approved drugs, particularly those targeting the central nervous system (CNS), infectious agents, and cancer[1][2]. Piperazine derivatives, for instance, are well-represented in antipsychotic, antidepressant, and anxiolytic medications, often modulating monoamine pathways[3]. Similarly, the piperidine moiety is a cornerstone of many opioid receptor modulators[4].

The presence of these structural motifs suggests a high probability of interaction with protein targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes within these therapeutic areas. For the purpose of this illustrative guide, we will hypothesize the human Dopamine D2 receptor (D2R) as a plausible biological target. The D2R is a critical GPCR in the CNS and a primary target for many antipsychotic drugs that feature the piperazine scaffold.

This guide will, therefore, detail the theoretical framework for predicting the binding mode of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine within the orthosteric binding site of the D2R.

The Computational Gauntlet: A Step-by-Step Workflow for Binding Mode Prediction

Our investigation will follow a multi-stage computational protocol, a cornerstone of modern structure-based drug design[5][6][7][8]. Each step is designed to progressively refine our understanding of the ligand-protein interaction, from initial coarse-grained predictions to a detailed, dynamic view of the binding event.

G cluster_0 Preparation Phase cluster_1 Docking & Scoring cluster_2 Refinement & Energetics cluster_3 Analysis Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep Receptor Preparation Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Free_Energy Binding Free Energy Calculation (MM/PBSA) MD_Sim->Free_Energy Interaction_Analysis Interaction Analysis & Visualization MD_Sim->Interaction_Analysis Free_Energy->Interaction_Analysis

Figure 1: A generalized workflow for the computational prediction of ligand binding modes.

Part 1: Foundational Preparations - Ligand and Receptor Setup

The fidelity of any in-silico experiment is critically dependent on the quality of the starting structures. This preparatory phase ensures that both the ligand and its target receptor are in an energetically favorable and chemically correct state.

Experimental Protocol: Ligand Preparation
  • 2D to 3D Conversion : The 2D structure of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine is first sketched using a chemical drawing tool like BIOVIA Draw[9]. This 2D representation is then converted into a 3D structure.

  • Energy Minimization : The initial 3D conformation of the ligand is likely not at its lowest energy state. A geometry optimization is performed using a suitable force field (e.g., MMFF94) to relieve any steric clashes and to find a low-energy conformation[9].

  • Charge Assignment : Partial atomic charges are assigned to the ligand atoms. This is crucial for accurately modeling electrostatic interactions with the protein.

Experimental Protocol: Receptor Preparation
  • Structure Retrieval : A high-resolution 3D structure of the human Dopamine D2 receptor is obtained from the Protein Data Bank (PDB).

  • Structural Cleaning : The raw PDB file is processed to remove non-essential components such as water molecules, co-solvents, and any co-crystallized ligands[10].

  • Protonation and Charge Assignment : Hydrogen atoms, which are typically not resolved in crystal structures, are added to the protein. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are assigned based on the physiological pH. Atomic charges are assigned using a standard protein force field (e.g., AMBER).

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking serves to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex[11][12]. This step generates a set of possible binding poses, which are then ranked by a scoring function.

Causality in Docking Choices

The selection of a docking algorithm and scoring function is pivotal. For GPCRs like the D2R, which possess a well-defined binding pocket, a grid-based docking approach is highly effective. The scoring function should adeptly balance enthalpic contributions (e.g., hydrogen bonds, van der Waals interactions) and entropic penalties associated with binding.

Experimental Protocol: Molecular Docking
  • Binding Site Definition : The binding site within the D2R is defined. This is typically the region occupied by a known co-crystallized ligand or identified through bioinformatics tools that predict ligand-binding pockets.

  • Docking Simulation : The prepared ligand is docked into the defined binding site of the D2R using software such as AutoDock Vina. The software systematically samples different conformations and orientations of the ligand within the binding site.

  • Pose Clustering and Scoring : The resulting docked poses are clustered based on their root-mean-square deviation (RMSD). The poses are then ranked using the software's scoring function, which estimates the binding affinity[11]. The top-ranked poses are selected for further analysis.

Part 3: Molecular Dynamics Simulation - Refining the Interaction in a Dynamic Environment

While docking provides a static snapshot of the binding pose, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a time-resolved view of the protein-ligand complex, allowing for the refinement of the docked pose and an assessment of its stability[13][14][15].

The Rationale for MD Simulations

MD simulations account for the flexibility of both the protein and the ligand, providing a more realistic representation of the binding event. This allows for the observation of induced-fit effects and the stability of key interactions over time[16][17].

Experimental Protocol: Molecular Dynamics Simulation
  • System Solvation : The top-ranked protein-ligand complex from docking is placed in a periodic box of water molecules, simulating the aqueous cellular environment.

  • Ionization : Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization : The entire system (protein, ligand, water, and ions) is energy minimized to remove any steric clashes.

  • Equilibration : The system is gradually heated to a physiological temperature (e.g., 310 K) and the pressure is equilibrated. This is done in two stages: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles.

  • Production Run : A production MD simulation is run for an extended period (typically nanoseconds to microseconds) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis : The resulting trajectory is analyzed to assess the stability of the ligand's binding pose, the flexibility of different protein regions, and the persistence of key intermolecular interactions.

Part 4: Binding Free Energy Calculation - Quantifying the Interaction

To quantify the strength of the protein-ligand interaction, the binding free energy is calculated from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly employed for this purpose as they offer a good balance between accuracy and computational cost[18][19][20][21][22].

Experimental Protocol: MM/PBSA Binding Free Energy Calculation
  • Snapshot Extraction : Snapshots of the protein-ligand complex are extracted from the equilibrated portion of the MD trajectory.

  • Energy Calculations : For each snapshot, the following energy terms are calculated:

    • The molecular mechanics energy of the complex, protein, and ligand.

    • The polar solvation energy, calculated using the Poisson-Boltzmann or Generalized Born model.

    • The nonpolar solvation energy, typically estimated from the solvent-accessible surface area (SASA).

  • Free Energy Calculation : The binding free energy is then calculated by summing the changes in the gas-phase molecular mechanics energy and the solvation free energy upon ligand binding. The entropic contribution can also be estimated, though it is computationally expensive and often omitted in relative binding free energy calculations.

Part 5: Interaction Analysis and Visualization - Deciphering the Binding Mode

The final step involves a detailed analysis of the interactions between 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine and the D2R. This provides a qualitative understanding of the key determinants of binding.

Hypothetical Binding Mode Analysis of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine in the D2R

Based on the known interactions of other piperazine-containing ligands with the D2R, we can hypothesize the following key interactions:

  • Salt Bridge : The basic nitrogen in the piperazine ring is likely to form a salt bridge with a conserved aspartic acid residue in the D2R binding pocket.

  • Hydrogen Bonds : The carbonyl oxygen can act as a hydrogen bond acceptor with backbone or side-chain donors in the receptor. The nitrogen in the piperidine ring can act as a hydrogen bond donor.

  • Hydrophobic Interactions : The cyclobutyl and piperidine rings are expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to binding affinity.

Data Presentation: Hypothetical Interaction Summary
Interaction TypeLigand MoietyD2R Residue (Hypothetical)
Salt BridgePiperazine NitrogenAsp114
Hydrogen BondCarbonyl OxygenSer193 (Backbone NH)
Hydrogen BondPiperidine NitrogenAsn390
HydrophobicCyclobutyl RingVal115, Trp386
HydrophobicPiperidine RingPhe389, Phe390
Visualization

The predicted binding pose and the key interactions can be visualized using molecular graphics software such as PyMOL or UCSF Chimera[10][23][24][25].

G cluster_ligand 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine cluster_receptor Dopamine D2 Receptor (Hypothetical Residues) Piperazine_N Piperazine Nitrogen Asp114 Asp114 Piperazine_N->Asp114 Salt Bridge Carbonyl_O Carbonyl Oxygen Ser193 Ser193 Carbonyl_O->Ser193 H-Bond Piperidine_N Piperidine Nitrogen Asn390 Asn390 Piperidine_N->Asn390 H-Bond Cyclobutyl Cyclobutyl Ring Hydrophobic_Pocket Hydrophobic Pocket (Val115, Trp386, Phe389, Phe390) Cyclobutyl->Hydrophobic_Pocket Hydrophobic Interaction Piperidine_Ring Piperidine Ring Piperidine_Ring->Hydrophobic_Pocket Hydrophobic Interaction

Figure 2: A diagram illustrating the hypothetical key interactions between 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine and the Dopamine D2 receptor.

Conclusion

This guide has outlined a robust and scientifically grounded computational methodology for predicting the theoretical binding modes of the novel compound 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. By leveraging a multi-step workflow encompassing ligand and receptor preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the potential protein-ligand interactions that govern its biological activity. This predictive framework is an invaluable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

  • Structure-Based Drug Design Workflow. (2021). ResearchGate. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube. [Link]

  • Docking Screens for Novel Ligands Conferring New Biology. (2016). PubMed Central. [Link]

  • Protein-Ligand Interaction Tutorial. (2020). YouTube. [Link]

  • Protein-Ligand Complex - MD Tutorials. (n.d.). GROMACS Tutorials. [Link]

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  • A few examples of piperidine-based drugs and natural products. (n.d.). ResearchGate. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2018). PubMed Central. [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). (2023). YouTube. [Link]

  • Visualizing Protein-Ligand Interactions || UCSF Chimera. (2022). YouTube. [Link]

  • Protocol for Molecular Dynamics Simulations of Proteins. (2016). bioRxiv. [Link]

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  • A Structure-Based Drug Discovery Paradigm. (2019). PubMed Central. [Link]

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  • Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. [Link]

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  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015). PubMed Central. [Link]

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  • Docking Screens for Novel Ligands Conferring New Biology. (2016). ResearchGate. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023). YouTube. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed Central. [Link]

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  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Roadmap for the Neuropharmacological Characterization of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

Abstract This document provides a comprehensive guide for the neuropharmacological characterization of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, a novel piperazine derivative with potential for central nervous sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the neuropharmacological characterization of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, a novel piperazine derivative with potential for central nervous system (CNS) activity. Given the structural motifs common to known psychoactive compounds, a systematic evaluation is warranted to elucidate its mechanism of action and therapeutic potential.[1][2] This guide presents a strategic, multi-tiered workflow, from initial target identification and in vitro profiling to in vivo behavioral assessment. Detailed, field-tested protocols are provided for key assays, including radioligand binding, functional second messenger analysis, and rodent behavioral models for anxiety and depression. The overarching goal is to equip researchers, scientists, and drug development professionals with the rationale and methodology to build a robust pharmacological profile for this and similar novel chemical entities.

Introduction and Rationale

1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (Figure 1) is a synthetic piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the CNS.[2] The presence of a cyclobutyl group and a piperidine-4-carbonyl moiety suggests potential interactions with various neuroreceptors, particularly G-protein coupled receptors (GPCRs) such as serotonin or dopamine receptors, or other targets like histamine receptors.[1][3]

As this compound is a novel research chemical, its specific biological targets are not yet defined. Therefore, this guide adopts an investigative approach, outlining a logical progression of experiments to first identify its primary molecular target(s) and then characterize its functional activity and potential behavioral effects. This systematic process is fundamental in early-stage drug discovery for identifying and validating new therapeutic candidates.[4][5]

Table 1: Compound Specifications

Property Value Source
IUPAC Name 1-cyclobutyl-4-(piperidin-4-ylcarbonyl)piperazine [6]
CAS Number 799559-59-4 [7][8]
Molecular Formula C₁₄H₂₅N₃O [6]

| Molecular Weight | 251.37 g/mol |[6] |

Tier 1: Initial Target Identification Workflow

The primary challenge with a novel compound is to efficiently identify its most relevant biological target(s). A broad, unbiased screening approach is the most effective starting point before committing resources to specific, in-depth assays.

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: In Vitro Profiling cluster_2 Tier 3: In Vivo Assessment A Compound Synthesis & QC B In Silico Screening (Target Prediction) A->B Structural Info C Broad-Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen44™) A->C Test Article B->C Hypothesis Generation D Data Analysis: Identify High-Affinity Hits (e.g., >50% displacement @ 10 µM) C->D E Target Confirmation: Saturation & Competition Binding Assays (Protocol 3.1) D->E Prioritized Targets F Functional Characterization: cAMP / Ca²+ Assays (Protocol 3.2) E->F Confirmed Target Binding Affinity (Ki) G Behavioral Pharmacology (Protocols 4.1 & 4.2) F->G Functional Profile (Agonist/Antagonist, EC₅₀/IC₅₀)

Caption: High-level workflow for neuropharmacological characterization.

Rationale: This workflow prioritizes efficiency. An in silico screen can provide initial hypotheses, but a broad experimental screen is crucial for unbiased discovery.[9] A binding panel covering dozens of CNS targets (GPCRs, ion channels, transporters) will quickly identify the most promising interactions for follow-up studies.

Tier 2: Detailed In Vitro Pharmacological Profiling

Once high-affinity targets are identified, the next step is to quantify the binding interaction and determine the compound's functional effect on the receptor. For the purposes of this guide, we will assume a hit was identified on a Gs or Gi-coupled GPCR.

Protocol 3.1: Radioligand Competition Binding Assay

Principle of the Assay: This assay quantifies the affinity of the test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand ('radioligand') that has a known high affinity for the same receptor.[10][11] The result is an inhibition constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. Radioligand binding is considered the gold standard for measuring binding affinity due to its sensitivity and robustness.[10][12]

G cluster_0 Assay Components cluster_1 Binding Reaction cluster_2 Measurement Receptor Receptor (Membrane Prep) R1 Radioligand Radioligand (*) R2 Compound Test Compound R3 L1 * L1->R2 Specific Binding C1 C C1->R3 Competition Filtration Filtration (Separates Bound from Free) Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting

Caption: Principle of the competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Use cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human receptor of interest.

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[13]

    • Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.[13]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kd), and 150 µL of the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a known, high-concentration unlabeled ligand (a 'saturating' concentration), 50 µL radioligand, and 150 µL of membranes.

    • Competition Wells: Add 50 µL of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine at various concentrations (e.g., 10-point, 3-fold serial dilution from 100 µM), 50 µL radioligand, and 150 µL of membranes.

  • Incubation:

    • Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[13] Gentle agitation is recommended.

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI).[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter (e.g., MicroBeta counter).[13]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percent specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

  • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Table 2: Example Radioligand Binding Data Analysis

[Compound] (nM) Total CPM NSB CPM Specific CPM % Inhibition
0 (Control) 5000 200 4800 0%
1 4950 200 4750 1.0%
10 4200 200 4000 16.7%
50 2650 200 2450 49.0%
100 1500 200 1300 72.9%
1000 350 200 150 96.9%

| Result | | | IC₅₀ ≈ 51 nM | |

Protocol 3.2: GloSensor™ cAMP Functional Assay

Principle of the Assay: This assay determines if a compound acts as an agonist or antagonist at a Gs or Gi-coupled GPCR by measuring changes in the second messenger cyclic AMP (cAMP).[14][15] The assay utilizes a genetically engineered luciferase biosensor that emits light in the presence of cAMP. Activation of Gs-coupled receptors increases cAMP and light output, while activation of Gi-coupled receptors inhibits adenylate cyclase, decreasing cAMP and light output.[14][16]

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) stably or transiently co-expressing the receptor of interest and the GloSensor™ cAMP plasmid.

    • Harvest cells and resuspend them in a CO₂-independent medium containing the GloSensor™ cAMP Reagent.[16]

    • Incubate for 2 hours to allow the substrate to equilibrate within the cells.

  • Assay Setup (384-well plate format):

    • Dispense the cell suspension into the wells of a white, opaque 384-well plate.

    • Agonist Mode: Add the test compound at various concentrations. For Gi-coupled receptors, co-stimulation with forskolin (an adenylate cyclase activator) is typically required to create a signal window that can be inhibited.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a set time (e.g., 15 minutes), then add a known agonist of the receptor at its EC₈₀ concentration.

  • Measurement:

    • Incubate the plate at room temperature for 15-30 minutes.

    • Measure luminescence using a plate reader. The live-cell format allows for kinetic readings over time if desired.[14]

Data Analysis:

  • Agonist Mode: Plot the luminescence signal against the log concentration of the test compound. Fit the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

  • Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log concentration of the test compound. Fit the data to determine the IC₅₀ (concentration for 50% inhibition).

Table 3: Interpreting Functional Assay Results

Receptor Type Compound Effect Expected Outcome Interpretation
Gs-coupled Agonist Increases cAMP (luminescence) Activates the receptor
Gs-coupled Antagonist Blocks agonist-induced cAMP increase Binds but does not activate
Gi-coupled Agonist Decreases forskolin-stimulated cAMP Activates the receptor

| Gi-coupled | Antagonist | Blocks agonist-induced cAMP decrease | Binds but does not activate |

Tier 3: In Vivo Behavioral Pharmacology

If the compound demonstrates potent and selective in vitro activity, the next step is to assess its effects in whole-animal models. These tests provide crucial information about blood-brain barrier penetration, therapeutic potential, and potential side effects.[5][17] Based on the common therapeutic areas for piperazine-based compounds, initial studies often focus on anxiety and depression.[18][19]

Protocol 4.1: Elevated Plus Maze (EPM) for Anxiolytic Activity

Principle of the Assay: The EPM is a widely used test to screen for anxiolytic or anxiogenic compounds in rodents.[18] It leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[18]

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing "open" arms and two opposing "closed" arms enclosed by high walls.

  • Animals: Male mice (e.g., C57BL/6 or BALB/c strain).

  • Procedure:

    • Administer the test compound or vehicle (e.g., via intraperitoneal injection) 30-60 minutes before testing.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore freely for 5 minutes.

    • Record the session with an overhead video camera for later analysis.

  • Data Analysis:

    • Score the number of entries into and the time spent in the open and closed arms.

    • Calculate key parameters:

      • % Time in Open Arms = (Time in Open / Total Time) * 100

      • % Open Arm Entries = (Entries into Open / Total Entries) * 100

    • Total distance traveled is also measured as a control for general locomotor activity.

Protocol 4.2: Forced Swim Test (FST) for Antidepressant-like Activity

Principle of the Assay: The FST is a common screening tool for potential antidepressant drugs.[19][20] When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants decrease the duration of immobility.[20]

Methodology:

  • Apparatus: A transparent glass cylinder filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

  • Animals: Male mice.

  • Procedure:

    • Administer the test compound or vehicle. A chronic or sub-chronic dosing regimen (e.g., daily for 7-14 days) is often more predictive than an acute dose.

    • On the test day, place the mouse into the water cylinder for a 6-minute session.

    • Record the session for analysis.

  • Data Analysis:

    • Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.

    • A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Conclusion and Future Directions

The integrated workflow presented in this guide provides a robust framework for the initial neuropharmacological characterization of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. By progressing from broad target screening to specific in vitro binding and functional assays, and finally to targeted in vivo behavioral models, researchers can efficiently build a comprehensive profile of this novel compound. Positive results from this workflow would justify more advanced studies, including full dose-response curves, pharmacokinetic profiling, investigation in more complex disease models (e.g., chronic stress models), and lead optimization to improve potency, selectivity, and drug-like properties.[17]

References

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

  • Yan, H. C., et al. (2010). Behavioral animal models of depression. Neuroscience Bulletin, 26(4), 327-337.

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  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. The Journal of biological chemistry, 295(27), 9148-9157.

  • Promega Corporation. (2022). cAMP-Glo™ Assay Technical Manual. Promega.

  • Stawicka, M., & Jageła, K. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in pharmacology, 12, 755250.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.

  • Kalueff, A. V., et al. (2016). Encore: Behavioural animal models of stress, depression and mood disorders. Frontiers in behavioral neuroscience, 10, 130.

  • Bylund, D. B. (1992). Radioligand Binding Methods: Practical Guide and Tips. Journal of pharmacological and toxicological methods, 28(4), 207-217.

  • Promega Corporation. (2024). GloSensor™ cAMP Assay Technical Manual. Promega.

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Application

analytical methods for quantification of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

An Application Note and Protocol for the Quantification of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine Authored by: A Senior Application Scientist Abstract Introduction and Analytical Rationale 1-Cyclobutyl-4-(piper...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

Authored by: A Senior Application Scientist

Abstract

Introduction and Analytical Rationale

1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine is a molecule featuring two saturated nitrogen-containing heterocyclic rings (piperidine and piperazine) linked by a carbonyl group. Its molecular formula is C₁₄H₂₅N₃O with a molecular weight of 251.37 g/mol .[3][4] The accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, dose formulation analysis, stability testing, and quality control of the active pharmaceutical ingredient (API).

Causality of Method Selection: The compound's structure presents a specific analytical challenge: the absence of significant ultraviolet (UV) absorbing moieties. The primary chromophore is the amide (carbonyl) group, which has a weak absorbance at low UV wavelengths (~205-215 nm). Direct UV detection at these wavelengths is prone to interference from common excipients and solvents and generally offers poor sensitivity. Therefore, the most robust and reliable analytical strategy is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides unparalleled selectivity and sensitivity by exploiting the compound's mass-to-charge ratio and its specific fragmentation patterns. For laboratories equipped with standard HPLC systems, a derivatization strategy to attach a UV-active moiety to the molecule can be a viable, albeit more complex, alternative.[5][6]

Primary Recommended Method: Reversed-Phase LC-MS/MS

This method is the gold standard for the quantification of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine in both simple (e.g., API solutions) and complex matrices (e.g., plasma, tissue homogenates). The presence of multiple basic nitrogen atoms in the piperazine and piperidine rings makes the molecule an excellent candidate for positive-mode electrospray ionization (ESI+).

Chromatographic Principles and System

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. By manipulating the mobile phase composition, the analyte is retained and then eluted as a sharp, symmetrical peak.

ParameterRecommended ConditionRationale
Instrument HPLC or UHPLC system coupled to a triple quadrupole mass spectrometerProvides the necessary separation efficiency and the sensitivity/selectivity of MS/MS detection.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle sizeIndustry-standard for retaining moderately polar compounds. The smaller particle size (UHPLC) offers higher resolution and faster run times.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization and ensures good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good elution strength.
Gradient Elution 5% to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 minA gradient is essential to elute the analyte with a good peak shape while washing out more retained impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring optimal chromatographic performance.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Injection Vol. 5 µLA small volume minimizes peak distortion, especially with strong sample solvents.
Mass Spectrometric Detection

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ion ([M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3).

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms are readily protonated, leading to a strong [M+H]⁺ signal.
Precursor Ion (Q1) m/z 252.2Corresponds to the [M+H]⁺ of the analyte (C₁₄H₂₅N₃O, MW=251.37).
Product Ions (Q3) Hypothetical m/z 127.1, m/z 98.1These transitions must be empirically determined by infusing the analyte. They would likely correspond to fragmentation of the piperidine-carbonyl bond and the cyclobutyl-piperazine bond, respectively. The most intense, stable fragment should be used for quantification (Quantifier) and a second for confirmation (Qualifier).
Collision Energy To be optimized empiricallyThe voltage applied in Q2 must be tuned to maximize the signal of the chosen product ions.
Source Temp. 500 °COptimized for efficient desolvation of the ESI spray.
Gas Flows To be optimized for the specific instrumentNebulizer, heater, and curtain gas flows are critical for stable and sensitive ionization.

Alternative Method: HPLC with UV Detection (Post-Derivatization)

For laboratories without access to LC-MS, HPLC-UV can be employed. However, due to the poor native UV absorbance, a pre-column derivatization step is strongly recommended to enhance sensitivity and selectivity. This involves reacting the analyte with a reagent that imparts a strong chromophore.

Derivatization Principle: The secondary amine in the piperidine ring is a potential target for derivatization. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl), which react with amines to form highly UV-active products, can be used.[5] This approach requires careful optimization of the reaction conditions (pH, temperature, time) and subsequent removal of excess reagent to avoid interference. The resulting analytical method would then quantify the derivatized product.

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[1][7][8] The following parameters should be assessed according to ICH guidelines.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is unequivocally from the analyte.No significant interference at the retention time of the analyte in blank/placebo samples. Peak purity should be confirmed (if using DAD) or by qualifier ion ratio (for MS).
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for assay; LOQ to 150% for impurity testing.[9]
Accuracy The closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% for API assay.
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results when parameters (e.g., flow rate ±10%, column temp ±5°C) are varied. RSD of results should remain within acceptable limits.

Experimental Protocols

Preparation of Stock and Standard Solutions

Objective: To prepare accurate solutions for calibration and quality control.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine reference standard into a 10 mL volumetric flask.

    • Add ~7 mL of a suitable solvent (e.g., Methanol or Acetonitrile) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly. This solution should be stored at 2-8°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the Primary Stock Solution using the mobile phase or a relevant matrix mimic as the diluent to prepare a series of calibration standards.

    • A typical calibration curve for an API assay might include standards at 50, 80, 100, 120, and 150 µg/mL. For trace analysis, the range would be much lower (e.g., 1-1000 ng/mL).

Sample Preparation (API Assay)

Objective: To prepare a solution of the test article at a known concentration.

  • Accurately weigh an amount of the API sample equivalent to 10 mg of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine into a 100 mL volumetric flask.

  • Add ~70 mL of diluent (e.g., 50:50 Acetonitrile:Water), sonicate to dissolve, and dilute to the mark. This yields a theoretical concentration of 100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial before analysis.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical process from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Preparation Stage cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Receive Sample (API or Formulation) Test Prepare Test Sample (Weighing & Dissolution) Sample->Test Std Prepare Reference Standard Stock Cal Prepare Calibration Standards (Serial Dilution) Std->Cal SST System Suitability Test (SST) Cal->SST Test->SST Seq Build Sequence (Blanks, Stds, QCs, Samples) SST->Seq If Pass Inj Inject Sequence into LC-MS/MS System Seq->Inj Integ Integrate Chromatograms Inj->Integ Curve Generate Calibration Curve (r² ≥ 0.995) Integ->Curve Calc Calculate Sample Concentrations Curve->Calc Apply Regression Report Generate Final Report Calc->Report

Caption: General workflow for the quantification of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine.

System Suitability Test (SST)

Before running the analytical sequence, inject a mid-level standard solution five times. This ensures the analytical system is performing correctly.

SST ParameterAcceptance Criteria
Peak Area %RSD ≤ 2.0%
Retention Time %RSD ≤ 1.0%
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) ≥ 5000

Data Analysis and Calculations

  • Calibration Curve: Plot the peak area response of the analyte versus the known concentration of the calibration standards.

  • Regression Analysis: Apply a linear regression model (typically with 1/x or 1/x² weighting for wide dynamic ranges) to the calibration data.

  • Quantification: Determine the concentration of the analyte in the test samples by interpolating their peak area responses from the calibration curve using the regression equation.

Calculation for API Assay (%):

Assay (%) = (C_sample / C_std) * (Area_sample / Area_std) * Purity_std

Where:

  • C_sample = Theoretical concentration of the sample preparation

  • C_std = Concentration of the standard

  • Area_sample = Peak area of the sample

  • Area_std = Peak area of the standard

  • Purity_std = Purity of the reference standard (as a percentage)

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantitative analysis of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. Its adherence to established chromatographic principles and validation standards ensures its suitability for use in regulated pharmaceutical development and quality control environments. For labs where this technology is unavailable, an HPLC-UV method coupled with a validated derivatization procedure presents a feasible alternative.

References

  • AMSbiopharma. (2025).
  • International Council for Harmonisation. (2023).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharma Knowledge TV. (2024).
  • International Journal of Research and Review. (2025).
  • BLDpharm. (n.d.). 799559-59-4|1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine.
  • Journal of Global Pharma Technology. (2024).
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • ResearchGate. (2012).
  • Sigma-Aldrich. (n.d.). 1-cyclobutyl-4-(piperidine-4-carbonyl)piperazine.
  • PubMed Central (PMC). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.

Sources

Method

LC-MS/MS protocol for 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine analysis

An Application Note for the Bioanalytical Quantification of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine using a Validated LC-MS/MS Method Abstract This document outlines a comprehensive and robust Liquid Chromatogra...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalytical Quantification of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine using a Validated LC-MS/MS Method

Abstract

This document outlines a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine in human plasma. As a representative molecule containing the common piperazine-piperidine scaffold, accurate quantification is critical for pharmacokinetic and toxicokinetic studies in drug development. The described protocol employs a straightforward protein precipitation extraction technique and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The method is designed to be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) guideline to ensure data integrity and regulatory compliance.[1][2][3]

Introduction

The piperazine moiety is a prevalent structural feature in a multitude of pharmacologically active agents, valued for its ability to modulate physicochemical properties and interact with biological targets. 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine represents a compound of interest within discovery and development pipelines, necessitating a sensitive, selective, and reliable analytical method for its quantification in biological matrices.

Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[4] This application note provides a detailed protocol for researchers and drug development professionals, covering all stages from sample preparation to data analysis. The causality behind key experimental choices is explained to provide a deeper understanding of the method's principles, ensuring it serves as a self-validating and trustworthy system for generating high-quality bioanalytical data.

Materials and Methods

Reagents and Materials
  • Analytes: 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (Purity ≥98%), 1-Cyclobutyl-4-(piperidine-d4-4-carbonyl)piperazine (d4-Internal Standard, Purity ≥98%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Human plasma (K2-EDTA).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, autosampler vials.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Preparation of Standards and Quality Controls

Stock solutions of the analyte and its internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. A series of working solutions are then prepared by serial dilution.

Calibration Curve (CC) and Quality Control (QC) samples are prepared by spiking the appropriate working solutions into blank human plasma. The final concentrations are summarized in the table below.

Sample Type Concentration (ng/mL)
CC Standard 10.5 (LLOQ)
CC Standard 21.0
CC Standard 35.0
CC Standard 420.0
CC Standard 5100.0
CC Standard 6400.0
CC Standard 7800.0
CC Standard 81000.0 (ULOQ)
QC Low (LQC)1.5
QC Medium (MQC)150.0
QC High (HQC)750.0

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is selected for its simplicity, high throughput, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis.[4]

Protocol:

  • Aliquot 50 µL of plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL). The cold temperature enhances protein precipitation.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation and analyte extraction.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial or 96-well plate.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is chosen to retain the moderately polar analyte. A C18 stationary phase provides a good balance of hydrophobic and polar interactions. The use of formic acid as a mobile phase modifier is crucial; it acidifies the mobile phase, ensuring the analyte (a basic compound with multiple amine groups) is protonated, which leads to better peak shape and enhanced sensitivity in positive ionization mode ESI.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry (MS) Conditions

Positive electrospray ionization (ESI+) is selected because the nitrogen atoms in the piperazine and piperidine rings are readily protonated. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

  • Analyte Molecular Weight: 251.37 g/mol [5][6]

  • Predicted Precursor Ion [M+H]⁺: m/z 252.2

The proposed fragmentation for the MRM transitions is based on the likely cleavage of the amide bond and fragmentation of the piperidine ring, which are common fragmentation pathways for such structures.

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Compound
Analyte (Quantifier)
Analyte (Qualifier)
d4-Internal Standard

Note: Collision energies and other compound-specific parameters must be optimized empirically by infusing the analyte and IS into the mass spectrometer.

Visualization of Workflows and Mechanisms

LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Acetonitrile with IS (200 µL) Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification Report Generate Report Quantification->Report

Caption: Overall workflow for the bioanalysis of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine.

Proposed Fragmentation Pathway cluster_Q1 Q1: Precursor Selection cluster_Q2 Q2: Collision-Induced Dissociation Parent [M+H]⁺ m/z 252.2 Fragment1 Product Ion (Quantifier) m/z 127.1 Parent->Fragment1 Cleavage of amide bond Fragment2 Product Ion (Qualifier) m/z 81.1 Parent->Fragment2 Further fragmentation

Caption: Proposed fragmentation of the precursor ion in the collision cell.

Method Validation

The analytical method must be validated to demonstrate its reliability for the intended application. The validation protocol should adhere to the FDA and ICH guidelines.[1][2]

Selectivity and Specificity
  • Protocol: Analyze at least six different lots of blank human plasma. Check for any interfering peaks at the retention times of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.

Linearity and Range
  • Protocol: Analyze the calibration curve standards (0.5-1000 ng/mL) in at least three separate runs.

  • Acceptance Criteria: A linear regression model (1/x² weighted) should yield a correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Protocol: Analyze five replicates of the LQC, MQC, and HQC samples in at least three separate analytical runs.

  • Acceptance Criteria: The intra- and inter-run precision (expressed as %CV) should not exceed 15%. The accuracy (expressed as %RE) should be within ±15% of the nominal values.

Sensitivity (LLOQ)
  • Protocol: Analyze five replicates of the LLOQ sample (0.5 ng/mL).

  • Acceptance Criteria: The precision should be ≤ 20% CV, and the accuracy should be within ±20% of the nominal value. The analyte signal at the LLOQ should be at least 10 times the signal of the blank.[4]

Matrix Effect and Recovery
  • Protocol:

    • Matrix Effect: Compare the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution.

    • Recovery: Compare the peak area of the analyte from an extracted plasma sample with the peak area of the analyte spiked post-extraction into blank plasma extract.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor across different lots of plasma should be ≤ 15%. Recovery should be consistent and reproducible.

Stability
  • Protocol: Assess the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting routine sample handling.

    • Long-Term Stability: At -80°C for an extended period.

    • Post-Preparative Stability: In the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and robust protocol for the quantification of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard ensure high-quality data suitable for regulated bioanalysis. The comprehensive validation plan, grounded in FDA and ICH guidelines, confirms that the method is reliable and fit for its intended purpose in supporting drug development studies.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][3]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][7][8]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758. [Link][9][10]

  • de Freitas, L. A. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link][4]

Sources

Application

Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design for Piperazine Compounds

Abstract The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS), infectious diseases, and oncology.[1][2][3] The transiti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS), infectious diseases, and oncology.[1][2][3] The transition from promising in vitro data to a validated in vivo effect is a critical and complex phase in drug development. This guide provides a comprehensive framework for designing and executing robust in vivo studies for novel piperazine compounds. We delve into the rationale behind key experimental decisions, from animal model selection to the intricate details of pharmacokinetic, pharmacodynamic, and toxicological assessments. Detailed, field-tested protocols are provided to equip researchers with the practical knowledge required to generate high-quality, reproducible data, thereby accelerating the journey from bench to bedside.

| Foundational Strategy: The "Why" Before the "How"

A successful in vivo study is built upon a foundation of meticulous planning. Before a single animal is dosed, a clear understanding of the compound's characteristics and the scientific questions being asked is paramount. The structural versatility of the piperazine moiety allows for a wide range of pharmacological activities, which dictates the choice of experimental models and endpoints.[1]

| Selecting the Appropriate Animal Model

The choice of animal model is arguably the most critical decision in preclinical research. The goal is to use a system that is a reasonable predictor of the compound's activity and safety in humans.[4]

  • For Pharmacokinetics (PK) & General Toxicology: Sprague-Dawley or Wistar rats are the most common choices due to their well-characterized physiology and metabolism.[5][6] Their larger size compared to mice facilitates serial blood sampling.

  • For CNS-Related Efficacy: Mice are frequently used for behavioral models like the Forced Swim Test (FST) or Tail Suspension Test (TST) to evaluate antidepressant-like effects.[7] Specific transgenic mouse models are often required for neurodegenerative diseases like Alzheimer's.[8]

  • For Anticancer Efficacy: Immunocompromised mice (e.g., athymic nude or SCID) are essential for hosting human tumor xenografts, allowing for the evaluation of a compound's effect on human-derived cancer cells.[9]

  • For Anthelmintic Efficacy: The target parasite dictates the model. For instance, gerbils or sheep infected with nematodes like Haemonchus contortus are standard models for testing anthelmintic piperazine derivatives.[10]

| Ethical Considerations & Regulatory Compliance

All animal experiments must be conducted with the highest ethical standards.

  • Approval: Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.

  • Good Laboratory Practice (GLP): For studies intended to support regulatory submissions (e.g., an Investigational New Drug (IND) application with the FDA), adherence to GLP standards as outlined in 21 CFR Part 58 is mandatory.[11] GLP ensures the quality, integrity, and reliability of non-clinical laboratory studies.[11][12]

| Formulation and Vehicle Selection

The piperazine compound must be formulated in a vehicle that ensures its solubility and stability for accurate dosing. The chosen vehicle should be non-toxic and inert at the administered volume. Common vehicles include saline, phosphate-buffered saline (PBS), carboxymethylcellulose (CMC), or solutions containing solubilizing agents like PEG400 or Tween 80. Preliminary vehicle tolerability studies are highly recommended.

| Pharmacokinetic (PK) Profiling: Understanding Compound Disposition

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. This is foundational to understanding a compound's bioavailability and establishing a rational dosing regimen for subsequent efficacy and toxicology studies.

| PK Study Workflow

The general workflow for a rodent PK study is a multi-step process requiring careful execution and precise analytical methods.

PK_Workflow Formulation Compound Formulation in Appropriate Vehicle Dosing Administration (IV and PO Routes) Formulation->Dosing Animals Acclimatize & Fast (e.g., Sprague-Dawley Rats) Animals->Dosing Sampling Serial Blood Sampling (e.g., via Tail Vein) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing LCMS LC-MS/MS Bioanalysis (Quantify Drug Concentration) Processing->LCMS Calc PK Parameter Calculation (e.g., AUC, Cmax, T½) LCMS->Calc

Caption: A standard workflow for conducting in vivo pharmacokinetic studies in rodents.

| Protocol: Single-Dose PK Study in Rats

Objective: To determine the key PK parameters of a novel piperazine compound following intravenous (IV) and oral (PO) administration.

Materials:

  • Test Compound

  • Vehicle (e.g., 20% Solutol HS 15 in saline)

  • Male Sprague-Dawley rats (250-300g, n=3-5 per group)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, pipettes, freezer (-80°C)

Procedure:

  • Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.

  • Dosing:

    • IV Group: Administer the compound via tail vein injection (e.g., 2 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., 10 mg/kg).[5]

  • Blood Collection: Collect blood samples (approx. 150 µL) from the tail vein or saphenous vein at predetermined time points. A typical schedule is:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[6]

  • Plasma Processing: Immediately place blood samples on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

  • Sample Storage: Transfer plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5][6]

Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure
Elimination half-lifeDetermines dosing interval
CL ClearanceMeasures the rate of drug elimination
Vd Volume of DistributionIndicates the extent of drug distribution into tissues
F (%) Absolute Bioavailability(AUCPO / AUCIV) * (DoseIV / DosePO) * 100

| Pharmacodynamic (PD) & Efficacy Testing

PD studies measure the physiological effect of the compound. In drug development, this translates to demonstrating efficacy in a relevant disease model. The design is highly dependent on the therapeutic target. Many piperazine derivatives exhibit CNS activity by modulating serotonergic, dopaminergic, and noradrenergic systems.[13]

| Hypothetical Mechanism of Action for a CNS-Active Piperazine

Many piperazine compounds function as agonists or antagonists at key neurotransmitter receptors. For example, a compound might act as a 5-HT1A receptor agonist, a mechanism associated with anxiolytic and antidepressant effects.[14]

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP production Compound Piperazine Compound (Agonist) Compound->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activation Response Cellular Response (e.g., Neuronal Hyperpolarization, Altered Gene Expression) PKA->Response

Caption: Hypothetical signaling pathway for a piperazine 5-HT1A receptor agonist.

| Protocol: Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of a piperazine compound. The test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, and effective antidepressants reduce this immobility time.[7]

Materials:

  • Test Compound, positive control (e.g., Imipramine), vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Glass beakers (4000 mL), filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment and analysis software

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound (e.g., 10, 20, 30 mg/kg, PO), vehicle, or positive control (e.g., 20 mg/kg, IP) 60 minutes before the test.

  • Pre-swim Session (Day 1): Place each mouse individually into the beaker of water for 15 minutes. This is an adaptation session. Remove, dry thoroughly, and return to home cage.

  • Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the beakers for a 6-minute session.

  • Recording: Video record the entire 6-minute session for later analysis.

  • Analysis: Score the last 4 minutes of the test session. An observer, blinded to the treatment groups, should quantify the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

Data Analysis: Compare the mean immobility time for each treatment group to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in immobility time suggests antidepressant-like activity.

| Toxicology Assessment: Defining the Safety Profile

Toxicology studies are essential to identify potential adverse effects and establish a safe dose for first-in-human studies.[12] These studies are conducted under GLP conditions.

| Toxicology Study Progression

A tiered approach is used to evaluate safety, starting with acute studies to find a maximum tolerated dose and progressing to longer-term repeated dose studies.

Toxicology_Workflow cluster_acute Acute Assessment cluster_subchronic Sub-chronic Assessment cluster_final Final Output DoseRange Dose Range-Finding (Single escalating doses) LD50 Acute Toxicity (LD50) (Determine median lethal dose) DoseRange->LD50 RepeatDose Repeated Dose Study (e.g., 28-Day in Rats) LD50->RepeatDose InLife In-life Monitoring (Clinical signs, Body weight, Food consumption) RepeatDose->InLife Terminal Terminal Endpoints (Hematology, Clinical Chemistry, Gross Pathology, Histopathology) InLife->Terminal Safety Safety Assessment (Identify NOAEL) Terminal->Safety

Caption: A typical workflow for preclinical in vivo toxicology assessment.

| Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of a piperazine compound when administered daily for 28 days and to identify the No-Observed-Adverse-Effect-Level (NOAEL).

Materials:

  • Test Compound

  • Sprague-Dawley rats (equal numbers of males and females, e.g., 10/sex/group)

  • Standard laboratory diet and water

  • Equipment for clinical observations, blood collection, and pathological analysis

Procedure:

  • Dose Groups: Typically includes a vehicle control group and at least three dose levels (low, mid, high). A recovery group (high dose + vehicle) is often included to assess the reversibility of any findings.[12]

  • Administration: Administer the compound or vehicle daily via oral gavage for 28 consecutive days.

  • In-life Observations:

    • Mortality/Morbidity: Check animals twice daily.

    • Clinical Signs: Conduct detailed observations at least once daily. Note any changes in behavior, appearance, or physiological function.[15]

    • Body Weight: Record weekly.

    • Food Consumption: Measure weekly.

    • Ophthalmology & Functional Tests: Conduct before the study and near termination.

  • Clinical Pathology: At termination (Day 29), collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Gross Pathology & Histopathology:

    • Conduct a full necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, spleen, brain, heart).

    • Preserve a comprehensive list of tissues in formalin for histopathological examination by a veterinary pathologist.[4]

Data Analysis & Interpretation: Analyze all quantitative data (body weights, organ weights, clinical pathology) statistically. The pathologist's report on microscopic findings is critical. The final goal is to identify the NOAEL , which is the highest dose level at which no treatment-related adverse findings are observed. This value is crucial for calculating the safe starting dose in human clinical trials.[12] Some piperazine derivatives have been noted to have potential for hepatotoxicity or neurotoxicity, which should be points of special focus during the pathological evaluation.[16][17]

| References

  • Hassan, S., et al. (2018). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. Retrieved from [Link]

  • Bu, Y., et al. (2014). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. PubMed. Retrieved from [Link]

  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2023). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience. Retrieved from [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Piperazine salts: Human health tier II assessment. Retrieved from [Link]

  • Choi, Y., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Retrieved from [Link]

  • FDA Navigator. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (n.d.). Preclinical research strategies for drug development. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

  • ResearchGate. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

  • Pápai, Z., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Retrieved from [Link]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. Retrieved from [Link]

  • Brito, M. A., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • Kim, E-Y., et al. (2015). Effect of Piperazine Dithioctate on the Oral Pharmacokinetics of Glimepiride in Rats. Biological and Pharmaceutical Bulletin. Retrieved from [Link]

  • de Oliveira, G. G., et al. (2020). Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212. PubMed. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. Retrieved from [Link]

  • Walayat, K., et al. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Retrieved from [Link]

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Method

cell-based assays for evaluating 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine cytotoxicity

Application Note & Protocols Topic: A Tiered Strategy for Evaluating the Cytotoxicity of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine Audience: Researchers, scientists, and drug development professionals. Introductio...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Tiered Strategy for Evaluating the Cytotoxicity of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a compound's cytotoxic potential is a cornerstone of the drug discovery and development process. It is essential for identifying molecules with therapeutic efficacy, such as in oncology, and for flagging compounds with potential off-target toxicities early in development.[1][2][3] The compound 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine is a synthetic molecule featuring a piperazine core, a structure common in many biologically active compounds.[4] While the specific biological effects of this particular molecule are not widely documented, its structural class warrants a thorough investigation of its impact on cell health.

This document, intended for researchers and drug development professionals, outlines a comprehensive, tiered approach to characterizing the cytotoxic profile of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. We move beyond a single-endpoint assay to a multi-faceted strategy that first assesses overall cell viability and then delves into the specific mechanisms of cell death, such as apoptosis. This approach provides a more complete and reliable picture of the compound's cellular effects.

We will detail the principles and provide step-by-step protocols for a suite of robust, validated cell-based assays. The focus is not just on the procedural steps but on the scientific rationale behind assay selection, experimental design, and data interpretation, ensuring a self-validating and trustworthy workflow.

A Tiered Approach to Cytotoxicity Assessment

A robust cytotoxicity assessment should be approached as an iterative process. We recommend a tiered workflow that begins with broad, cost-effective screening assays and progresses to more complex, mechanistic studies for compounds that demonstrate activity. This strategy efficiently allocates resources and builds a comprehensive understanding of the compound's biological impact.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Profiling T1_Metabolic Metabolic Activity Assay (e.g., MTT, Resazurin) T2_Apoptosis Apoptosis Assay (e.g., Caspase-3/7 Activity) T1_Metabolic->T2_Apoptosis If cytotoxic T1_Membrane Membrane Integrity Assay (e.g., LDH Release) T1_Membrane->T2_Apoptosis If cytotoxic T3_HCS High-Content Imaging (Multiparametric Analysis) T2_Apoptosis->T3_HCS Confirm mechanism T2_RealTime Real-Time Cytotoxicity (Kinetic Analysis) T2_RealTime->T3_HCS T3_Mito Mitochondrial Health Assay (e.g., TMRE)

Caption: A tiered workflow for cytotoxicity testing.

Tier 1: Primary Screening for Cytotoxicity

The initial goal is to determine if 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine affects cell health and to establish a dose-response relationship. We employ two distinct assays that measure different hallmarks of cell health: metabolic activity and plasma membrane integrity. Running these in parallel provides a more robust initial assessment than either assay alone.[5][6]

Assay 1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[5][7]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HEK293 for non-cancerous, HeLa or MCF-7 for cancerous) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should be ≤ 0.5% to avoid solvent toxicity.

    • Add the compound dilutions to the appropriate wells. Include vehicle-only controls (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Staurosporine).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Measurement:

    • After incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

Principle: The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[5][8] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[3] The assay quantifies the amount of LDH in the supernatant through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is measured by absorbance.[5]

Protocol: LDH Release Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol in a separate 96-well plate.

    • It is critical to include a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation.

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement and Calculation:

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Assay ParameterMTT AssayLDH Release Assay
Principle Measures metabolic activity via mitochondrial dehydrogenase function.Measures plasma membrane integrity via release of cytosolic LDH.[3]
Endpoint Colorimetric (Absorbance at ~570 nm)Colorimetric (Absorbance at ~490 nm)
Indication Decreased signal indicates reduced viability or metabolic inhibition.Increased signal indicates cell lysis/necrosis.
Pros Inexpensive, widely used, high-throughput.Directly measures cell death, stable endpoint.
Cons Can be affected by compounds that alter mitochondrial function without killing cells.[6]Less sensitive for early apoptotic events where the membrane is intact.

Tier 2: Elucidating the Mechanism of Cell Death

If the Tier 1 assays indicate that 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine is cytotoxic, the next step is to determine the mode of cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Assay 3: Caspase-3/7 Activity Assay for Apoptosis

Principle: A key event in the apoptotic cascade is the activation of executioner caspases, particularly Caspase-3 and Caspase-7.[9] These enzymes cleave specific cellular substrates, leading to the organized disassembly of the cell. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for Caspase-3/7.[9][10] When activated caspases cleave the substrate, a substrate for luciferase is released, generating a luminescent signal that is directly proportional to Caspase-3/7 activity.[10][11]

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Compound Treatment) Procaspase3_7 Procaspase-3/7 (Inactive) Apoptotic_Stimulus->Procaspase3_7 Initiator Caspases Active_Caspase3_7 Active Caspase-3/7 Procaspase3_7->Active_Caspase3_7 Cleavage Substrate Caspase-Glo® 3/7 Reagent (Pro-luciferin DEVD substrate) Active_Caspase3_7->Substrate Cleaves DEVD Apoptosis Apoptotic Events (Cell Dismantling) Active_Caspase3_7->Apoptosis Luminescence Luminescent Signal Substrate->Luminescence Luciferase Reaction

Caption: Mechanism of the Caspase-Glo® 3/7 Assay.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow the seeding and treatment protocol as described for the MTT assay.

    • Incubate for a shorter, relevant time course (e.g., 6, 12, and 24 hours) to capture the transient peak of caspase activity.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol (e.g., Promega).

    • Allow the assay plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Assay 4: Real-Time Viability/Cytotoxicity Assay

Principle: Endpoint assays provide a snapshot in time, but the kinetics of a cytotoxic response can reveal important mechanistic details. Real-time assays allow for the continuous monitoring of cell viability or death in the same well over hours or days.[12][13][14][15] One such method, the RealTime-Glo™ MT Cell Viability Assay, uses a pro-substrate that is reduced by metabolically active cells to generate a substrate for a luciferase enzyme present in the media.[12] This produces a luminescent signal proportional to the number of viable cells, which can be measured repeatedly over time without lysing the cells.[12][16]

Protocol: RealTime-Glo™ MT Cell Viability Assay

  • Reagent and Cell Preparation:

    • Prepare the 2X RealTime-Glo™ MT reagent and compound dilutions in the cell culture medium.

    • Prepare a cell suspension at 2X the desired final seeding density.

  • Assay Setup:

    • Add 50 µL of the 2X cell suspension to each well of a solid white 96-well plate.

    • Add 50 µL of the 2X compound/reagent mixture to the appropriate wells. This "add-mix-measure" format simplifies the process.[10]

  • Kinetic Measurement:

    • Place the plate in a plate-reading luminometer equipped with temperature and atmospheric control (37°C, 5% CO₂).

    • Measure luminescence at regular intervals (e.g., every 1-2 hours) for the duration of the experiment (e.g., up to 72 hours).[12][13]

  • Data Analysis:

    • Plot the relative light units (RLU) against time for each concentration.

    • This kinetic data can reveal whether the compound is fast-acting or slow-acting and can distinguish between cytostatic (growth arrest) and cytotoxic (cell killing) effects.

Data Interpretation and Next Steps

By combining the results from these assays, a clearer picture of the compound's cytotoxic profile emerges:

  • MTT↓, LDH↑, Caspase↑: This classic profile suggests the compound induces apoptosis, leading to secondary necrosis over time.

  • MTT↓, LDH↑, Caspase-: This indicates a primary necrotic or necroptotic mechanism of cell death, where the cell membrane is compromised without significant executioner caspase activation.

  • MTT↓, LDH-, Caspase-: This profile suggests the compound may be cytostatic or is inhibiting cellular metabolism without causing immediate cell death. The real-time assay would be crucial here to observe effects on proliferation over time.

If significant and interesting activity is confirmed, Tier 3 studies could include high-content imaging to visualize morphological changes associated with apoptosis (e.g., nuclear condensation, mitochondrial membrane potential) or specific assays to investigate the involvement of other cell death pathways.

References

  • Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. Altogen Labs. [Link]

  • Caspase 3/7 Activity Apoptosis Assay Kit (Green Fluorescence). Abbkine. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology. [Link]

  • A high density assay format for the detection of novel cytotoxic agents in large chemical libraries. NIH. [Link]

  • Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods. [Link]

  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. NIH. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. PDF. [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [Link]

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Application

Application Notes & Protocols: Assessing Blood-Brain Barrier Permeability of Piperazine Analogs

Introduction: The Piperazine Scaffold and the CNS Challenge The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting the central nervous system (CNS). Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold and the CNS Challenge

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting the central nervous system (CNS). Its unique structural and physicochemical properties—namely its basic nitrogen atoms which are often protonated at physiological pH—allow for potent interactions with various CNS receptors and transporters. However, these same properties present a significant challenge for crossing the blood-brain barrier (BBB). The BBB is a highly selective, dynamic interface that protects the brain from systemic circulation, restricting the passage of over 98% of small-molecule drugs.[1]

For a piperazine-containing drug candidate to be successful, it must possess a finely tuned balance of properties that allow it to traverse this barrier and reach its therapeutic target in sufficient concentrations. Assessing this permeability is therefore a critical step in the CNS drug discovery pipeline. This guide provides a comprehensive overview of the principles and detailed protocols for evaluating the BBB permeability of piperazine analogs, designed for researchers, scientists, and drug development professionals. We will progress from early-stage predictive models to definitive in vivo assessments, explaining the causality behind each experimental choice and providing a framework for integrating the resulting data.

Chapter 1: Foundational Concepts & Early-Stage Profiling

Before committing to complex biological assays, a thorough understanding of the key physicochemical properties governing BBB penetration is essential. For piperazine analogs, particular attention must be paid to lipophilicity, hydrogen bonding capacity, molecular size, and, crucially, basicity (pKa).

Key Physicochemical Descriptors

The ability of a small molecule to cross the BBB via passive diffusion is often predicted by a set of molecular descriptors, sometimes referred to as "CNS MPO" (Multi-Parameter Optimization) scores or modifications of Lipinski's Rule of 5.[2]

ParameterCNS-Favored RangeRationale & Piperazine-Specific Considerations
Molecular Weight (MW) < 450 DaSmaller molecules generally exhibit better passive diffusion. Piperazine itself is small, but extensive substitution can increase MW.[3]
Lipophilicity (cLogP/cLogD) cLogP < 5; 0 < cLogD7.4 < 3A balance is critical. Too low, and the molecule won't enter the lipid membrane; too high, and it may get trapped or exhibit poor solubility. For basic piperazines, LogD at pH 7.4 is more relevant than LogP.[4]
Polar Surface Area (PSA) < 60–70 ŲPSA reflects the sum of surfaces of polar atoms. Lower PSA is associated with higher permeability. The two nitrogen atoms of piperazine contribute significantly to PSA.[3]
Hydrogen Bond Donors (HBD) ≤ 3Hydrogen bonds with water must be broken for the molecule to enter the lipid barrier. Unsubstituted piperazine has 2 HBDs.[4]
Basicity (pKa) 7.5 - 10.5This is a double-edged sword. Basicity is often key for target engagement but increases ionization at pH 7.4, which drastically reduces passive diffusion. Strategies often involve modulating pKa to reduce the proportion of the charged species.[3]
In Silico & Computational Screening

Computational models provide the earliest predictions of BBB permeability, saving significant resources by filtering large virtual libraries of compounds.[3][5] These models use the physicochemical properties described above, along with thousands of other calculated descriptors, to build Quantitative Structure-Activity Relationship (QSAR) models.[6]

G Virtual_Library Virtual_Library PhysChem_Calc PhysChem_Calc Virtual_Library->PhysChem_Calc QSAR_Model QSAR_Model PhysChem_Calc->QSAR_Model Prediction Prediction QSAR_Model->Prediction Prioritization Prioritization Prediction->Prioritization

While powerful for initial triage, in silico models must be used with caution. Their predictive power is highly dependent on the quality and diversity of the training data.[7] Therefore, experimental validation is mandatory.

Chapter 2: In Vitro Models for Permeability Screening

In vitro models offer a tiered approach to experimentally measure permeability, balancing throughput, cost, and biological complexity. They are essential for validating in silico predictions and providing mechanistic insights.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion across the BBB.[6][8] It uses a 96-well plate system where a filter membrane is coated with a lipid solution (e.g., porcine brain polar lipid extract) to mimic the lipid environment of the BBB.[6][9]

Causality: This assay isolates the contribution of passive transcellular diffusion, the primary route for many CNS drugs.[8] By removing biological components like transporters and enzymes, it provides a clean measure of a compound's intrinsic lipophilicity-driven permeability. This is particularly useful for an initial ranking of piperazine analogs, as it directly tests the hypothesis that modifications have successfully balanced lipophilicity and polarity.[10]

G label_donor Compound diffuses down concentration gradient tbl tbl label_donor->tbl

Protocol 2.1: PAMPA-BBB for Piperazine Analogs
  • Prepare Lipid Solution: Dissolve porcine brain polar lipid in dodecane at a concentration of 20 mg/mL.

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well PVDF filter donor plate. Allow the solvent to evaporate for at least 30 minutes.

  • Prepare Compound Solutions:

    • Prepare 10 mM stock solutions of test compounds and controls (e.g., promazine for high permeability, diclofenac for low) in DMSO.[11]

    • Dilute stocks into phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 50-100 µM. The final DMSO concentration should be ≤ 0.5%.[6]

  • Assay Assembly & Incubation:

    • Add 200 µL of PBS to each well of a 96-well acceptor plate.

    • Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

    • Add 200 µL of the compound solution to each well of the donor plate.

    • Incubate the sandwich plate at room temperature for 18-20 hours in a sealed container with a wet paper towel to minimize evaporation.[11]

  • Sample Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS due to its sensitivity and specificity.

  • Data Calculation & Interpretation:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = - (V_A * V_D) / ((V_A + V_D) * Area * Time) * ln(1 - [C]_A / [C]_eq) where V is volume, A is acceptor, D is donor, Area is the filter area, and [C]eq is the equilibrium concentration.

    • Self-Validation: The assay is validated if the Pe values for high and low permeability controls fall within established ranges.

    • Interpretation: Compounds are typically classified based on their Pe values.[8]

Permeability ClassPe (x 10⁻⁶ cm/s)Predicted CNS Penetration
High> 4.0CNS+ (High)
Medium2.0 - 4.0CNS+/- (Borderline)
Low< 2.0CNS- (Low)
Cell-Based Transwell Assays (MDCK-MDR1, Caco-2)

While PAMPA assesses passive diffusion, it cannot account for the significant role of active transport, particularly efflux by transporters like P-glycoprotein (P-gp/MDR1), which are highly expressed at the BBB and actively pump xenobiotics out of the brain.[12] Cell-based assays using immortalized cell lines grown on semi-permeable Transwell inserts are the next tier of complexity.[13][14]

Causality:

  • MDCK-MDR1: Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress human P-gp (MDR1) are a workhorse model.[12] They form tight junctions and provide a robust system to specifically identify if a piperazine analog is a substrate for P-gp efflux.[15][16]

  • Caco-2: These human colon adenocarcinoma cells spontaneously differentiate into a polarized monolayer with tight junctions and express a range of transporters, making them a good surrogate for general drug absorption.[15][17]

By measuring permeability in both directions (apical-to-basolateral, A-B; and basolateral-to-apical, B-A), an Efflux Ratio (ER) can be calculated. An ER > 2 is a strong indication that the compound is subject to active efflux.

Protocol 2.2: Bidirectional MDCK-MDR1 Permeability Assay
  • Cell Culture: Culture MDCK-MDR1 cells in appropriate media. Seed cells onto 24-well Transwell inserts (0.4 µm pore size) at a density that allows for the formation of a confluent monolayer within 3-4 days.[16][18]

  • Monolayer Integrity Validation (Self-Validation):

    • Measure the Transendothelial Electrical Resistance (TEER) using a voltmeter. Values should be >200 Ω·cm² to confirm tight junction integrity.[19]

    • Perform a Lucifer Yellow (LY) permeability assay. The apparent permeability (Papp) of this low-permeability marker should be < 1.0 x 10⁻⁶ cm/s.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • A-to-B: Add the test compound (typically 1-10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • B-to-A: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking for 60-120 minutes.

    • At the end of the incubation, collect samples from both donor and receiver compartments for LC-MS/MS analysis.

  • Data Calculation & Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for each direction: Papp (cm/s) = (dQ/dt) / (A * C_0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B)

    • Interpretation: An ER > 2 suggests the compound is a P-gp substrate. For CNS drugs, a low ER is highly desirable.[20]

Advanced In Vitro Models

To better recapitulate the complexity of the human BBB, advanced models are emerging. These include co-cultures of endothelial cells with astrocytes and pericytes, and models derived from human induced pluripotent stem cells (iPSCs).[1][21][22][23] These iPSC-derived brain microvascular endothelial cells (BMECs) can form very tight monolayers (TEER > 2000 Ω·cm²) and express a more physiologically relevant profile of transporters.[4][13][24][25] While not yet standard for high-throughput screening, they are invaluable for detailed mechanistic studies of promising candidates.

Chapter 3: In Vivo Methodologies for Definitive Assessment

While in vitro models are excellent for screening and mechanistic studies, in vivo experiments are the gold standard for confirming BBB penetration.[26] These methods measure the actual concentration of the drug in the brain of a living animal, integrating all physiological factors.

Brain-to-Plasma Concentration Ratio (Kp)

The most common in vivo method involves administering the compound intravenously (IV) to a rodent and measuring its concentration in both the brain and plasma at a specific time point.[27]

Causality: This method provides a snapshot of the extent of brain distribution. The key metric is Kp (Total Brain / Total Plasma). However, the pharmacologically relevant concentration is the unbound drug. Therefore, calculating Kp,uu (Unbound Brain / Unbound Plasma) by correcting for plasma and brain tissue binding provides the most accurate measure of BBB equilibration.[20] For a passively diffusing compound not subject to efflux, Kp,uu should be close to 1. A Kp,uu < 0.1 often indicates significant efflux.

Protocol 3.1: Rodent Brain Homogenate Method
  • Animal Dosing: Administer the piperazine analog to rats or mice via IV bolus injection. The dose should be sufficient to achieve detectable levels in the brain.

  • Sample Collection: At a predetermined time (e.g., 30 or 60 minutes), anesthetize the animal and collect blood via cardiac puncture. Immediately perfuse the brain with ice-cold saline to remove residual blood from the vasculature.

  • Sample Processing:

    • Centrifuge the blood to obtain plasma.

    • Harvest the brain, weigh it, and homogenize it in a specific volume of buffer.

  • Bioanalysis: Determine the compound concentration in plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Calculation:

    • Kp = C_brain / C_plasma

    • Determine the fraction unbound in plasma (fu,p) and brain (fu,brain) using equilibrium dialysis.

    • Kp,uu = Kp * (fu,p / fu,brain)

In Situ Brain Perfusion

This technique allows for the precise measurement of the initial rate of transport across the BBB, independent of peripheral pharmacokinetics.[28] The animal's brain circulation is isolated and perfused with a controlled solution containing the test compound for a short duration (e.g., 30-300 seconds).[29][30]

Causality: By replacing the blood with a simple buffer, this method eliminates the confounding factor of plasma protein binding and provides a direct measure of the brain uptake clearance (K_in). It is a powerful tool for studying transport kinetics and mechanisms.[28]

Brain Microdialysis

Microdialysis is the only technique that allows for the continuous measurement of unbound drug concentrations directly within the brain's extracellular fluid (ECF) in a freely moving animal.[31][32][33][34] A small probe with a semi-permeable membrane is implanted into a specific brain region.[33]

Causality: This is the most sophisticated in vivo technique, providing a time-course of the pharmacologically active, unbound drug concentration at the site of action.[31][35] By simultaneously sampling blood, it allows for the direct determination of Kp,uu over time, offering unparalleled insight into the dynamic relationship between plasma and brain exposure.[33]

G InSilico InSilico PAMPA PAMPA InSilico->PAMPA High Throughput MDCK MDCK PAMPA->MDCK Confirm Hits InVivo InVivo MDCK->InVivo Validate Leads Microdialysis Microdialysis InVivo->Microdialysis Detailed PK/PD

Chapter 4: Data Integration and Final Assessment

No single assay can definitively predict the BBB permeability of a piperazine analog. A successful assessment relies on the intelligent integration of data from multiple orthogonal assays.

  • Early Triage: Use in silico models and PAMPA-BBB results to filter out compounds with fundamental liabilities in passive permeability.

  • Efflux Liability: Use MDCK-MDR1 data to deprioritize any compounds that are strong P-gp substrates (ER > 2-3). Piperazine analogs, being basic, are often prone to P-gp efflux, making this a critical checkpoint.

  • In Vivo Confirmation: For promising candidates with good passive permeability and low efflux, in vivo Kp,uu determination is essential. A Kp,uu > 0.3 is often considered a benchmark for a promising CNS candidate.

  • Pharmacodynamic Correlation: Ultimately, the goal is to achieve a therapeutic concentration in the brain. Microdialysis data, which provides the unbound brain concentration over time, can be directly correlated with pharmacodynamic effects to establish a true exposure-response relationship.

By following this structured, multi-tiered approach, researchers can confidently assess the BBB permeability of novel piperazine analogs, increasing the probability of identifying and advancing effective CNS drug candidates.

References

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  • Loch-Neckel, G., & Koepp, J. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments, (162). [Link]

  • Jayant, R. D., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. International Journal of Nanomedicine, 14, 8259–8277. [Link]

  • Helms, H. C., et al. (2016). In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862–890. [Link]

  • Zou, Y., & Jiang, C. (2020). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. In Blood-Brain Barrier. IntechOpen. [Link]

  • Helms, H. C., et al. (2016). In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862-890. [Link]

  • Sivandzade, F., & Cucullo, L. (2020). Human iPSC-Derived Blood-Brain Barrier Models: Valuable Tools for Preclinical Drug Discovery and Development?. Current Protocols in Stem Cell Biology, 55(1), e122. [Link]

  • Carpenter, K. L. H., & Hutchinson, P. J. (2018). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. British Journal of Clinical Pharmacology, 84(7), 1436–1448. [Link]

  • Jayant, R. D., & Tiwari, S. (2018). In Vitro Models of the Blood–Brain Barrier. In Blood-Brain Barrier. Springer, Cham. [Link]

  • Jayant, R. D., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. International Journal of Nanomedicine, 14, 8259–8277. [Link]

  • Sweeney, P., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. Frontiers in Neuroscience, 13, 101. [Link]

  • Tempo Bioscience, Inc. (2022). Tempo Bioscience Expands Patient-Relevant Blood-Brain-Barrier Models for Drug Development. PR Newswire. [Link]

  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Reviews in the Neurosciences, 20(2), 107–126. [Link]

  • de Lange, E. C. M., et al. (1999). Microdialysis for pharmacokinetic analysis of drug transport to the brain. Advanced Drug Delivery Reviews, 36(2-3), 211–227. [Link]

  • Vigh, J. P., et al. (2019). In vitro models of the blood brain-barrier using iPSC-derived cells. University of Gothenburg. [Link]

  • Banks, W. A. (2009). Analytical and Biological Methods for Probing the Blood-Brain Barrier. Journal of Pharmaceutical Sciences, 98(5), 1603–1619. [Link]

  • Chefer, V. I., & Shippenberg, T. S. (2009). Overview of brain microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]

  • Insausti, R., et al. (2023). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Frontiers in Neuroanatomy, 17, 1121811. [Link]

  • Insausti, R., et al. (2023). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Frontiers in Neuroanatomy, 17, 1121811. [Link]

  • Gonda, S., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. Journal of Natural Products, 76(4), 647–655. [Link]

  • Gonda, S., et al. (2013). Applicability of a blood-brain barrier specific artificial membrane permeability assay at the early stage of natural product-based CNS drug discovery. Journal of Natural Products, 76(4), 647-55. [Link]

  • Deli, M. A., et al. (2005). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. In The Blood-Brain Barrier and Drug Delivery to the CNS. ResearchGate. [Link]

  • Smith, Q. R. (2003). In Situ Brain Perfusion Technique. In The Blood-Brain Barrier. Humana Press. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. [Link]

  • Larregieu, C. A., & Benet, L. Z. (2014). Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations. Malaria Journal, 13, 25. [Link]

  • Di, L., & Kerns, E. H. (2008). Strategies to assess blood–brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677–687. [Link]

  • Ghose, A. K., et al. (2012). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 17(10), 11887–11919. [Link]

  • Di, L., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1281691. [Link]

  • Ghose, A. K., et al. (2012). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Oakland University. [Link]

  • Tsin, R., et al. (2021). Tuning Properties for Blood–Brain Barrier (BBB) Permeation: A Statistics-Based Analysis. Molecules, 26(11), 3144. [Link]

  • Augustijns, P., & Brewster, M. E. (2022). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics, 14(3), 656. [Link]

  • Creative Bioarray. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Creative Bioarray. [Link]

  • Troutman, M. D., & Thakker, D. R. (2003). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. AAPS Journal, 5(3), E22. [Link]

  • Janockova, J., et al. (2018). Prediction of BBB permeability using PAMPA assay. Journal of Drug Designing, 7(3). [Link]

  • Lundquist, S. (2019). Automated Permeability Assays for Caco-2 and MDCK Cells. Uppsala University. [Link]

  • Takasato, Y., et al. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(3), H484-H493. [Link]

  • Takasato, Y., et al. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology, 247(3 Pt 2), H484-93. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Di, L., & Kerns, E. H. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687. [Link]

  • Nicolazzo, J. A., & Charman, S. A. (2007). Methods to assess drug permeability across the blood-brain barrier. Journal of Pharmacy and Pharmacology, 59(4), 445-458. [Link]

  • Zhang, M., et al. (2021). Improved prediction of blood–brain barrier permeability through machine learning with combined use of molecular property-based descriptors and fingerprints. Journal of Cheminformatics, 13(1), 5. [Link]

  • Oufir, M., et al. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. European Journal of Pharmaceutics and Biopharmaceutics, 103, 150-157. [Link]

  • Creative Biolabs. (n.d.). BBB Penetration Assessment. Creative Biolabs. [Link]

  • van der Most, E., et al. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 64(24), 18197–18211. [Link]

  • van der Most, E., et al. (2021). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 64(24), 18197–18211. [Link]

  • Oufir, M., et al. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. European Journal of Pharmaceutics and Biopharmaceutics, 103, 150-157. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]

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Method

Application Notes and Protocols for the Synthesis and Purification of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine in Research 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine is a key s...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine in Research

1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine is a key structural motif in modern medicinal chemistry, often serving as a crucial intermediate in the synthesis of novel therapeutic agents. The piperazine and piperidine rings are privileged scaffolds in drug discovery, known for imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The cyclobutyl group can enhance binding affinity and selectivity for various biological targets. This document provides a detailed guide for the synthesis, purification, and characterization of this compound, emphasizing the rationale behind the chosen methodologies to ensure high purity and reproducibility for research applications.

PART 1: Synthesis of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

The synthesis of the target compound is achieved through a robust and widely employed amide coupling reaction. This involves the formation of an amide bond between 1-cyclobutylpiperazine and an activated form of piperidine-4-carboxylic acid. The overall synthetic strategy is a convergent synthesis, where the two key heterocyclic fragments are prepared separately and then coupled in the final step.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Synthesis of 1-Cyclobutylpiperazine cluster_1 Synthesis of Piperidine-4-carbonyl Chloride cluster_2 Final Amide Coupling A 1-Boc-piperazine C 1-Boc-4-cyclobutylpiperazine A->C Alkylation (e.g., K2CO3, ACN) B Cyclobutyl bromide B->C D 1-Cyclobutylpiperazine C->D Boc Deprotection (e.g., TFA or HCl) G 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine D->G Amide Coupling (e.g., T3P, DIPEA) E Piperidine-4-carboxylic acid F Piperidine-4-carbonyl chloride E->F Chlorination (e.g., SOCl2 or (COCl)2) F->G Purification_Workflow Start Crude Product from Synthesis Extraction Aqueous Workup / Liquid-Liquid Extraction Start->Extraction Removal of water-soluble impurities Chromatography Column Chromatography Extraction->Chromatography Separation of closely related impurities Crystallization Crystallization / Salt Formation Chromatography->Crystallization High purity polishing Final_Product Pure 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine Crystallization->Final_Product Isolation of pure solid

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting Welcome to the technical support guide for the synthesis of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. This document is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support guide for the synthesis of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis. The core of this transformation is a standard amide bond formation between 1-cyclobutylpiperazine and piperidine-4-carboxylic acid. However, subtleties in reagent choice, reaction conditions, and work-up procedures can dramatically impact the outcome.

Question 1: My reaction yield is low or non-existent. What are the primary causes?

A low or zero yield in this amide coupling is a frequent issue that can typically be traced back to one of four areas: reactant integrity, ineffective carboxylic acid activation, amine reactivity, or suboptimal reaction conditions.[1]

Root Cause Analysis:

  • Reactant Quality:

    • 1-Cyclobutylpiperazine (Amine): Ensure it is free from significant impurities and moisture. As a secondary amine, it is reasonably stable, but quality can vary between suppliers.

    • N-Protected Piperidine-4-carboxylic Acid (Acid): It is critical to use the N-protected form of the carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid) to prevent polymerization or side reactions involving the piperidine nitrogen. Ensure the acid is dry, as water can hydrolyze activated intermediates.[1]

  • Ineffective Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive electrophile to couple with the amine. Incomplete activation is a major failure point.[1]

    • Coupling Reagent Choice: Standard reagents like EDC may be insufficient for this specific coupling, which involves a secondary amine. More potent uronium/aminium-based reagents like HATU or HBTU often give superior results.[2][3]

    • Reagent Stoichiometry: Using insufficient coupling reagent (<1.1 equivalents) will result in unreacted starting material.

  • Amine Nucleophilicity & Basicity:

    • Protonation: 1-Cyclobutylpiperazine is basic. In the absence of a non-nucleophilic base, it can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] An external base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is essential.

    • Steric Hindrance: The cyclobutyl group presents moderate steric bulk, which can slow the reaction rate compared to less substituted piperazines.[1]

  • Suboptimal Conditions:

    • Solvent: Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are standard. Ensure the solvent is anhydrous.

    • Temperature: Most amide couplings are run at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (e.g., to 40-50 °C) may be beneficial, but this can also increase the rate of side reactions.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low or No Yield reagents 1. Verify Reactant Quality - Confirm identity (NMR, MS) - Check purity (LCMS) - Dry all reagents and solvents start->reagents Start Here activation 2. Optimize Acid Activation - Switch to a stronger coupling reagent (e.g., HATU) - Increase equivalents (1.2 - 1.5 eq.) - Add HOBt or Oxyma if using EDC reagents->activation If reactants are pure conditions 3. Adjust Reaction Conditions - Ensure sufficient base (DIPEA, 2-3 eq.) - Increase reaction time (monitor by LCMS) - Gently heat to 40°C if stalled activation->conditions If yield is still low success Yield Improved activation->success purification 4. Review Work-up & Purification - Check pH during extraction - Use appropriate chromatography conditions conditions->purification If conversion is good, but isolated yield is low conditions->success purification->success

Caption: Troubleshooting workflow for low-yield synthesis.

Question 2: How do I select the optimal coupling reagent and conditions?

The choice of coupling reagent is the most critical variable in this synthesis. While dozens exist, they fall into several main classes. For this specific transformation, uronium/aminium salt reagents are often the most effective.

Comparative Data on Coupling Reagents:

Coupling Reagent SystemBase (eq.)SolventTemp (°C)Typical Yield Range (%)Key Considerations
EDC / HOBtDIPEA (2.0)DCM2540-65%Cost-effective standard. May be sluggish. N-acylurea byproduct possible.
HATU DIPEA (3.0) DMF 25 85-95% Recommended. Highly efficient for hindered couplings. Byproducts are water-soluble.[2]
PyBOPDIPEA (3.0)DMF2580-90%Very effective, but produces carcinogenic HMPA as a byproduct.
T3P® (Propylphosphonic Anhydride)Pyridine (3.0)EtOAc25-5075-90%Excellent for preventing epimerization (not an issue here). Byproducts are water-soluble.
Acyl Chloride Method (SOCl₂)TEA (2.0)DCM0-2560-80%Harsh conditions can lead to side reactions and requires an extra synthetic step.[2]

Expert Recommendation: Start with HATU as the coupling reagent with DIPEA in DMF. Its efficiency in forming the active ester intermediate and the ease of removing byproducts during aqueous work-up make it the superior choice for this system.

Optimized Protocol using HATU:

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Pre-activation: Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the highly reactive HOBt active ester.

  • Amine Addition: Add a solution of 1-cyclobutylpiperazine (1.1 eq.) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent like Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

  • Deprotection (if applicable): If the N-Boc protected acid was used, dissolve the purified intermediate in DCM and add an excess of Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane. Stir until deprotection is complete (monitor by LC-MS), then concentrate and neutralize to obtain the final product.

Question 3: I'm seeing a significant side product. What is it and how can I prevent it?

The most likely side product when using carbodiimide reagents like EDC is the formation of an unreactive N-acylurea.

Mechanism of Side Product Formation:

When the O-acylisourea intermediate (the activated acid) does not react quickly with the amine, it can undergo an intramolecular rearrangement to form a stable N-acylurea. This consumes the activated acid and stalls the reaction.

G cluster_0 Desired Amide Formation Pathway cluster_1 Side Reaction Pathway Acid_EDC R-COOH + EDC O_Acyl O-Acylisourea (Activated Intermediate) Acid_EDC->O_Acyl Amine + Amine (R'-NHR'') O_Acyl->Amine O_Acyl_Side O-Acylisourea Amide Desired Amide Product Amine->Amide Rearrange Intramolecular Rearrangement N_Acyl N-Acylurea (Unreactive Byproduct) Rearrange->N_Acyl caption Desired Reaction vs. N-Acylurea Side Product Formation

Caption: Desired reaction vs. N-acylurea side product formation.

Prevention Strategies:

  • Use an Additive: When using EDC, always include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1] These additives react with the O-acylisourea intermediate to form an active ester that is more stable against rearrangement but still highly reactive towards the amine.

  • Switch Reagents: The best solution is to switch to a coupling reagent that is not prone to this side reaction, such as HATU or T3P®. This is the most robust way to avoid the issue entirely.

References

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Reddit. Retrieved from [Link]

  • Piazzi, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed Central. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sildenafil. Wikipedia. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Overcoming In Vitro Solubility Challenges with 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

Welcome to the technical support guide for 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve so...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues encountered during in vitro experimentation. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the reliability and reproducibility of your results.

Understanding the Molecule: Physicochemical Profile

1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (CAS No. 799559-59-4) is a molecule whose structure presents a classic solubility challenge.[1] It combines a lipophilic cyclobutyl group with a polar backbone containing three basic nitrogen atoms within the piperidine and piperazine rings. This amphipathic nature is key to understanding its behavior in aqueous solutions. While experimental data is limited, we can predict its properties to guide our strategy.

PropertyPredicted/Known ValueImplication for Solubility
Molecular Formula C₁₄H₂₅N₃O
Molecular Weight 251.37 g/mol [1]
Predicted pKa ~8.5 - 9.5The piperazine and piperidine nitrogens are basic and can be protonated. This makes solubility highly dependent on pH.[2]
Predicted logP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting that while it prefers organic environments, it is not a "grease-ball" molecule.[3]

The core challenge arises from the molecule's tendency to be poorly soluble at neutral physiological pH (7.2-7.4), where its basic nitrogens are only partially protonated. Our strategy will focus on manipulating these properties to achieve and maintain a soluble state in your in vitro assays.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries.

Q1: My compound, 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, won't dissolve in my aqueous buffer. What is the first thing I should try?

A: Do not attempt to dissolve this compound directly in an aqueous buffer. Due to its moderate lipophilicity and basic nature, it requires an organic solvent to create a high-concentration stock solution first. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[4]

Q2: I've successfully made a 10 mM stock in DMSO, but I see a precipitate or cloudiness as soon as I dilute it into my cell culture medium. What is happening?

A: This phenomenon is known as "crashing out." Your compound is soluble in the 100% organic environment of the DMSO stock but becomes insoluble when diluted into the predominantly aqueous environment of your cell culture medium. The key is to ensure the final concentration of the organic solvent in your assay is high enough to assist in solubility but low enough to be non-toxic to your cells.

Q3: What is the maximum concentration of DMSO that my cells can tolerate?

A: This is cell-line dependent, but a widely accepted general limit is 0.5% (v/v) DMSO in the final assay volume.[4] Some robust cell lines may tolerate up to 1%, while sensitive or primary cells may show stress at concentrations as low as 0.1%. It is crucial to run a vehicle control (medium + same final % of DMSO, without your compound) to ensure the solvent itself is not affecting your experimental outcome.[5][6][7]

In-Depth Troubleshooting Guide

For more persistent solubility issues, a systematic approach is required. Follow this workflow to diagnose and solve the problem.

Problem Cluster 1: Failure to Create a Clear, High-Concentration Stock Solution

Q: I am struggling to dissolve the neat compound powder, even in DMSO. What is a systematic approach to finding a suitable solvent?

A: If DMSO fails, a methodical solvent screening is necessary. The goal is to create a stock solution of at least 10 mM to allow for sufficient dilution into your final assay.

  • Start with DMSO: Add the appropriate volume of 100% DMSO to your weighed compound to achieve the target concentration (e.g., 10 mM).

  • Apply Mechanical & Thermal Energy: If dissolution is slow, aid the process by:

    • Vortexing: Mix vigorously for 2-3 minutes.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates.

    • Gentle Warming: Warm the solution in a 37°C water bath for 10-15 minutes.[8] Avoid excessive heat, which could degrade the compound.

  • Alternative Organic Solvents: If DMSO fails, consider other organic solvents. Test a small amount of your compound with the following, in order of preference:

    • Ethanol

    • Methanol

    • N,N-Dimethylformamide (DMF)

    • Note: Always verify the tolerance of your specific cell line to these alternative solvents. Their cytotoxic potential can differ from DMSO.[9]

Below is a workflow to guide your solvent selection for the stock solution.

G start Start: Dissolve Neat Compound (Target: 10-50 mM Stock) dmso Try 100% DMSO start->dmso agitate Vortex / Sonicate (5-10 min) Warm to 37°C (10-15 min) dmso->agitate check_dmso Is solution clear? agitate->check_dmso check_other Is solution clear? agitate->check_other success Success: Stock Solution Ready Store at -20°C or -80°C check_dmso->success Yes other_solvents Try Alternative Solvents: 1. Ethanol 2. Methanol 3. DMF check_dmso->other_solvents No other_solvents->agitate check_other->success Yes fail Failure: Re-evaluate required stock concentration or consider advanced formulation. check_other->fail No G start Start: Precipitation observed in aqueous assay medium check_dmso Check Final DMSO %. Is it < 0.5%? start->check_dmso increase_dmso Increase DMSO to 0.5%. (If lower, and cells tolerate it) check_dmso->increase_dmso No ph_adjust Strategy 1: pH Adjustment Test solubility in buffers from pH 7.0 down to 6.0 check_dmso->ph_adjust Yes check_solubility1 Still precipitates? increase_dmso->check_solubility1 check_solubility1->ph_adjust Yes validate_excipient Validate Cell Health with Excipient. If OK, proceed with experiment. check_solubility1->validate_excipient No (Success!) check_ph Does lower pH solubilize? ph_adjust->check_ph validate_ph Validate Cell Health at this pH. If OK, proceed with experiment. check_ph->validate_ph Yes excipients Strategy 2: Excipients Try Cyclodextrins (HP-β-CD) or Surfactants (Tween 80) check_ph->excipients No check_excipient Does excipient solubilize? excipients->check_excipient check_excipient->validate_excipient Yes reassess Re-assess experiment. Lower final compound concentration or consider alternative assay. check_excipient->reassess No

Caption: Troubleshooting workflow for aqueous precipitation.

Summary of Solubilization Strategies

StrategyMechanismProsCons
Co-solvents (e.g., DMSO) Reduces the polarity of the bulk solution. [10][11]Simple to implement; effective for stock solutions.Potential for cytotoxicity; can cause precipitation upon dilution. [5]
pH Adjustment Increases ionization of the basic compound, enhancing aqueous solubility. [12]Highly effective for ionizable compounds; cost-effective.Potential to alter cell physiology or protein function; limited by buffer capacity.
Surfactants (e.g., Tween 80) Form micelles that encapsulate the hydrophobic compound. [12][13]Can significantly increase apparent solubility.Can disrupt cell membranes; may interfere with some assay readouts.
Cyclodextrins (e.g., HP-β-CD) Form non-covalent inclusion complexes, shielding the compound from water. [14][15]High solubilization capacity; generally low cytotoxicity.Can be a more complex formulation; potential for cholesterol extraction from cell membranes at very high concentrations.

By applying these principles and protocols systematically, you can overcome the inherent solubility challenges of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, leading to more accurate and reliable in vitro data.

References

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.).
  • 1-(Piperidin-4-yl)piperazine | C9H19N3 | CID 15386099 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | C13H22N2O3 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | C15H27N3O3 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? | ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Special Issue : Cyclodextrins in Drug Formulation and Delivery - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.). Retrieved January 19, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). Retrieved January 19, 2026, from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) Cyclodextrins in drug delivery (Review) - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Retrieved January 19, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (n.d.). Retrieved January 19, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved January 19, 2026, from [Link]

  • Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes - Brieflands. (n.d.). Retrieved January 19, 2026, from [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved January 19, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents. (n.d.).
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Retrieved January 19, 2026, from [Link]

  • Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (n.d.). Retrieved January 19, 2026, from [Link]

  • Solubility Assessment Service - Creative Biolabs. (n.d.). Retrieved January 19, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Dosage for Piperazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides field-proven insights and troubleshooting workflows for optimizing the dosage of piperazine der...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides field-proven insights and troubleshooting workflows for optimizing the dosage of piperazine derivatives in in vivo studies. The unique structural versatility of the piperazine scaffold allows for a vast range of pharmacological activities, but this same flexibility presents distinct challenges in preclinical development.[1] This resource is designed to navigate those challenges with scientific rigor.

Section 1: Frequently Asked Questions (FAQs) - The Foundations of Dosing Strategy

This section addresses the most common initial questions researchers face when planning in vivo experiments with novel piperazine derivatives.

Question: What makes dosage optimization for piperazine derivatives particularly challenging?

Answer: The primary challenges stem from three core areas:

  • Diverse Pharmacological Profiles: The piperazine ring is a common scaffold in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[2] A derivative designed as an anticancer agent might retain off-target CNS activity, leading to unexpected behavioral effects or toxicity that can confound study results.[2]

  • Complex Pharmacokinetics (PK): Many piperazine derivatives are extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, and CYP1A2.[3][4] This can lead to rapid clearance, high inter-subject variability, and a risk of drug-drug interactions if multiple compounds are used. Their physicochemical properties also heavily influence absorption and distribution.[2]

  • Potential for Toxicity: Off-target effects are common. Sympathomimetic and serotonergic toxicities, such as agitation, tachycardia, and seizures, are frequently reported.[3][5] Cardiotoxicity and specific neurological adverse effects have also been documented, which necessitates careful dose escalation and monitoring.[6][7]

Question: I have a novel piperazine derivative with promising in vitro data (e.g., IC50). How do I even begin to estimate a starting dose for my first animal study?

Answer: Transitioning from in vitro to in vivo requires a multi-step estimation process before the first animal is dosed. Do not simply select a dose based on the in vitro potency.

The recommended starting point is to calculate a Human Equivalent Dose (HED) from a No Observable Adverse Effect Level (NOAEL) determined in animal studies, and then scale it back to the animal model of choice.[8] However, for early discovery, you can use in vitro data and allometric scaling principles as a preliminary guide.

Causality: Allometric scaling is a method that relates the physiological and metabolic parameters of different species to their body weight.[9] It is based on the principle that many biological processes, including drug clearance, scale predictably with body size, though it's crucial to account for species differences in metabolism.[10][11]

Here is a simplified workflow:

  • Gather Data: You need your compound's in vitro potency (IC50 or EC50) and data from at least two species (e.g., mouse, rat) for a related compound if available.

  • Estimate In Vivo Concentration: Determine the target plasma concentration you want to achieve, which is typically several-fold higher than the in vitro IC50/EC50 to account for protein binding and tissue distribution.

  • Use Allometric Scaling for Clearance (CL): Predict the clearance of your compound in the target species using data from other species. The basic allometric equation is CL = a * (Body Weight)^b, where 'a' is the allometric coefficient and 'b' is the exponent.

  • Calculate the Initial Dose: Use the following formula: Dose = (Target Concentration * Clearance) / Bioavailability. If oral bioavailability (F) is unknown, assume a conservative value (e.g., 10-20%) or start with intravenous (IV) administration.

The following table provides standard body surface area conversion factors used in dose calculation, which is a common method for scaling doses between species.

FromTo Mouse (20g)To Rat (150g)To Human (60kg)
Mouse (mg/kg) 10.50.08
Rat (mg/kg) 210.16
Human (mg/kg) 12.36.21
Data adapted from FDA guidelines on dose conversion.

Question: My piperazine derivative has very poor aqueous solubility. How can I formulate it for an oral gavage study in mice?

Answer: This is a very common and critical issue. Poor solubility leads to low and erratic absorption, making in vivo results unreliable.[12][13] Never simply suspend the compound in water or saline if it is not soluble.

Causality: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids. A poorly soluble compound will largely pass through the GI tract unabsorbed, leading to a failure to achieve therapeutic concentrations in the bloodstream, regardless of the dose administered.

Here are proven formulation strategies, starting with the simplest:

StrategyDescriptionWhen to UseKey Considerations
Co-solvent Systems Use a mixture of water and a water-miscible organic solvent (e.g., PEG-400, DMSO, ethanol).For compounds with moderate solubility issues.Keep organic solvent concentration low (e.g., <10% DMSO) to avoid toxicity. Ensure the compound doesn't precipitate upon dilution in the stomach.
Surfactant Dispersions Use non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that encapsulate the drug.For highly insoluble ('grease-ball') molecules.Can affect gut permeability and drug transporters (e.g., P-gp).[14]
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix (e.g., PVP, HPMC) in an amorphous state, which has higher solubility than the crystalline form.Excellent for 'brick-dust' molecules with high melting points.Requires specialized preparation techniques like spray drying or hot-melt extrusion.[12]
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents.Ideal for lipophilic drugs.Forms a fine emulsion in the gut, enhancing absorption via lymphatic pathways.

Section 2: Experimental Protocols & Workflows

This section provides actionable, step-by-step protocols for core in vivo studies. These protocols are designed to be self-validating by including clear endpoints and decision criteria.

Workflow: Overall Strategy for In Vivo Dose Optimization

The following diagram outlines the logical progression from initial dose estimation to establishing a therapeutic window.

DoseOptimizationWorkflow cluster_preclinical Phase 1: Pre-Dosing & Formulation cluster_invivo Phase 2: In Vivo Studies cluster_optimization Phase 3: Refinement Start In Vitro Potency (IC50/EC50) Solubility Assess Solubility & Develop Formulation Start->Solubility Physicochemical Properties DoseEst Estimate Starting Dose (Allometric Scaling) Solubility->DoseEst Bioavailability Assumption DRF Dose Range-Finding (DRF) Study (Acute Toxicity) DoseEst->DRF Calculated Low Dose MTD Determine Maximum Tolerated Dose (MTD) DRF->MTD Identify Tolerated Range PK Pharmacokinetic (PK) Study (Single Dose) MTD->PK Dose at MTD & Sub-levels Efficacy Efficacy Study in Disease Model MTD->Efficacy Select Doses Below MTD PK->Efficacy Relate Exposure to Dose PD Pharmacodynamic (PD) Study (Target Engagement) Efficacy->PD Confirm Mechanism TherapeuticWindow Define Therapeutic Window PD->TherapeuticWindow Efficacy vs. Toxicity

Caption: Workflow for in vivo dose optimization of piperazine derivatives.

Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose toxicity profile and identify the MTD, defined as the highest dose that does not cause unacceptable toxicity or more than 10-15% body weight loss.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice, Sprague-Dawley rats). Use a small group size (n=2-3 per dose level).

  • Dose Selection: Based on your initial estimation, select a starting dose expected to be pharmacologically active but non-toxic. Choose subsequent dose levels using a dose progression factor (e.g., 2x or 3x increments). Include a vehicle-only control group.

    • Example Dose Groups (mg/kg): Vehicle, 1, 3, 10, 30, 100.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring (Acute Phase):

    • Observe animals continuously for the first 4 hours post-dose, then at 8 and 24 hours.

    • Record clinical signs of toxicity. For piperazine derivatives, pay close attention to CNS and sympathomimetic effects.[3][5]

    • CNS: Tremors, seizures, circling, ataxia, hyperactivity, sedation.

    • Autonomic: Piloerection, abnormal respiration, changes in pupil size.

    • General: Lethargy, ruffled fur, hunched posture.

  • Monitoring (Sub-acute Phase):

    • Record body weight and food/water intake daily for 7-14 days.

    • Continue daily clinical observations.

  • Endpoint and MTD Determination:

    • The MTD is the highest dose at which no mortality occurs, body weight loss is less than 15% and is reversible, and severe clinical signs of toxicity are not observed.

    • If mortality occurs at a certain dose, that dose and any higher doses are considered to have exceeded the MTD.

Section 3: Troubleshooting Guide

This section provides a logical framework for diagnosing and solving common experimental problems.

Problem: My piperazine derivative showed excellent in vitro potency but has no effect in vivo, even at doses approaching the MTD.

This is a classic efficacy failure. Before questioning the compound's mechanism of action, you must validate its in vivo behavior.

EfficacyTroubleshooting Start No In Vivo Efficacy Observed CheckFormulation Is the compound getting into solution? (Formulation Check) Start->CheckFormulation CheckPK Is the compound being absorbed and reaching the target tissue? (Pharmacokinetics) CheckFormulation->CheckPK Yes BadFormulation Reformulate: - Use co-solvents - Create solid dispersion - Use lipid-based system CheckFormulation->BadFormulation No CheckPD Is the compound engaging the intended target? (Pharmacodynamics) CheckPK->CheckPD Yes BadPK Troubleshoot PK: - Switch to IV dosing - Inhibit P-gp (e.g., with Verapamil) - Modify chemical structure to  reduce metabolism CheckPK->BadPK No RethinkMoA Re-evaluate Mechanism of Action (MoA) or In Vitro Model CheckPD->RethinkMoA No CheckPD->RethinkMoA Yes BadPD Assess Target Engagement: - Measure downstream biomarkers - Ex vivo receptor occupancy assay

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

Troubleshooting Steps:

  • Verify Formulation: Before each experiment, visually inspect your dosing solution. Is there any precipitate? Perform a simple test by diluting your formulation in a buffer mimicking physiological pH. If it crashes out of solution, your formulation is inadequate.

  • Conduct a Pilot PK Study: This is non-negotiable. Administer a single dose (e.g., at the MTD or a mid-range dose) to a small cohort (n=3) and collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations using LC-MS/MS.

    • Causality: A PK study will tell you the Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure). If the AUC is near zero, your compound is not being absorbed (poor formulation) or is being cleared almost instantly (very high first-pass metabolism). Piperazine derivatives are known to be substrates for CYP enzymes, which can lead to rapid hepatic clearance.[3][4]

  • Assess Target Engagement (Pharmacodynamics): If PK analysis shows adequate exposure in plasma, you must confirm the compound is reaching its target tissue and engaging its molecular target.

    • Collect the target organ (e.g., brain, tumor) at the expected Tmax.

    • Measure compound concentration in the tissue.

    • Analyze a downstream biomarker of target activity. For example, if your compound inhibits a kinase, measure the phosphorylation level of its substrate via Western Blot or ELISA.

Problem: I'm observing severe, unexpected neurological side effects (e.g., seizures, ataxia) at doses where I expect to see therapeutic effects.

Answer: This indicates either extreme sensitivity of the target, excellent-but-unexpected blood-brain barrier (BBB) penetration, or off-target activity.

Causality: The piperazine scaffold is common in CNS-active drugs because its nitrogen atoms can be protonated at physiological pH, yet the overall structure can be modified to be lipophilic enough to cross the BBB.[2] Your derivative, even if designed for a peripheral target, may have unintended CNS activity. Many piperazine derivatives interact with serotonin and dopamine receptors, which can lead to seizures or motor disturbances.[2]

Troubleshooting Steps:

  • Dose De-escalation: Immediately halt the study at the toxic dose. Redesign your efficacy study to use lower doses. A therapeutic window may still exist at a lower exposure level.

  • PK/PD Correlation: Correlate the onset of neurological signs with the plasma concentration (Cmax) from your PK study. This will help define a "toxicity threshold" concentration.

  • Off-Target Screening: Screen your compound against a panel of common CNS receptors and channels (e.g., a safety pharmacology panel). This can identify unintended interactions that explain the observed toxicity.

  • Structural Modification: If off-target activity is confirmed, medicinal chemistry efforts may be needed to modify the structure to reduce the unwanted activity while retaining on-target potency. This is a core part of lead optimization.[1][15]

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Piperazine derivatives as dangerous abused compounds. ResearchGate. Available at: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at: [Link]

  • Chemical structure of some piperazine designer drugs. ResearchGate. Available at: [Link]

  • Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. PMC - PubMed Central. Available at: [Link]

  • CCR5 receptor antagonist. Wikipedia. Available at: [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. Available at: [Link]

  • Russian Journal of Oncology. Russian Journal of Oncology. Available at: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. American Chemical Society. Available at: [Link]

  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]

  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. Available at: [Link]

  • Current awareness of piperazines: pharmacology and toxicology. PubMed. Available at: [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Coumarin-piperazine derivatives as biologically active compounds. PMC - PubMed Central. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC - NIH. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • [Neurologic Adverse Effects of Piperazine]. PubMed. Available at: [Link]

  • Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. NIH. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. Available at: [Link]

  • The application of allometric scaling principles to predict pharmacokinetic parameters across species. ResearchGate. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]

  • PREDICTION OF “FIRST DOSE IN HUMAN” FOR RADIOPHARMACEUTICALS / IMAGING AGENTS BASED ON ALLOMETRIC SCALING OF PHARMACOKINETIC. Digital WPI. Available at: [Link]

  • (PDF) Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. ResearchGate. Available at: [Link]

  • All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. PMC - PubMed Central. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting Unexpected Results in Piperazine Compound Experiments

Welcome to the Technical Support Center for piperazine compound experimentation. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their wor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperazine compound experimentation. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their work with this important class of compounds. The unique physicochemical properties of the piperazine moiety can often lead to challenges in synthesis, purification, and analysis.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve your experimental goals.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that researchers face when working with piperazine-containing compounds.

Synthesis & Purification

Q1: What are the most common impurities I should expect in my crude piperazine product?

A1: Impurities in crude piperazine compounds are typically structurally related to the target molecule and can stem from starting materials, side reactions, or degradation.[1] Common culprits include:

  • Unreacted Starting Materials: Such as ethylene diamine and diethylene triamine.[1]

  • Side-Reaction Products: Over-alkylation can lead to the formation of N-alkylated piperazines, while side reactions can also produce N-hydroxyalkyl piperazines.[1]

  • Structurally Similar Impurities: Related compounds like pyrazines can co-precipitate with your desired product, making purification by simple crystallization challenging.[1]

  • Degradation Products: Improper storage or exposure to high temperatures can lead to the formation of compounds like N-formylpiperazine.[1]

Q2: My piperazine derivative is an oil and difficult to purify. What are my options?

A2: Purifying oily piperazine derivatives is a common challenge. Here are several effective strategies:

  • Salt Formation: Convert the basic piperazine derivative into a salt (e.g., hydrochloride or fumarate), which is often crystalline and can be purified by recrystallization.[2] The purified salt can then be neutralized to regenerate the free base.[2]

  • Column Chromatography: While effective, the basicity of piperazine derivatives can cause tailing on standard silica gel.[2] See the troubleshooting section below for optimizing chromatographic separations.

  • Vacuum Distillation: If your compound is thermally stable, this method can be very effective for removing non-volatile impurities.[2]

  • Solvent Trituration/Washing: Washing the oil with a solvent in which the impurities are soluble but your product is not can be a simple and effective purification step.[2]

Q3: I'm observing significant peak tailing for my piperazine compound in reverse-phase HPLC. How can I improve the peak shape?

A3: Peak tailing is a frequent issue for basic compounds like piperazines in reverse-phase HPLC due to interactions with the stationary phase.[1] To mitigate this:

  • Mobile Phase Modification: Add a basic modifier like triethylamine (TEA) at 0.1-1% (v/v) to your mobile phase to reduce interactions with the silica.[2][3]

  • pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of basic compounds. Experiment with different pH values to find the optimal separation conditions.[3]

  • Alternative Stationary Phase: Consider using a column with a different stationary phase, such as C8, phenyl, or cyano, which may offer different selectivity.[3]

Stability & Storage

Q4: My piperazine compound seems to be degrading during storage or in solution. What are the common causes and how can I improve stability?

A4: Piperazine and its derivatives can be susceptible to degradation. Key factors to consider are:

  • Hydrolysis and Oxidation: Aqueous formulations can be prone to hydrolysis and oxidation.[3]

  • pH-Dependent Degradation: As weak bases, the stability of piperazine derivatives can be highly dependent on the pH of the solution.[3]

  • Hygroscopicity: Piperazine compounds readily absorb moisture from the air, which can affect their stability and accurate weighing.[1]

  • Reaction with Carbon Dioxide: Piperazine can react with carbon dioxide from the air to form carbamates.[4]

To enhance stability:

  • pH Optimization: Conduct a pH-stability profile to determine the optimal pH for your compound in solution and use a suitable buffer.[3]

  • Salt Formation: Formulating the drug as a salt (e.g., citrate, hydrochloride) can significantly improve its stability.[3][5]

  • Proper Storage: Store solid compounds in a cool, dark, and dry place. For solutions, especially in biological matrices, storage at -20°C or -80°C is recommended to minimize degradation.[3][6] Avoid repeated freeze-thaw cycles by storing solutions in single-use aliquots.[3]

II. Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving specific experimental issues.

Problem 1: Low Yield After Recrystallization

Symptom: A significant amount of your product remains in the mother liquor after cooling, resulting in a lower-than-expected isolated yield.[1]

Causality: This often indicates that your product is too soluble in the chosen recrystallization solvent, even at low temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting low recrystallization yield.

Problem 2: Poor Separation During Column Chromatography

Symptom: Co-elution of your desired product with impurities, leading to low purity of the collected fractions.[1]

Causality: This can be due to a strong interaction of the basic piperazine compound with the acidic silica gel stationary phase, or an inappropriate mobile phase composition.[1][2]

Troubleshooting Workflow:

Caption: Optimizing column chromatography separation.

III. Experimental Protocols

Protocol 1: Salt Formation for Purification of an Oily Piperazine Derivative

This protocol describes the general procedure for converting an oily piperazine free base into a crystalline salt to facilitate purification.

Materials:

  • Crude oily piperazine derivative

  • Suitable organic solvent (e.g., isopropanol, ethanol, ethyl acetate)

  • Acid solution (e.g., HCl in isopropanol, or a solution of fumaric acid in ethanol)

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude oily piperazine derivative in a minimal amount of the chosen organic solvent.[2]

  • Acid Addition: While stirring, slowly add the acid solution to the dissolved amine.[2]

  • Precipitation/Crystallization: The salt may precipitate immediately. If not, cool the mixture in an ice bath to induce crystallization. Continue stirring to maximize crystal formation.[2]

  • Isolation: Collect the crystalline salt by vacuum filtration.[2]

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual impurities.[2]

  • Drying: Dry the purified salt in a vacuum oven.

Protocol 2: Developing a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate a piperazine parent drug from its degradation products.

Materials:

  • Piperazine drug substance

  • Forced degradation samples (e.g., acid, base, oxidative, thermal, photolytic stress)

  • HPLC system with UV or MS detector

  • Various HPLC columns (e.g., C18, C8, Phenyl)

  • Mobile phase components (e.g., acetonitrile, methanol, water, buffers, triethylamine)

Procedure:

  • Column Selection: Start with a standard C18 column. If separation is poor, try columns with different stationary phases like C8 or Phenyl to exploit different selectivity.[3]

  • Mobile Phase Optimization:

    • pH Adjustment: Prepare mobile phases with different pH values to assess the impact on retention and peak shape of your basic piperazine compound.[3]

    • Organic Modifier: Vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer to optimize retention times.[3]

    • Additive: If peak tailing is observed, add a small amount of triethylamine (0.1%) to the mobile phase.[3]

  • Gradient Elution: If isocratic elution fails to resolve the parent drug from its degradants, develop a gradient elution method where the mobile phase composition is changed over time.[3]

  • Method Validation: Once adequate separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, and precision.

IV. Data Presentation

Table 1: Common Solvents for Piperazine Compound Purification
Purification MethodSolvent System ExamplesRationale
Recrystallization Isopropanol, Ethanol, Acetone/WaterGood balance of solubility at high temperature and insolubility at low temperature.
Column Chromatography Dichloromethane/Methanol with Triethylamine, Ethyl Acetate/Hexane with TriethylamineThe addition of a basic modifier like triethylamine is crucial to prevent peak tailing on silica gel.[2]
Salt Formation Isopropanol, EthanolSolvents in which the free base is soluble but the resulting salt has low solubility.[2]

V. Concluding Remarks

Troubleshooting unexpected results is an integral part of the scientific process. The inherent reactivity and physicochemical properties of the piperazine ring can present unique challenges, but a systematic and informed approach can overcome these hurdles.[1][2] By understanding the potential side reactions, degradation pathways, and analytical difficulties associated with piperazine compounds, researchers can design more robust experiments and efficiently troubleshoot issues as they arise. This guide provides a foundation for addressing common problems, and the principles outlined here can be adapted to a wide range of specific piperazine derivatives and experimental contexts.

References

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).
  • Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem. (n.d.).
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.
  • Piperazine - Wikipedia. (n.d.).
  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds. (2020). ResearchGate.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (n.d.).
  • Piperazine | C4H10N2 | CID 4837 - PubChem. (n.d.). NIH.

Sources

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of Cyclobutyl-Piperazine Analogs

Introduction: Navigating the Metabolic Landscape of Cyclobutyl-Piperazine Analogs Welcome to the technical support center dedicated to advancing your research on cyclobutyl-piperazine analogs. This guide is structured to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Metabolic Landscape of Cyclobutyl-Piperazine Analogs

Welcome to the technical support center dedicated to advancing your research on cyclobutyl-piperazine analogs. This guide is structured to provide practical, in-depth solutions to the metabolic stability challenges frequently encountered with this chemical scaffold. In drug discovery, achieving an optimal pharmacokinetic profile is paramount, and metabolic stability is a cornerstone of this effort.[1][2][3] Compounds with low metabolic stability are often cleared from the body too quickly, leading to poor bioavailability and the need for higher or more frequent dosing.[3][4] Conversely, excessively stable compounds can accumulate, potentially causing toxicity.[3]

The cyclobutyl-piperazine motif, while a valuable scaffold in medicinal chemistry, presents specific metabolic liabilities. The piperazine ring is susceptible to oxidation and dealkylation, while the cyclobutyl group can undergo hydroxylation.[5][6] This guide provides a framework for identifying these metabolic "soft spots" and systematically addressing them through robust experimental design and strategic chemical modification. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and rationalize your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for piperazine-containing compounds? A1: The piperazine ring is an electron-rich heterocycle, making it a common target for drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.[7] The most prevalent metabolic pathways include:

  • N-dealkylation: Cleavage of substituents attached to the piperazine nitrogens.

  • Ring Oxidation: Hydroxylation at the carbons alpha to the nitrogen atoms.

  • Ring Opening: Enzymatic cleavage of the piperazine ring, which can lead to various linear metabolites.[5]

  • N-oxidation: Formation of an N-oxide metabolite.

  • Piperazine Ring Contraction: A novel bioactivation pathway has been reported where the six-membered piperazine ring contracts to a five-membered imidazoline derivative.[7] Key CYP enzymes often implicated in piperazine metabolism include CYP3A4, CYP2D6, and CYP1A2.[8][9][10][11]

Q2: Why is the cyclobutyl moiety a potential metabolic liability? A2: While often incorporated to increase the sp³ character and improve physicochemical properties, the C-H bonds of a cyclobutyl ring are susceptible to oxidative metabolism by CYP enzymes.[6] This typically results in hydroxylation, which can create a new site for subsequent Phase II conjugation reactions (e.g., glucuronidation), further accelerating clearance. Strategically replacing susceptible hydrogens with groups like fluorine can block this metabolic pathway and has been shown to improve metabolic stability and exposure.[6]

Q3: What are the key differences between a liver microsomal stability assay and a hepatocyte stability assay? A3: The choice between these two vital in vitro assays depends on the scope of metabolic pathways you intend to investigate.

  • Liver Microsomal Assay: Uses subcellular fractions (microsomes) from the liver, which are rich in Phase I drug-metabolizing enzymes like CYPs.[12][13][14] This assay is excellent for high-throughput screening to assess CYP-mediated metabolism but largely lacks Phase II enzymes (e.g., UGTs, SULTs).[3][12][15]

  • Hepatocyte Stability Assay: Uses intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[16][17][18] This provides a more comprehensive and physiologically relevant picture of hepatic metabolism, including the interplay between different enzyme systems and the influence of cellular uptake.[18][19]

Q4: How do I select the appropriate in vitro test system for my cyclobutyl-piperazine analogs? A4: Your selection should be guided by the stage of your research and the specific questions you are asking.

  • Early Discovery/High-Throughput Screening: Start with a liver microsomal stability assay . It is cost-effective, easily automated, and ideal for ranking large numbers of compounds based on their susceptibility to Phase I metabolism.[13][20]

  • Lead Optimization: Progress promising candidates to a hepatocyte stability assay . This will provide a more accurate prediction of in vivo hepatic clearance by incorporating both Phase I and Phase II metabolism.[17][18][21] Comparing results between microsomes and hepatocytes can also reveal the significance of Phase II metabolism for your compound series.

  • Investigating Specific Pathways: Use recombinant enzymes (e.g., specific CYP isoforms) to identify precisely which enzymes are responsible for metabolizing your compound.[2] This is crucial for predicting potential drug-drug interactions.[10]

Experimental Protocols & Troubleshooting Guides

Protocol 1: Liver Microsomal Stability Assay

This protocol provides a standardized workflow to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of your analogs.

Objective: To assess the susceptibility of a test compound to Phase I metabolism.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Liver Microsomes (e.g., human, rat)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil for high clearance, Imipramine for intermediate clearance)

  • Negative Control (without NADPH)

  • Termination Solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plate and collection plate

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis prep1 Prepare 2x Test Compound & Control Solutions in Buffer prep2 Prepare 2x Microsome Solution in Buffer prep3 Prepare 4x NADPH Regenerating System initiate Initiate Reaction with NADPH (Start T=0) prep3->initiate start Pre-warm Microsomes & Compound Plates (5 min) mix Mix Microsomes & Compound Solutions start->mix mix->initiate sample Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->sample terminate Terminate Reaction (Ice-cold ACN + IS) sample->terminate process Centrifuge to Pellet Protein terminate->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of your test compounds and controls in phosphate buffer. A final compound concentration of 1 µM is common.[14]

  • Pre-incubation: In a 96-well plate, add the microsomal solution to the compound solution. Pre-incubate the mixture for 5-10 minutes at 37°C to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time point zero (T=0). For negative controls, add buffer instead of the NADPH system.[12][14]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[18]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[14][22]

Troubleshooting Microsomal Assays
ObservationPotential Cause(s)Recommended Action(s)
Compound precipitates in assay medium Poor aqueous solubility of the analog.1. Visually inspect for precipitation. 2. Reduce the final test compound concentration (e.g., to 0.5 µM). 3. Ensure the final organic solvent (e.g., DMSO) concentration is low (<0.5%) to avoid inhibiting enzyme activity.[23]
No compound loss, even for high-clearance control Inactive microsomes or NADPH system.1. Verify the storage conditions and expiration date of microsomes and cofactors. 2. Always run well-characterized positive controls (e.g., Verapamil) in parallel to validate the assay run.
High variability between replicates Inconsistent pipetting; Poor mixing; Temperature fluctuations.1. Use calibrated pipettes and ensure thorough mixing at the initiation step. 2. Ensure consistent temperature control throughout the incubation. 3. Check for any interfering peaks in the LC-MS/MS analysis from the matrix or internal standard.[23]
Compound loss in the absence of NADPH Chemical instability of the compound at pH 7.4; Metabolism by non-NADPH-dependent enzymes.1. The "-NADPH" control is critical to identify this.[12] If degradation occurs, the compound has inherent stability issues. 2. Consider follow-up studies in different buffers or matrices to investigate the cause.
Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic profile by including both Phase I and Phase II pathways.

Objective: To determine a compound's metabolic stability in a system containing a full complement of hepatic enzymes.

Materials:

  • Cryopreserved Hepatocytes (e.g., human, rat)

  • Hepatocyte Incubation Medium (e.g., Williams Medium E)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., 7-Hydroxycoumarin for Phase II, Midazolam for Phase I)

  • Termination Solution (ice-cold acetonitrile with internal standard)

  • Incubator with orbital shaker (37°C, 5% CO₂)

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_inc Incubation (37°C, 5% CO₂) cluster_analysis Analysis prep1 Thaw & Assess Viability of Cryopreserved Hepatocytes prep2 Prepare Hepatocyte Suspension (e.g., 0.5-1 million cells/mL) prep3 Prepare Test Compound in Pre-warmed Medium initiate Initiate Reaction by Adding Compound to Cells (Start T=0) prep3->initiate start Pre-warm Hepatocyte Suspension (15-20 min) start->initiate incubate Incubate on Orbital Shaker (e.g., 90-120 rpm) initiate->incubate sample Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->sample terminate Terminate Reaction (Ice-cold ACN + IS) sample->terminate process Centrifuge to Pellet Debris terminate->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate % Remaining, t½, and Scaled CLint analyze->calculate

Caption: Workflow for a typical suspension hepatocyte stability assay.

Step-by-Step Procedure:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Determine cell viability and density (e.g., via Trypan blue exclusion). Dilute the cells to the desired working concentration (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL) in pre-warmed incubation medium.[19]

  • Pre-incubation: Allow the hepatocyte suspension to equilibrate in the incubator for 15-20 minutes with gentle shaking.

  • Initiation: Add a small volume of the test compound working solution to the hepatocyte suspension to start the reaction (final concentration typically 1 µM). The final DMSO concentration should not exceed 0.1%.[24]

  • Incubation & Sampling: Incubate the mixture at 37°C with continuous gentle shaking. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and terminate the reactions in a collection plate containing ice-cold acetonitrile with an internal standard.[17][19][21]

  • Sample Processing & Analysis: Centrifuge the samples to pellet cell debris and protein. Analyze the supernatant using LC-MS/MS for the disappearance of the parent compound.[21]

Troubleshooting Hepatocyte Assays
ObservationPotential Cause(s)Recommended Action(s)
Low or rapidly declining cell viability Improper thawing technique; Poor quality of cryopreserved lot.1. Ensure thawing is rapid (<2 minutes) and gentle. 2. Always perform a viability check before starting the experiment. A new vial or lot may be required. 3. Ensure the final solvent concentration is non-toxic to the cells.
Much faster clearance than in microsomes Significant contribution from Phase II metabolism or cellular uptake transporters.This is a valid and important result. It indicates that CYP-mediated metabolism is not the only clearance pathway. Consider follow-up metabolite identification studies to pinpoint the active pathways.
Slower clearance than in microsomes Poor cell permeability; Compound is a poor substrate for uptake transporters.This suggests that the compound's ability to enter the liver cell may be a rate-limiting step for its metabolism in vivo.[18] This is a key piece of information that a microsomal assay cannot provide.
Inconsistent results between batches Variability in hepatocyte lots.1. Ensure consistent sourcing and quality control of hepatocytes.[23] 2. Always include well-characterized positive controls for both Phase I and Phase II metabolism in every assay to benchmark lot performance.

Strategies for Enhancing Metabolic Stability

When an analog displays high metabolic clearance, a systematic structure-activity relationship (SAR) approach is necessary. The goal is to block or modify the metabolic "soft spots" without compromising the compound's desired pharmacological activity.[25]

Q5: My cyclobutyl-piperazine analog is cleared too quickly. What are the most effective chemical modification strategies? A5: Effective strategies focus on shielding the sites of metabolism identified in your in vitro assays.

Troubleshooting High Clearance: A Strategic Approach

G start High Clearance Observed in Microsomes/Hepatocytes metid Perform Metabolite Identification Study start->metid decision Where is the primary metabolic 'soft spot'? metid->decision path_cyclo Cyclobutyl Ring (Hydroxylation) decision->path_cyclo Cyclobutyl path_pip Piperazine Ring (N-dealkylation, oxidation) decision->path_pip Piperazine path_aryl Aromatic Ring (Oxidation) decision->path_aryl Aryl Group strat_cyclo1 Introduce Fluorine (e.g., gem-difluoro) path_cyclo->strat_cyclo1 strat_cyclo2 Replace with more stable ring (e.g., oxetane) path_cyclo->strat_cyclo2 rescreen Re-screen modified analog in stability assay strat_cyclo1->rescreen strat_cyclo2->rescreen strat_pip1 Introduce steric bulk near nitrogen (e.g., N-t-butyl) path_pip->strat_pip1 strat_pip2 Replace piperazine with more stable bioisostere (e.g., piperidine, homopiperazine) path_pip->strat_pip2 strat_pip1->rescreen strat_pip2->rescreen strat_aryl1 Add electron-withdrawing group (e.g., -CF3, -SO2NH2) path_aryl->strat_aryl1 strat_aryl2 Replace with heteroaromatic ring (e.g., pyridine) path_aryl->strat_aryl2 strat_aryl1->rescreen strat_aryl2->rescreen

Caption: Decision tree for improving metabolic stability.

Key Strategies Summarized:

StrategyRationaleExample Application
Deuterium Incorporation The C-D bond is stronger than the C-H bond, slowing the rate of CYP-mediated bond cleavage (Kinetic Isotope Effect).Replace a metabolically labile hydrogen on the cyclobutyl ring or a carbon alpha to a piperazine nitrogen with deuterium.[15][26]
Blocking with Halogens Introducing fluorine at a site of oxidation sterically and electronically shields it from enzymatic attack.Create a gem-difluoro cyclobutyl analog to prevent hydroxylation at that position.[6]
Reduce Lipophilicity Highly lipophilic compounds often have higher affinity for CYP enzymes. Reducing logP can decrease metabolism.Replace a lipophilic aromatic group with a more polar heterocycle (e.g., phenyl to pyridine).[15][25]
Bioisosteric Replacement Replace a metabolically labile moiety with a structurally similar but more stable group.Replace the piperazine ring with a piperidine or homopiperazine, which can alter the metabolic profile.[27][28][29]
Introduce Steric Hindrance Bulky groups placed near a metabolic soft spot can prevent the enzyme from accessing it.Adding a methyl or t-butyl group adjacent to a site of N-dealkylation can sterically shield it.[25]
Conformational Constraint Locking the molecule into a conformation that is unfavorable for metabolism can enhance stability.Incorporating the cyclobutyl ring or other rigid elements can restrict the molecule's flexibility.[25]

Data Interpretation & Presentation

Accurate calculation and clear presentation of metabolic stability data are essential for making informed decisions.

Q6: How do I calculate and interpret the key parameters from my stability assay? A6: The primary readouts are the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Plot the Data: Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

  • Determine the Slope: The slope of the linear portion of this curve is the elimination rate constant (k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

    • A longer half-life indicates greater metabolic stability.[13]

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein)

    • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume in µL / number of hepatocytes in millions) [21]

    • Lower CLint values signify slower metabolism and are generally desirable.[13] These in vitro values can then be scaled to predict in vivo hepatic clearance.[21]

Example Data Summary Table:

The table below illustrates how to present data for a series of hypothetical cyclobutyl-piperazine analogs, allowing for easy comparison of their metabolic stability profiles.

Compound IDModificationMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
Parent-01 None8.596.25.1160.1
Analog-02 2,2-difluorocyclobutyl25.132.622.536.3
Analog-03 N-t-butyl piperazine15.353.414.855.2
Analog-04 Piperidine replacement> 60< 13.655.214.8
Verapamil (Control)5.2156.83.9209.5

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. [Link]

  • Metabolic Stability. (n.d.). Pharma Focus Asia. [Link]

  • What is the importance of metabolic stability in drug design? (2025). Patsnap Synapse. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). ResearchGate. [Link]

  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm. [Link]

  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro. [Link]

  • Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS. (n.d.). Taylor & Francis Online. [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2006). PubMed. [Link]

  • CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. (2006). Sci-Hub. [Link]

  • (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (2006). ResearchGate. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (n.d.). PubMed. [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. (2015). ResearchGate. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (n.d.). BioPharma Services. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Bioanalytical Methods – An Overview. (2022). Bio-Analysis Centre. [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (2025). ResearchGate. [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (n.d.). ResearchGate. [Link]

  • Metabolic Stability Assay. (n.d.). Creative Biolabs. [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

  • Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes. (n.d.). ResearchGate. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). BioPharma Services Inc. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). PMC - PubMed Central. [Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024). NIH. [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Addressing the Challenges of Low Clearance in Drug Research. (2015). PMC - NIH. [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. (2024). PubMed. [Link]

  • Metabolically Stable tert-Butyl Replacement. (n.d.). PMC - NIH. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Gibco. [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (2020). PubMed. [Link]

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Optimization

Technical Support Center: Strategies to Reduce Off-Target Effects of Piperidine-Containing Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the off-tar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the off-target effects of piperidine-containing compounds in your experiments. The piperidine scaffold is a valuable structural motif in medicinal chemistry, but its inherent properties can sometimes lead to unintended biological interactions.[1][2] This resource is designed to help you anticipate, identify, and address these challenges effectively.

Troubleshooting Guide: Addressing Specific Off-Target Liabilities

Off-target effects can manifest as unexpected toxicity, reduced efficacy, or confounding experimental results. The basic nitrogen atom in the piperidine ring can interact with acidic residues in various protein binding pockets, leading to interactions with unintended receptors, ion channels, and enzymes.[3] This section provides a systematic approach to troubleshooting common off-target liabilities associated with piperidine-containing compounds.

Issue 1: Compound Exhibits Cardiotoxicity, Potentially via hERG Inhibition

A significant concern for many piperidine-containing drugs is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which can lead to life-threatening cardiac arrhythmias.[4][5] The hERG channel is known for its promiscuity, with a high-throughput screening of 300,000 compounds showing a 27% hit rate at a 10 µM concentration.[4]

Root Cause Analysis
  • High Basicity (pKa): The positively charged nitrogen of the piperidine ring at physiological pH can interact with key residues in the hERG channel pore.

  • Lipophilicity: Increased lipophilicity can lead to higher concentrations of the compound within the cell membrane where the hERG channel is located, increasing the likelihood of interaction.[4][6]

  • Aromatic Features: Cation-π and π-π stacking interactions between the compound's aromatic groups and aromatic residues in the hERG binding pocket can contribute to binding.[4]

Mitigation Strategies & Experimental Protocols

The goal is to lower the pKa of the piperidine nitrogen to reduce its ionization at physiological pH, thereby weakening its interaction with the hERG channel.

  • Introduce Electron-Withdrawing Groups: Adding electronegative atoms, such as fluorine, to the piperidine ring can inductively lower the pKa.[4][7]

  • Bioisosteric Replacement: Consider replacing the piperidine ring with a less basic heterocycle like morpholine or piperazine.[4][8]

  • Neutralization through Conjugation: If the basic nitrogen is not essential for on-target activity, it can be converted to a non-basic group like an amide or sulfonamide.[4]

Experimental Protocol: pKa Determination using Potentiometric Titration

  • Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol/water mixture).

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is protonated.

  • Interpretation: A lower pKa value compared to the parent compound indicates successful basicity reduction.

Reducing a compound's lipophilicity can decrease its concentration in the plasma membrane, thus lowering its interaction with the hERG channel.[4]

  • Incorporate Polar Functional Groups: Introduce polar groups like hydroxyls, amides, or ureas to increase hydrophilicity.[4]

  • Replace Aromatic Rings: Substitute aromatic moieties with more polar heterocyclic rings.[4]

Experimental Protocol: hERG Inhibition Assay using Automated Patch Clamp

  • Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human hERG channel.

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Electrophysiology: Measure the hERG channel current (IKr) using an automated patch-clamp platform.

  • Data Analysis: Calculate the concentration of the compound required to inhibit the hERG current by 50% (IC50).[6]

  • Interpretation: A higher IC50 value for a modified compound compared to the parent compound indicates reduced hERG liability.

Data Summary: Impact of Modifications on hERG Inhibition
Modification StrategyExample ModificationParent Compound hERG IC50 (µM)Modified Compound hERG IC50 (µM)Fold Improvement
Reduce Basicity Addition of a 4-fluoro substituent to the piperidine ring< 1> 10> 10
Decrease Lipophilicity Replacement of a pyridazine ring with a urea group10 (63% inhibition)> 30> 3
Remove Aromaticity Replacement of a phenyl group with a nitrile0.52244

Note: The data presented are hypothetical and for illustrative purposes but are based on established medicinal chemistry principles.[4][7]

Issue 2: Drug-Drug Interactions due to Cytochrome P450 (CYP) Inhibition

Piperidine-containing compounds can inhibit cytochrome P450 enzymes, the primary enzymes responsible for drug metabolism.[9][10] This inhibition can lead to adverse drug-drug interactions by altering the pharmacokinetics of co-administered drugs. CYP3A4 is a major isoform involved in the metabolism of many 4-aminopiperidine drugs.[11][12]

Root Cause Analysis
  • Direct Inhibition: The piperidine nitrogen can directly interact with the heme iron of the CYP enzyme, leading to competitive or non-competitive inhibition.

  • Metabolic Inactivation: Some piperidine-containing compounds can be metabolized by CYPs to reactive intermediates that covalently bind to and inactivate the enzyme.[9]

Mitigation Strategies & Experimental Protocols

Identify and block the primary sites of metabolism on the compound to prevent the formation of inhibitory metabolites.

  • Deuteration: Replace hydrogen atoms at metabolically labile positions with deuterium to slow the rate of metabolism.

  • Introduction of Blocking Groups: Introduce sterically hindering groups or electron-withdrawing groups at or near the site of metabolism.

Experimental Protocol: High-Throughput CYP Inhibition Cocktail Assay

  • Incubation: Incubate human liver microsomes with a cocktail of probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence and absence of the test compound.[13]

  • Metabolite Quantification: After a set incubation time, quench the reaction and quantify the formation of the specific metabolites of each probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.

  • Interpretation: An IC50 value greater than a predefined threshold (e.g., 10 µM) generally indicates a lower risk of clinically relevant drug-drug interactions.

Issue 3: Off-Target Activity at Muscarinic Receptors

The structural similarity of the piperidine scaffold to acetylcholine can lead to unintended interactions with muscarinic acetylcholine receptors (mAChRs), particularly M2 and M3 subtypes.[14][15][16] This can result in undesirable side effects such as dry mouth, blurred vision, and cognitive impairment.[17]

Root Cause Analysis
  • Pharmacophore Mimicry: The basic nitrogen and overall shape of the piperidine ring can mimic the binding of acetylcholine to the orthosteric site of mAChRs.

Mitigation Strategies & Experimental Protocols

Systematically modify the structure of the piperidine-containing compound to identify key structural features responsible for muscarinic receptor binding and differentiate them from those required for on-target activity.

  • Vary Substituents: Modify substituents on the piperidine ring to alter steric and electronic properties.[14]

  • Scaffold Hopping: Replace the piperidine core with a different scaffold that maintains the desired on-target activity but has a lower affinity for muscarinic receptors.[18]

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

  • Membrane Preparation: Prepare cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3).

  • Competition Binding: Incubate the membranes with a known radiolabeled muscarinic receptor antagonist (e.g., [3H]-NMS) and a range of concentrations of the test compound.

  • Separation and Counting: Separate the bound and free radioligand and measure the radioactivity of the bound fraction.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound for the muscarinic receptor subtype.

  • Interpretation: A higher Ki value indicates lower affinity for the muscarinic receptor and a reduced potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe unexpected toxicity with my piperidine-containing compound?

A1: First, confirm the purity and identity of your compound. Synthetic impurities can often be the source of unexpected biological activity.[19] If the compound is pure, the toxicity is likely inherent to the molecule. At this point, a preliminary Structure-Activity Relationship (SAR) study is recommended to understand which parts of the molecule are contributing to the toxicity.[19]

Q2: How can computational tools help in predicting and mitigating off-target effects?

A2: In silico (computational) analysis is a powerful strategy for early prediction of potential off-target liabilities.[3]

  • Quantitative Structure-Activity Relationship (QSAR) models can compare your compound to molecules with known biological activities to predict potential off-target interactions.[3][20]

  • Molecular docking simulations can predict the binding of your compound to the 3D structures of known off-target proteins.[3]

  • Web-based prediction platforms can provide a broad spectrum of potential biological activities and targets based on your compound's structure.[3] These computational approaches can guide the design of more selective analogs by identifying potential liabilities before synthesis and testing.[21][22]

Q3: What are bioisosteres and how can they be used to reduce off-target effects?

A3: Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.[8] In the context of piperidine-containing compounds, bioisosteric replacement is a key strategy to mitigate off-target effects while preserving on-target activity.[23] For example:

  • Replacing a piperidine ring with a less basic bioisostere like a morpholine ring can reduce hERG liability.[4][8]

  • Substituting a metabolically labile part of the molecule with a more stable bioisostere can reduce the formation of reactive metabolites that cause CYP inhibition.[24]

  • Employing uncharged piperidine bioisosteres can sometimes maintain receptor affinity while improving drug-like properties.[25][26]

Q4: Can the chirality of the piperidine ring influence off-target effects?

A4: Yes, the stereochemistry of the piperidine ring can significantly impact its biological activity and selectivity. Chiral piperidine scaffolds can provide a better fit to the binding site of the target protein, potentially enhancing on-target activity and selectivity, thereby reducing off-target effects.[27] Introducing a chiral center can also improve physicochemical properties like solubility and pharmacokinetic profiles.[27]

Q5: Are there any general strategies to improve the metabolic stability of piperidine-containing compounds?

A5: The metabolic stability of the piperidine scaffold is often dependent on the substitution pattern around the nitrogen atom.[1] To improve metabolic stability:

  • Functionalization at neighboring positions: Introducing substituents near the nitrogen can sterically hinder metabolic enzymes.[1]

  • Use of spirocyclic systems: Incorporating the piperidine into a spirocyclic system can increase metabolic stability.[1]

  • Bioisosteric replacement: Replacing the piperidine with a more metabolically stable ring system can be an effective strategy.[1]

Visualizations

G cluster_0 Initial Piperidine Compound cluster_1 Observed Off-Target Effect cluster_2 Mitigation Strategies cluster_3 Optimized Compound Initial Compound Initial Compound Off-Target Effect hERG Inhibition / CYP Inhibition / Muscarinic Binding Initial Compound->Off-Target Effect Leads to Reduce Basicity Reduce Basicity Off-Target Effect->Reduce Basicity Address with Decrease Lipophilicity Decrease Lipophilicity Off-Target Effect->Decrease Lipophilicity Block Metabolism Block Metabolism Off-Target Effect->Block Metabolism SAR Studies SAR Studies Off-Target Effect->SAR Studies Bioisosteric Replacement Bioisosteric Replacement Off-Target Effect->Bioisosteric Replacement Optimized Compound Reduced Off-Target Effects Reduce Basicity->Optimized Compound Decrease Lipophilicity->Optimized Compound Block Metabolism->Optimized Compound SAR Studies->Optimized Compound Bioisosteric Replacement->Optimized Compound

Caption: Workflow for mitigating off-target effects of piperidine compounds.

G Compound Piperidine Compound hERG hERG Channel Compound->hERG Off-Target Binding CYP CYP450 Enzyme Compound->CYP Off-Target Binding mAChR Muscarinic Receptor Compound->mAChR Off-Target Binding Target Intended Target Compound->Target Binds SideEffect Adverse Side Effects hERG->SideEffect CYP->SideEffect mAChR->SideEffect Effect Desired Therapeutic Effect Target->Effect

Caption: On-target vs. off-target interactions of piperidine compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Compounds.
  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.
  • National Institutes of Health. (n.d.). Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication.
  • Benchchem. (n.d.). Mitigating off-target effects of 3-[(4-Methylphenyl)methyl]piperidine.
  • PubMed Central. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres.
  • PubMed. (2010). Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists.
  • ACS Publications. (n.d.). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • ResearchGate. (n.d.). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide.
  • MDPI. (n.d.). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders.
  • ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
  • ACS Publications. (n.d.). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling.
  • PubMed. (n.d.). Piperine Is a Mechanism-Based Inactivator of CYP3A.
  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Labiotech.eu. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • PubMed. (2006). Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists.
  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability.
  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Benchchem. (n.d.). Reducing the cytotoxicity of Piperidine-3-carbothioamide compounds.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
  • Taylor & Francis Online. (n.d.). Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools.
  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
  • National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • University of Michigan. (n.d.). Bioisosteres of Common Functional Groups.
  • ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • PubMed. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency.
  • Sci-Hub. (2006). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE.
  • PubMed. (2002). A New Series of M3 Muscarinic Antagonists Based on the 4-amino-piperidine Scaffold.
  • PubMed. (n.d.). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists.
  • PubMed Central. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • PubMed Central. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • Benchchem. (n.d.). Application Notes and Protocols: 1-(Piperidin-2-ylmethyl)piperidine as a Key Intermediate for Selective M2 Muscarinic Antagonist.

Sources

Troubleshooting

Technical Support Center: Refining Purification Techniques for 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

Welcome to the dedicated support guide for the purification of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. This document is designed for researchers, medicinal chemists, and process development professionals who en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support guide for the purification of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this specific molecule. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical properties of this compound and how they dictate purification strategy. We will delve into common issues, providing logical, step-by-step troubleshooting guides grounded in established chemical principles.

Understanding the Challenge: The Physicochemical Profile

1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine possesses distinct structural features that are central to its purification challenges. The molecule contains three nitrogen atoms: two tertiary amines within the piperazine ring and one secondary amine in the piperidine moiety. These nitrogen atoms are basic, with the piperazine nitrogens having pKa values typically around 5.3 and 9.7.[1] This inherent basicity and high polarity are the primary sources of purification difficulties.

Key Challenges Include:

  • Strong Interaction with Silica Gel: The basic nitrogens can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption during column chromatography.[2][3]

  • Hygroscopicity: Piperazine derivatives are known to readily absorb moisture from the atmosphere, which can complicate handling, accurate weighing, and may affect crystallization attempts.[1]

  • Tendency to Exist as an Oil: Many piperazine derivatives, particularly those with alkyl substituents, are often isolated as oils or low-melting solids, making traditional crystallization of the free base challenging.[2]

Frequently Asked Questions (FAQs)

Q1: My flash chromatography is failing. The product is streaking down the column, and I have no separation. What is happening?

A1: This is the most common issue and is almost certainly due to the basicity of your compound interacting with the acidic silica stationary phase.[3] The basic nitrogen atoms are being partially protonated by the acidic silanol groups (Si-OH) on the silica surface. This creates a mixed population of neutral and cationic species, each with different affinities for the stationary phase, resulting in broad, tailing peaks. To solve this, you must suppress this acid-base interaction. The most direct method is to add a small amount of a competing, volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase.[3] This additive effectively "neutralizes" the active silanol sites, allowing your compound to elute as a single, neutral species with a much-improved peak shape.[2][3]

Q2: I've isolated my product, but it's a thick, stubborn oil. How can I solidify it for easier handling and final purification?

A2: Inducing crystallization in an oily basic compound is a classic purification challenge. The most robust solution is to convert the basic free-base into a salt.[2] Salts are ionic, crystalline solids with well-defined melting points and are generally much easier to handle than their oily free-base counterparts. By treating a solution of your oily product with an acid like hydrochloric acid (HCl) or fumaric acid, you can precipitate a crystalline salt which can then be further purified by recrystallization.[2] This method is highly effective for achieving excellent purity.[1]

Q3: What are the likely impurities I should be looking for?

A3: Impurities will largely depend on your synthetic route. However, for the synthesis of N-substituted piperazines, common impurities often include:

  • Starting Materials: Unreacted N-cyclobutylpiperazine or piperidine-4-carbonyl chloride (or its activated equivalent).

  • Disubstitution Products: If piperazine itself was used as a starting material, you might have impurities from the reaction occurring at both nitrogen atoms.

  • Structurally Similar Byproducts: Alkylated piperazines or related pyrazines can sometimes form and co-precipitate or co-elute with your desired product.[1]

  • Degradation Products: Improper storage or excessive heat can lead to degradation.[1]

Troubleshooting Guides

This section provides structured approaches to overcoming specific experimental hurdles.

Guide 1: Troubleshooting Flash Column Chromatography

Symptom: Severe peak tailing, poor resolution, and potential loss of compound on the column.

G start Problem: Severe Peak Tailing on Silica Gel cause Primary Cause: Acid-Base interaction between basic amine and acidic silica. start->cause solution1 Solution 1: Add a Competing Base to the Mobile Phase cause->solution1 details1 Add 0.5-1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide to the eluent. solution1->details1 check1 Does peak shape improve? solution1->check1 solution2 Solution 2: Change Stationary Phase check1->solution2 No success Success: Achieved Symmetrical Peak and Good Separation check1->success Yes details2 Use basic Alumina or an Amine-functionalized Silica column. solution2->details2 fail Problem Persists: Consider orthogonal method (e.g., Reverse Phase or Salt Recrystallization) solution2->fail

Detailed Steps:

  • Diagnosis: Before running your column, run a Thin Layer Chromatography (TLC) plate. Spot your crude material on two separate plates. Run one in a standard eluent system (e.g., Dichloromethane/Methanol) and the other in the same system but with 0.5-1% triethylamine (TEA) added to the solvent jar. If the spot on the TEA-doped plate is significantly less streaked and has a higher Rf value, this confirms the acid-base interaction is the problem.[2]

  • Implementation (Solution 1): Prepare your bulk mobile phase (e.g., 95:5 DCM/MeOH) and add 0.5-1% TEA by volume. Use this amine-modified solvent to slurry pack your column and as the eluent. This is the most common and effective solution.[3]

  • Alternative (Solution 2): If TEA is not compatible with your downstream applications or if tailing persists, consider an alternative stationary phase. Basic alumina is an excellent choice for purifying basic compounds. Alternatively, commercially available amine-functionalized silica columns can be used with standard non-polar eluents like hexane/ethyl acetate.[3]

Guide 2: Overcoming Crystallization Failures

Symptom: The purified product is isolated as a persistent oil or wax, preventing final purification by recrystallization and making handling difficult.

G start Problem: Purified product is an oil strategy Strategy: Convert Free Base to a Crystalline Salt start->strategy step1 Step 1: Dissolve Oil Dissolve crude oil in a suitable organic solvent (e.g., Isopropanol, EtOAc). strategy->step1 step2 Step 2: Acid Addition Slowly add a solution of acid (e.g., HCl in Isopropanol or Fumaric Acid in Ethanol). step1->step2 outcome Precipitation / Crystallization of the salt occurs. step2->outcome step3 Step 3: Isolation Collect the crystalline salt by vacuum filtration. Wash with cold solvent. outcome->step3 step4 Step 4: (Optional) Liberation To recover the free base, dissolve the salt in water, basify (e.g., with NaOH), and extract with an organic solvent. step3->step4 success Success: Isolated as a stable, crystalline solid. step3->success

Detailed Steps:

  • Solvent Selection: Dissolve the oily free base in a minimal amount of a solvent in which the corresponding salt will be poorly soluble. Common choices include isopropanol, ethanol, or ethyl acetate.[2]

  • Acid Selection & Addition:

    • For Hydrochloride (HCl) Salt: Use a commercially available solution of HCl in a solvent like isopropanol or diethyl ether. Add the acid solution dropwise to the stirred solution of your amine until precipitation is complete. You can monitor the pH of the solution.

    • For Fumarate Salt: Prepare a solution of fumaric acid in a solvent like ethanol, potentially with gentle warming to aid dissolution. Add this solution slowly to your amine solution.[2]

  • Crystallization & Isolation: The salt may precipitate immediately. To maximize recovery, it is often beneficial to cool the mixture in an ice bath.[2] Collect the resulting crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold solvent to remove any soluble impurities, and dry under vacuum.[2]

Experimental Protocols

Protocol 1: Optimized Flash Chromatography on Silica Gel
  • TLC Analysis: Develop a TLC method using Dichloromethane (DCM) and Methanol (MeOH). Start with a 98:2 DCM:MeOH mixture and increase polarity as needed. Once the product spot is moving (Rf ~0.3), prepare a second TLC chamber with the same solvent system plus 0.5% triethylamine (TEA). Confirm that the spot is tighter and has a slightly higher Rf in the chamber containing TEA.

  • Column Packing: Dry-pack a flash chromatography column with silica gel. Equilibrate the column with the chosen eluent containing 0.5% TEA, ensuring at least 5-10 column volumes pass through before loading the sample.

  • Sample Loading: Dissolve the crude 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully load this powder onto the top of the equilibrated column.

  • Elution: Run the column using the TEA-modified eluent. Collect fractions and monitor the elution by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product. Remove the solvent and TEA under reduced pressure. Note that a high-vacuum pump may be required to completely remove residual triethylamine.

Protocol 2: Purification via Fumarate Salt Formation
  • Dissolution: Dissolve the crude, oily product (1.0 equivalent) in a minimal volume of warm ethanol (e.g., 5-10 mL per gram of crude product).

  • Acid Addition: In a separate flask, dissolve fumaric acid (0.5 equivalents for a 2:1 amine:acid salt, or 1.0 equivalent for a 1:1 salt) in warm ethanol. Slowly add the fumaric acid solution to the stirred solution of the amine.

  • Precipitation/Crystallization: A white precipitate should begin to form. Allow the mixture to stir while cooling slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystalline fumarate salt by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of cold ethanol to remove any remaining impurities.

  • Drying: Dry the salt under high vacuum to a constant weight. The purity can be checked by HPLC or NMR.

  • (Optional) Liberation of Free Base: To recover the highly pure oily amine, dissolve the salt in water and basify the solution to pH >10 with a suitable base (e.g., 1M NaOH). Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.[2]

Data Presentation

Table 1: Comparison of Primary Purification Strategies
Technique Primary Advantage Primary Disadvantage Best Suited For
Normal-Phase Chromatography (with Amine Additive) High resolution for separating structurally similar, non-basic impurities.Requires careful optimization to prevent tailing; removal of the amine additive can be difficult.[3]Crude mixtures with good initial purity and non-basic impurities.
Salt Formation & Recrystallization Highly efficient for achieving very high purity; easily scalable; yields a stable, solid product.[1][2]May not effectively remove closely related basic impurities; requires the compound to form a stable, crystalline salt.[2]Purifying an oily or low-purity crude product from non-basic and some basic impurities.
Reverse-Phase Chromatography Can be effective for polar compounds; avoids issues with acidic silica.[1]The high polarity of the compound may lead to poor retention on the column; requires specific mobile phase additives.[1][4]Analytical separation (HPLC) or when normal-phase and salt formation fail.
Vacuum Distillation Excellent for removing non-volatile or very high-boiling impurities.The compound must be thermally stable; not effective for separating compounds with similar boiling points.[2]Thermally stable, relatively low molecular weight oily compounds.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Finger, S. (2013). How to extract/isolate piperazine from water without distillation?
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Biotage. (2023).
  • Sadek, B., et al. (2014). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 242-248.
  • Nowik, W., et al. (2010). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Oral Bioavailability for Piperazine-Based Drug Candidates

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the hurdles associated with achieving optimal oral bioavailability for piperazine-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the hurdles associated with achieving optimal oral bioavailability for piperazine-based drug candidates. The piperazine moiety, a common scaffold in medicinal chemistry, is often incorporated to enhance physicochemical properties; however, its presence does not guarantee successful oral absorption.[1] This guide provides a comprehensive collection of troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of formulation and development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the development of piperazine-containing compounds.

Q1: My piperazine-based compound exhibits high aqueous solubility but still has poor oral bioavailability. What are the likely culprits?

A1: This is a classic "permeability-limited" absorption scenario. While the piperazine group often imparts good solubility, several factors can still hinder oral bioavailability:

  • Efflux Transporter Activity: Piperazine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located in the intestinal wall.[2][3] These transporters actively pump the drug back into the gastrointestinal lumen, reducing its net absorption.[2][3][4]

  • Poor Membrane Permeability: Despite being soluble, the overall molecular properties of your compound (e.g., high molecular weight, excessive hydrogen bond donors/acceptors) might prevent it from efficiently crossing the lipid membranes of intestinal epithelial cells.

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized in the gut wall or the liver by cytochrome P450 (CYP) enzymes before it can reach systemic circulation.[5]

Q2: What are the primary metabolic pathways for piperazine-containing drugs, and which CYP enzymes are typically involved?

A2: The piperazine ring is susceptible to several metabolic transformations, primarily mediated by CYP enzymes.[6] Common pathways include:

  • N-dealkylation: Cleavage of the substituent at one of the nitrogen atoms.

  • N-oxidation: Formation of an N-oxide.

  • Hydroxylation: Addition of a hydroxyl group to the piperazine ring or its substituents.

  • Ring Opening: Scission of the piperazine ring.

Studies on various piperazine-containing drugs have implicated several CYP isoforms in their metabolism. For example, the metabolism of the phenothiazine neuroleptic perazine involves CYP1A2, CYP3A4, and CYP2C19 for N-demethylation and 5-sulphoxidation.[7][8] Similarly, the metabolism of thioridazine, another phenothiazine with a piperidine ring (structurally related to piperazine), involves CYP1A2, CYP3A4, and CYP2D6.[9][10][11]

Q3: How can I determine if my piperazine compound is a substrate of P-glycoprotein?

A3: The most common and reliable in vitro method is the Caco-2 permeability assay.[12] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with the expression of P-gp.[12] A bi-directional transport study is performed to measure the apparent permeability coefficient (Papp) from the apical (A) to the basolateral (B) side and vice versa. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[13]

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common experimental issues.

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies

Symptoms:

  • Low Cmax and AUC after oral administration.

  • High inter-individual variability in plasma concentrations.

  • Poor dose proportionality.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low oral bioavailability.

Issue 2: Inconsistent Results in the Caco-2 Permeability Assay

Symptoms:

  • High variability in Papp values between wells.

  • Transepithelial Electrical Resistance (TEER) values are low or inconsistent.

  • Poor recovery of the test compound.

Troubleshooting Steps:

Potential Cause Recommended Solution
Compromised Monolayer Integrity Ensure TEER values are consistently above the established threshold (e.g., >200 Ω·cm²) before starting the experiment.[14] Discard any monolayers that do not meet this criterion.
Compound Precipitation Perform a kinetic solubility assay in the transport buffer to determine the highest concentration that remains in solution.[15] Do not exceed this concentration in the assay.
Non-specific Binding Use low-binding plates and ensure all materials are compatible with your compound. Calculate the percent recovery to assess for compound loss.
Cell Culture Variability Maintain consistent cell seeding density, passage number, and culture conditions. Regularly check for mycoplasma contamination.
Analytical Method Issues Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the transport buffer matrix.

Part 3: Detailed Experimental Protocols

This section provides step-by-step protocols for key in vitro assays.

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a piperazine-based drug candidate in a buffered aqueous solution.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent for UV detection)

  • Plate shaker

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO. [5]

  • In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of PBS in triplicate. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours. [1]

  • Measure the absorbance at a wavelength where the compound has maximum absorbance, or measure the turbidity using a nephelometer. [16][17]

  • To quantify the soluble concentration, centrifuge the plate to pellet any precipitate and analyze the supernatant by a validated LC-MS/MS method against a calibration curve. [18]

Protocol 2: Caco-2 Permeability Assay for P-gp Substrate Assessment

Objective: To determine if a piperazine-based drug candidate is a substrate for the P-gp efflux transporter.

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21 days

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound

  • P-gp inhibitor (e.g., verapamil)

  • Analytical standards

  • LC-MS/MS system

Procedure:

  • Assess monolayer integrity by measuring TEER values. Only use inserts with TEER values > 200 Ω·cm².[19]

  • Prepare dosing solutions of the test compound (e.g., 10 µM) in transport buffer, with and without a P-gp inhibitor (e.g., 100 µM verapamil). [19]

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as for A-B transport.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for each direction and the efflux ratio. [13]

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To assess the metabolic stability of a piperazine-based drug candidate in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Positive control compounds (e.g., dextromethorphan, midazolam)[20]

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer. [20][21]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. [21]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard. [6]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time and determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint). [22]

Part 4: Data Presentation and Interpretation

Table 1: Example Data for a Piperazine-Based Drug Candidate (Compound X)
Parameter Result Interpretation
Kinetic Solubility (pH 7.4) 150 µg/mLHigh solubility, not a limiting factor.
Caco-2 Permeability (Papp A-B) 0.5 x 10⁻⁶ cm/sLow permeability.
Caco-2 Efflux Ratio 8.5Strong P-gp substrate.
Metabolic Stability (HLM t1/2) > 60 minHigh metabolic stability.
Table 2: Strategies to Improve Oral Bioavailability of Piperazine-Based Drugs
Strategy Mechanism When to Consider
Salt Formation Increases dissolution rate of poorly soluble compounds.Low aqueous solubility is the primary barrier.
Prodrug Approach Can mask polar groups to increase permeability, block metabolic sites, or target uptake transporters.[23][24][25]Permeability-limited absorption, extensive first-pass metabolism, or to target specific tissues.[25]
Lipid-Based Formulations (e.g., SEDDS) Maintains the drug in a solubilized state in the GI tract and can enhance lymphatic absorption.[2][26][27]Poorly soluble and lipophilic compounds.
Nanonization Increases the surface area of the drug particles, leading to a faster dissolution rate.Dissolution rate-limited absorption for poorly soluble compounds.
Co-administration with P-gp Inhibitors Blocks the efflux of P-gp substrates, thereby increasing their intestinal absorption.Compounds that are confirmed P-gp substrates.

Part 5: Visualization of Key Concepts

Diagram 1: Factors Influencing Oral Bioavailability

Caption: Key factors affecting oral bioavailability.

Diagram 2: Experimental Workflow for Investigating Poor Oral Bioavailability

G cluster_0 Physicochemical Characterization cluster_1 In Vitro ADME cluster_2 Formulation & Medicinal Chemistry Solubility Kinetic Solubility Assay Permeability Caco-2 Permeability Assay Solubility->Permeability Salt Salt Screening Solubility->Salt SEDDS SEDDS Formulation Solubility->SEDDS Metabolism Metabolic Stability Assay Permeability->Metabolism Prodrug Prodrug Design Permeability->Prodrug Phenotyping Reaction Phenotyping Metabolism->Phenotyping Metabolism->Prodrug

Caption: Integrated workflow for bioavailability enhancement.

References

  • Wójcikowski, J., et al. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. PubMed. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Bortnichuk, L., et al. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

  • Wójcikowski, J., et al. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Sci-Hub. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • Wójcikowski, J., et al. (2006). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Sci-Hub. Available at: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]

  • Kanuganti, S., et al. (2022). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS). PubMed Central. Available at: [Link]

  • Stresser, D. M. (2004). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. NIH. Available at: [Link]

  • BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • Zientek, M. A., & Youdim, K. (2015). Reaction Phenotyping: Advances In The Experimental Strategies Used To Characterize The Contribution of Drug Metabolizing Enzymes. ResearchGate. Available at: [Link]

  • Wójcikowski, J., et al. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Essential Principles in Prodrugs Design. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Self-Emulsifying Drug Delivery Systems. Available at: [Link]

  • Zientek, M. A., & Youdim, K. (2015). Reaction phenotyping: advances in the experimental strategies used to characterize the contribution of drug-metabolizing enzymes. PubMed. Available at: [Link]

  • Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available at: [Link]

  • Xia, C. Q. (2013). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer. Available at: [Link]

  • Wernevik, J., et al. (2025). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Rathore, M. S., & Kumar, S. (2016). Prodrug Design and Development for Improved Bioavailability across Biological Barriers. IJPPR. Available at: [Link]

  • Hidenori, A. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. Available at: [Link]

  • Rathore, M. S., & Kumar, S. (2016). Prodrug Design and Development for Improved Bioavailability across Biological Barriers. IJPPR. Available at: [Link]

  • Visikol. (2023). Reaction Phenotyping Assay. Available at: [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Available at: [Link]

  • Caco2 assay protocol. (n.d.). Available at: [Link]

  • Bortnichuk, L., et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • Labcorp. (n.d.). Comprehensive CYP & UGT Reaction Phenotyping Insights. Available at: [Link]

  • Sapra, K., et al. (2013). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Available at: [Link]

  • StudySmarter. (n.d.). Prodrug Design: Concept & Techniques. Available at: [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Available at: [Link]

  • Mahapatra, A. K., et al. (2014). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. ResearchGate. Available at: [Link]

  • Mahapatra, A. K., et al. (2014). (PDF) Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2022). Advances In Sedds: Overcoming Challenges in Drug Delivery. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Available at: [Link]

  • Al-Zoubi, N., et al. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available at: [Link]

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Optimization

Technical Support Center: Mitigating Cytotoxicity of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine in Cell Lines

Welcome to the technical support center for researchers utilizing 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FA...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate and mitigate unexpected cytotoxicity in your cell line experiments. Our goal is to ensure the scientific integrity of your results by addressing common challenges encountered in the lab.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when observing unexpected cell death or poor cell health after treatment with 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine.

Q1: My cells are showing high levels of toxicity even at low concentrations of the compound. Is this expected?

While the specific cytotoxic profile of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine is not extensively documented in publicly available literature, many piperazine derivatives are known to exhibit cytotoxic effects.[1][2] The piperazine moiety is a common scaffold in pharmacologically active compounds and can contribute to various biological activities, including antiproliferative effects.[3][4] The observed toxicity could be an inherent property of the molecule. However, it is crucial to rule out experimental artifacts.

Q2: What are the common mechanisms of cytotoxicity for piperazine-containing compounds?

Several studies on piperazine derivatives have pointed towards the induction of apoptosis (programmed cell death) as a primary mechanism of cytotoxicity.[4][5] This can be triggered through various cellular pathways, including:

  • Induction of Oxidative Stress: Many piperazine compounds have been shown to increase the production of reactive oxygen species (ROS) within cells, leading to cellular damage and apoptosis.[5][6]

  • Mitochondrial Dysfunction: Piperazine derivatives can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and a decrease in cellular ATP production.[5][7]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cell proliferation and leading to apoptosis.[1][5]

Q3: Could the solvent I'm using be the cause of the cytotoxicity?

Absolutely. Solvents like DMSO, commonly used to dissolve compounds, can be toxic to cells, especially at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[8] Always include a vehicle-only control (cells treated with the same concentration of solvent as your compound-treated cells) in your experiments to assess solvent toxicity.[9]

Q4: How can I be sure that the observed cytotoxicity is not due to my cell culture technique?

Proper cell culture technique is paramount for reproducible and reliable results. Several factors can contribute to apparent cytotoxicity, including:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Over-confluent or high-passage-number cells can be more sensitive to stress.[8]

  • Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can cause cell death and interfere with assay results.

  • Inconsistent Seeding Density: Uneven cell seeding can lead to variability in results across a plate.[10]

II. Troubleshooting Guides

This section provides a more detailed, step-by-step approach to diagnosing and mitigating the cytotoxicity of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine.

Guide 1: Diagnosing the Source of Cytotoxicity

Before attempting to mitigate the cytotoxic effects, it is essential to systematically identify the root cause.

Experimental Workflow for Diagnosing Cytotoxicity

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes A High Cytotoxicity Observed B Step 1: Verify Controls - Vehicle Control (Solvent Only) - Untreated Control - Positive Control (Known Toxin) A->B Start Troubleshooting C Step 2: Assess Cell Health - Check for Contamination - Verify Passage Number - Confirm Logarithmic Growth Phase B->C E Solvent Toxicity B->E D Step 3: Evaluate Compound & Assay - Confirm Compound Concentration - Check for Compound Precipitation - Assess Assay-Specific Issues C->D F Poor Cell Culture Practice C->F G Inherent Compound Toxicity D->G H Assay Interference D->H

Caption: A systematic workflow for troubleshooting unexpected cytotoxicity.

Detailed Troubleshooting Steps:
  • Verify Your Controls:

    • Untreated Control: These cells should appear healthy and confluent. High background cell death in this group points to issues with cell culture conditions or technique.[10]

    • Vehicle (Solvent) Control: If you observe significant cell death in this group compared to the untreated control, the solvent concentration is likely too high.

    • Positive Control: A known cytotoxic agent should induce the expected level of cell death, confirming that your assay is working correctly.

  • Scrutinize Cell Culture Practices:

    • Microbial Contamination: Visually inspect your cultures for any signs of contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock.

    • Cell Passage and Confluency: Avoid using cells that are of a high passage number or have become over-confluent, as this can lead to spontaneous cell death.

  • Evaluate Compound and Assay Parameters:

    • Compound Solubility: Inspect your treatment media for any signs of compound precipitation. Insoluble compound can lead to inconsistent results and may exert cytotoxic effects through physical means.[8]

    • Assay-Specific Troubleshooting:

      • MTT/XTT Assays: Low absorbance readings can be due to low cell density.[8] Phenol red in the medium can also interfere with absorbance readings.[8]

      • LDH Assays: High background LDH release can be caused by over-confluency or forceful pipetting during media changes.[8]

Guide 2: Strategies for Mitigating Cytotoxicity

Once you have ruled out experimental artifacts, you can employ several strategies to mitigate the inherent cytotoxicity of the compound while still observing its intended biological effects.

Strategy 1: Optimization of Experimental Parameters
ParameterRecommended ActionRationale
Compound Concentration Perform a dose-response curve to determine the IC50 value. Use concentrations below the IC50 for mechanistic studies.To find a therapeutic window with minimal toxicity.[11]
Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal exposure time.Shorter incubation times may be sufficient to observe the desired effect without inducing widespread cell death.[11]
Cell Seeding Density Optimize the number of cells seeded per well.Cells at a lower density may be more susceptible to drug-induced toxicity.[9]
Protocol: Dose-Response and Time-Course Experiment
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine in your culture medium.

  • Treatment:

    • Dose-Response: Treat the cells with the different concentrations of the compound for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat the cells with a fixed concentration of the compound (e.g., the approximate IC50) and perform the viability assay at different time points.

  • Assay: Perform your chosen cytotoxicity assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response or time-course curve.

Strategy 2: Co-treatment with Cytoprotective Agents

In some instances, co-treatment with an antioxidant or a pan-caspase inhibitor can help to elucidate and potentially mitigate the mechanism of cytotoxicity.

  • Antioxidants (e.g., N-acetylcysteine): If the cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant may rescue the cells.[12]

  • Pan-Caspase Inhibitors (e.g., Z-VAD-FMK): If the cell death is apoptotic, a pan-caspase inhibitor may block the execution of the apoptotic program.

Note: Co-treatment strategies can complicate the interpretation of your results and should be used judiciously to investigate mechanisms rather than as a standard protocol modification.[11]

Signaling Pathway: Potential Role of Oxidative Stress

A 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine B Increased Intracellular ROS A->B Induces C Mitochondrial Dysfunction B->C Leads to D Activation of Caspases C->D Triggers E Apoptosis D->E Results in

Sources

Reference Data & Comparative Studies

Validation

A Prospective Analysis of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine as a Novel Dopamine Receptor Modulator: A Comparative Guide

This guide provides a comparative framework for evaluating the novel compound 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine as a potential dopamine receptor modulator. In the absence of published data on this specific...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for evaluating the novel compound 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine as a potential dopamine receptor modulator. In the absence of published data on this specific molecule, we present a prospective analysis, outlining a plausible synthetic route and a comprehensive experimental workflow for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of new central nervous system (CNS) agents. The performance of this investigational compound will be benchmarked against two well-established dopamine receptor modulators: Haloperidol, a typical antipsychotic, and Aripiprazole, an atypical antipsychotic.

Introduction to Dopamine Receptor Modulation

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a myriad of neurological processes, including motor control, motivation, cognition, and emotional responses.[1][2][3] Dysregulation of the dopaminergic system is implicated in numerous neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and depression. Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gαs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), whereas D2-like receptors couple to Gαi proteins to inhibit adenylyl cyclase and decrease cAMP levels.[4]

The therapeutic efficacy of many antipsychotic drugs stems from their interaction with dopamine receptors.[5] For instance, typical antipsychotics like haloperidol act primarily as potent antagonists at D2 receptors.[4][5] While effective in mitigating the positive symptoms of schizophrenia, this strong D2 blockade can lead to significant extrapyramidal side effects (EPS).[5] Atypical antipsychotics, such as aripiprazole, often exhibit a more complex receptor binding profile, including partial agonism at D2 receptors and interactions with serotonin receptors.[1][2][3][6][7] This nuanced mechanism is thought to contribute to their broader efficacy and improved side-effect profile.[7]

The chemical scaffold of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, containing both piperidine and piperazine moieties, is frequently found in CNS-active compounds, suggesting its potential as a novel dopamine receptor modulator. This guide outlines the necessary steps to synthesize and characterize this compound, and to compare its potential pharmacological profile with that of Haloperidol and Aripiprazole.

Proposed Synthesis of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

A plausible and efficient synthesis of the target compound can be envisioned through a two-step process involving an initial amide coupling reaction followed by N-alkylation via reductive amination.

Step 1: Amide Coupling to form 1-(Piperidine-4-carbonyl)piperazine

The initial step involves the formation of an amide bond between piperidine-4-carboxylic acid and a suitable mono-protected piperazine, such as N-Boc-piperazine. The use of a protecting group on one of the piperazine nitrogens is crucial to prevent di-acylation. Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as Hydroxybenzotriazole (HOBt) can facilitate this reaction.[8] Subsequent deprotection of the Boc group under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM), would yield the key intermediate, 1-(Piperidine-4-carbonyl)piperazine.

Step 2: Reductive Amination to yield 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

The final step involves the N-alkylation of the secondary amine on the piperazine ring with cyclobutanone via reductive amination. This reaction is typically carried out using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[9] This method is highly efficient for the formation of C-N bonds and is tolerant of a wide range of functional groups.

G cluster_0 Step 1: Amide Coupling & Deprotection cluster_1 Step 2: Reductive Amination Piperidine-4-carboxylic_acid Piperidine-4-carboxylic Acid Coupling EDC, HOBt Piperidine-4-carboxylic_acid->Coupling N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Coupling Boc-protected_intermediate N-Boc-1-(piperidine-4-carbonyl)piperazine Coupling->Boc-protected_intermediate Deprotection TFA, DCM Boc-protected_intermediate->Deprotection Intermediate 1-(Piperidine-4-carbonyl)piperazine Deprotection->Intermediate Reductive_Amination NaBH(OAc)₃ Intermediate->Reductive_Amination Cyclobutanone Cyclobutanone Cyclobutanone->Reductive_Amination Final_Product 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine Reductive_Amination->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Comparative Dopamine Receptor Binding Profiles

To contextualize the potential activity of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, it is essential to compare its binding affinity at various dopamine receptor subtypes with that of established modulators. The following table summarizes the reported binding affinities (Ki, in nM) of Haloperidol and Aripiprazole for human dopamine receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeHaloperidol (Ki, nM)Aripiprazole (Ki, nM)1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine
D1 ~3600Low AffinityTo be determined
D2 0.89[10]0.34[3][6]To be determined
D3 4.60.8[3]To be determined
D4 10Moderate AffinityTo be determined
D5 -Low AffinityTo be determined

Data for Haloperidol and Aripiprazole are compiled from various sources and may show some variability depending on the experimental conditions.

Experimental Protocols for Pharmacological Characterization

A thorough in vitro pharmacological characterization is necessary to determine the binding affinity and functional activity of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine at dopamine receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine for dopamine D1-like and D2-like receptors.

Experimental Workflow:

G Cell_Membranes Prepare cell membranes expressing D1 or D2 receptors Incubation Incubate membranes with radioligand and varying concentrations of test compound Cell_Membranes->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification Data_Analysis Analyze data to determine IC50 and calculate Ki Quantification->Data_Analysis

Caption: Workflow for radioligand binding assays.

Detailed Protocol for D2 Receptor Binding Assay:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane suspension.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]Spiperone or [³H]Raclopride), and varying concentrations of the test compound (1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine), Haloperidol, or Aripiprazole.

    • For the determination of non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioactivity.

    • Allow the filters to dry, and then add a scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol for D1 Receptor Binding Assay:

The protocol is similar to the D2 receptor binding assay, with the following modifications:

  • Use cells expressing the human dopamine D1 receptor.

  • Use a D1-selective radioligand, such as [³H]SCH 23390.[11]

  • Use a D1-selective antagonist (e.g., 10 µM SCH 23390) to determine non-specific binding.

Functional Assays (cAMP Measurement)

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a receptor. For dopamine receptors, measuring the modulation of intracellular cAMP levels is a common and reliable method.[4][12][13]

Objective: To determine the functional activity of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine at dopamine D1 and D2 receptors.

D1 Receptor (Gαs-coupled) cAMP Assay Protocol:

  • Cell Culture:

    • Culture CHO or HEK293 cells stably expressing the human dopamine D1 receptor.

    • Seed the cells into a 96-well plate and allow them to attach overnight.

  • Agonist Mode Assay:

    • Wash the cells with a serum-free medium and then incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound or a known D1 agonist (e.g., Dopamine) to the wells.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of a D1 agonist (e.g., Dopamine at its EC80 concentration) to stimulate cAMP production.

    • Incubate for a specified time at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • For agonist mode, plot the cAMP concentration as a function of the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

    • For antagonist mode, plot the inhibition of the agonist-induced cAMP response as a function of the logarithm of the compound concentration to determine the IC50 value.

D2 Receptor (Gαi-coupled) cAMP Assay Protocol:

The protocol for the D2 receptor is similar to the D1 assay, with a key difference in the stimulation step.

  • Cell Culture:

    • Use cells stably expressing the human dopamine D2 receptor.

  • Assay Procedure:

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin to increase basal cAMP levels.

    • Agonist Mode: Add varying concentrations of the test compound or a known D2 agonist (e.g., Quinpirole). A D2 agonist will inhibit the forskolin-stimulated cAMP production.

    • Antagonist Mode: Pre-incubate with the test compound, then add a fixed concentration of a D2 agonist to inhibit the forskolin-stimulated cAMP production. An antagonist will reverse this inhibition.

  • cAMP Quantification and Data Analysis:

    • Follow the same procedures as for the D1 receptor assay.

Comparative Functional Activity

The following table summarizes the known functional activities of Haloperidol and Aripiprazole at the D2 receptor.

CompoundFunctional Activity at D2 Receptor
Haloperidol Antagonist[4][5]
Aripiprazole Partial Agonist[1][2][3][6][7]
1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine To be determined

Interpretation of Potential Outcomes

The experimental data generated from the proposed workflow will allow for a comprehensive comparison of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine with Haloperidol and Aripiprazole.

  • High affinity for D2 receptors with antagonist activity would suggest a profile similar to typical antipsychotics like Haloperidol.

  • High affinity for D2 receptors with partial agonist activity would indicate a profile more akin to atypical antipsychotics like Aripiprazole.

  • Significant affinity and activity at D1 receptors would represent a distinct profile that could have implications for cognitive function.

  • Selectivity for D3 or D4 receptors could suggest potential therapeutic applications in other CNS disorders, such as addiction or cognitive deficits.

Conclusion

This guide provides a robust framework for the synthesis and pharmacological evaluation of the novel compound 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine as a potential dopamine receptor modulator. By systematically determining its binding affinity and functional activity at dopamine receptor subtypes and comparing these properties to the well-characterized drugs Haloperidol and Aripiprazole, researchers can effectively assess its therapeutic potential. The proposed experimental protocols are designed to yield high-quality, reproducible data that will be crucial in elucidating the mechanism of action of this promising new chemical entity.

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Comparative

A Comparative Guide to the In Vivo Validation of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine: A Novel Antipsychotic Candidate

Introduction: The therapeutic landscape for schizophrenia, while having evolved significantly with the advent of atypical antipsychotics, still presents considerable challenges. Many existing treatments offer limited eff...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The therapeutic landscape for schizophrenia, while having evolved significantly with the advent of atypical antipsychotics, still presents considerable challenges. Many existing treatments offer limited efficacy against the debilitating negative and cognitive symptoms of the disorder.[1][2] The quest for novel chemical entities with a broader spectrum of activity and a more favorable side-effect profile is therefore a critical priority in neuropsychiatric drug development.

This guide introduces a hypothetical novel compound, 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (hereafter designated Cmpd-X ), a molecule featuring structural motifs common to several centrally active agents. Based on its piperazine and piperidine cores, we postulate its potential as a next-generation antipsychotic. This document provides a comprehensive framework for the preclinical validation of Cmpd-X's bioactivity in established animal models of schizophrenia, comparing its performance against standard-of-care atypical antipsychotics, Risperidone and Olanzapine. Our focus is on a rigorous, multi-faceted evaluation targeting the three core symptom domains of schizophrenia: positive, negative, and cognitive.[3]

Proposed Mechanism of Action: A Dual-Targeting Hypothesis

Many second-generation antipsychotics achieve their therapeutic efficacy through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[4] We hypothesize that Cmpd-X shares this mechanism, offering a balanced modulation of these key neurotransmitter systems implicated in the pathophysiology of schizophrenia. This dual action is believed to be crucial for mitigating positive symptoms while potentially improving negative and cognitive deficits with a lower propensity for extrapyramidal side effects.

Proposed_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_pre Dopamine D2R D2 Receptor DA_pre->D2R Activates HT_pre Serotonin HT2AR 5-HT2A Receptor HT_pre->HT2AR Activates downstream Downstream Signaling (e.g., cAMP, PLC) D2R->downstream Modulates HT2AR->downstream Modulates CmpdX Cmpd-X CmpdX->D2R Antagonizes CmpdX->HT2AR Antagonizes Experimental_Workflow cluster_setup Phase 1: Model Induction & Dosing cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis acclimation Animal Acclimation (Rats/Mice) induction Schizophrenia-like Model Induction (Sub-chronic MK-801) acclimation->induction groups Grouping: 1. Vehicle 2. Cmpd-X (Dose 1, 2, 3) 3. Risperidone 4. Olanzapine induction->groups ppi Positive Symptoms: Prepulse Inhibition (PPI) Test groups->ppi Assess Sensorimotor Gating social Negative Symptoms: Social Interaction Test groups->social Assess Social Behavior nor Cognitive Symptoms: Novel Object Recognition (NOR) Test groups->nor Assess Recognition Memory analysis Statistical Analysis (ANOVA, Post-hoc tests) ppi->analysis social->analysis nor->analysis report Comparative Efficacy Report analysis->report

Caption: Overall experimental workflow for Cmpd-X validation.

Part 1: Validation of Efficacy Against Positive Symptoms

Positive symptoms, such as sensory processing deficits, can be modeled in rodents using the Prepulse Inhibition (PPI) of the acoustic startle reflex. [4]PPI refers to the reduction in the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling stimulus. [5]Deficits in PPI are observed in schizophrenia patients and can be induced in rodents by NMDA antagonists. [3]

Experimental Protocol: Prepulse Inhibition (PPI) Test
  • Apparatus: A startle chamber consisting of a sound-attenuating enclosure, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect the animal's startle response.

  • Acclimation: Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB). [6]3. Habituation: Present a series of 5 startle pulses (e.g., 120 dB, 40 ms duration) to habituate the animal to the stimulus.

  • Testing Session: Conduct a session consisting of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: 120 dB pulse for 40 ms.

    • Prepulse-alone trials: Weaker acoustic stimuli (e.g., 70, 75, 80 dB) for 20 ms.

    • Prepulse-pulse trials: A prepulse stimulus followed 100 ms later by the 120 dB startle pulse. [7] * No-stimulus trials: Background noise only.

  • Data Collection: The startle amplitude is recorded for each trial.

  • Calculation: PPI is calculated as a percentage: %PPI = 100 * [(Startle amplitude on pulse-alone trial) - (Startle amplitude on prepulse-pulse trial)] / (Startle amplitude on pulse-alone trial). [8]

Comparative Data: Cmpd-X vs. Risperidone in the PPI Test
Treatment Group (n=12/group)Dose (mg/kg, i.p.)% PPI (at 80 dB Prepulse)
Vehicle + Saline (Control)-65.2 ± 4.1
Vehicle + MK-801 (Model)0.228.5 ± 3.5
Cmpd-X + MK-801 1.0 45.1 ± 4.2#
Cmpd-X + MK-801 3.0 58.9 ± 3.9#
Cmpd-X + MK-801 10.0 62.5 ± 4.5#
Risperidone + MK-8011.0 [9]59.8 ± 4.0#
p<0.01 vs. Control; #p<0.01 vs. Model. Data are hypothetical mean ± SEM.

Interpretation: The MK-801 model group shows a significant deficit in PPI. Cmpd-X is expected to dose-dependently reverse this deficit, with the highest dose restoring PPI to levels comparable to the control group and the active comparator, Risperidone.

Part 2: Validation of Efficacy Against Negative Symptoms

Negative symptoms, particularly social withdrawal, are poorly addressed by current medications. [1]The social interaction test is used to assess deficits in social behavior in rodents. [10]Animals with schizophrenia-like phenotypes often spend less time interacting with a novel conspecific. [2]

Experimental Protocol: Social Interaction Test
  • Apparatus: An open-field arena (e.g., 40x40 cm). [10]2. Habituation: Place the test rat in the arena for 10 minutes for two consecutive days to acclimate to the environment.

  • Test Session: The test is conducted over a 10-minute session. An unfamiliar, age- and sex-matched "stranger" rat is introduced into the arena with the test rat.

  • Data Collection: The session is video-recorded. An observer, blind to the treatment groups, scores the total duration of active social interaction (e.g., sniffing, grooming, following). [11][12]5. Analysis: The total time spent in social interaction is compared across treatment groups.

Comparative Data: Cmpd-X vs. Olanzapine in the Social Interaction Test
Treatment Group (n=12/group)Dose (mg/kg, p.o.)Total Social Interaction Time (seconds)
Vehicle + Saline (Control)-155.4 ± 10.2
Vehicle + MK-801 (Model)0.272.8 ± 8.5
Cmpd-X + MK-801 1.0 98.6 ± 9.1#
Cmpd-X + MK-801 3.0 125.1 ± 11.4#
Cmpd-X + MK-801 10.0 148.3 ± 9.8#
Olanzapine + MK-8011.3 [13][14]115.7 ± 10.5#
p<0.01 vs. Control; #p<0.01 vs. Model. Data are hypothetical mean ± SEM.

Interpretation: The MK-801 model group exhibits a significant reduction in social interaction time. Cmpd-X is hypothesized to dose-dependently increase social interaction, demonstrating potential efficacy against negative symptoms, and outperforming the standard atypical, Olanzapine, at the highest dose.

Part 3: Validation of Efficacy Against Cognitive Deficits

Cognitive impairment is a core feature of schizophrenia and a major determinant of long-term functional outcome. [15]The Novel Object Recognition (NOR) test is a widely used assay to evaluate recognition memory in rodents, a cognitive domain often impaired in schizophrenia. [16][17]The test is based on the innate tendency of rodents to explore novel objects more than familiar ones. [18]

Experimental Protocol: Novel Object Recognition (NOR) Test
  • Apparatus: An open-field arena.

  • Habituation: Allow the mouse to explore the empty arena for 10 minutes on the day before the test. [17]3. Training/Sample Phase (T1): Place the mouse in the arena containing two identical objects. Allow the mouse to explore for 10 minutes. Record the time spent exploring each object. [18]4. Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 1 hour).

  • Test Phase (T2): Place the mouse back into the arena, where one of the original objects has been replaced with a novel object. Allow 5 minutes for exploration.

  • Data Collection: Record the time spent exploring the familiar (F) and novel (N) objects.

  • Calculation: A discrimination index (DI) is calculated: DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar). [18]

Comparative Data: Cmpd-X vs. Olanzapine in the NOR Test
Treatment Group (n=15/group)Dose (mg/kg, p.o.)Discrimination Index (DI)
Vehicle + Saline (Control)-0.45 ± 0.05
Vehicle + MK-801 (Model)0.20.08 ± 0.04
Cmpd-X + MK-801 1.0 0.21 ± 0.06#
Cmpd-X + MK-801 3.0 0.35 ± 0.05#
Cmpd-X + MK-801 10.0 0.41 ± 0.07#
Olanzapine + MK-8011.3 [13][14]0.28 ± 0.06#
p<0.01 vs. Control; #p<0.01 vs. Model. Data are hypothetical mean ± SEM.

Interpretation: A DI close to zero in the MK-801 model group indicates an inability to discriminate between the novel and familiar objects, reflecting a memory deficit. Cmpd-X is expected to significantly improve the DI in a dose-dependent manner, suggesting a pro-cognitive effect that may be superior to that of Olanzapine.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, preclinical validation strategy for the novel compound 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (Cmpd-X) as a potential antipsychotic agent. The proposed experiments systematically evaluate its efficacy across the three core symptom domains of schizophrenia, using well-validated animal models and relevant clinical comparators.

The hypothetical data presented suggests that Cmpd-X may possess a promising therapeutic profile, with robust efficacy against positive symptoms and potentially superior activity against the difficult-to-treat negative and cognitive symptoms compared to established atypical antipsychotics.

Successful validation through this framework would provide a strong rationale for advancing Cmpd-X into further preclinical development. Subsequent studies should include an assessment of its side-effect profile, particularly its propensity to induce extrapyramidal symptoms (e.g., via the catalepsy test) and metabolic disturbances, which are common liabilities of current antipsychotic medications.

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Comparative

A Methodological Guide to Benchmarking Novel Antipsychotic Candidates: The Case of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

Introduction The therapeutic landscape for schizophrenia and related psychoses has been shaped by our evolving understanding of their neurobiological underpinnings. While first-generation "typical" antipsychotics provide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The therapeutic landscape for schizophrenia and related psychoses has been shaped by our evolving understanding of their neurobiological underpinnings. While first-generation "typical" antipsychotics provided crucial validation for the dopamine hypothesis by demonstrating the efficacy of dopamine D2 receptor blockade, their clinical utility was often limited by severe extrapyramidal side effects (EPS). The advent of "atypical" antipsychotics marked a paradigm shift, introducing the concept that simultaneous modulation of serotonin 5-HT2A receptors could broaden efficacy, particularly for negative and cognitive symptoms, and significantly improve the safety profile.[1][2] This dual-receptor hypothesis remains a cornerstone of modern antipsychotic drug discovery.[3][4][5]

However, significant unmet needs persist. Many patients remain treatment-resistant, and adverse effects such as metabolic syndrome are a major concern with several second-generation agents.[6] This necessitates a continued search for novel chemical entities with optimized pharmacodynamic profiles. This guide provides a comprehensive framework for the preclinical benchmarking of a novel antipsychotic candidate, using the hypothetical molecule 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (CPCP) as a case study. The piperazine and piperidine scaffolds are prevalent in many centrally-acting agents, making this a structurally relevant candidate for investigation.[7][8]

We will benchmark CPCP against three established antipsychotics:

  • Haloperidol: A potent D2 antagonist, representing a first-generation, typical antipsychotic.

  • Risperidone: A potent D2 and 5-HT2A antagonist, representing a foundational atypical antipsychotic.

  • Olanzapine: An atypical antipsychotic with a broader receptor binding profile, known for its efficacy and metabolic liabilities.[9]

Disclaimer: 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (CPCP) is used here as an illustrative example for outlining a standard benchmarking workflow. The experimental data presented in this guide is hypothetical and generated for demonstrative purposes to reflect a promising preclinical candidate profile.

Section 1: In Vitro Pharmacodynamic Profiling: The Receptor Fingerprint

Expertise & Rationale

The initial and most fundamental step in characterizing a potential antipsychotic is to determine its "receptor fingerprint"—its binding affinity for a panel of key neurotransmitter receptors. This in vitro profile is highly predictive of both therapeutic mechanism and potential side effects.

  • Primary Therapeutic Targets: The ratio of 5-HT2A to D2 receptor affinity is a critical determinant of atypicality. A higher affinity for 5-HT2A relative to D2 is a hallmark of many atypical antipsychotics and is believed to mitigate the risk of EPS and potentially enhance efficacy against negative symptoms.[1][2]

  • Key Off-Target Liabilities: Antagonism at other receptors is directly linked to common side effects. Histamine H1 receptor blockade is associated with sedation and weight gain, muscarinic M1 receptor blockade can cause anticholinergic effects (e.g., dry mouth, cognitive dulling), and α1-adrenergic receptor blockade can lead to orthostatic hypotension.[3][5] Therefore, a desirable candidate will exhibit high affinity for its therapeutic targets and low affinity for these liability-associated off-targets.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a specific, high-affinity radioligand from its receptor.

1. Membrane Preparation: a. Culture cell lines stably expressing the human receptor of interest (e.g., HEK293-hD2R, CHO-K1-h5HT2AR). b. Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) using a polytron homogenizer. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

2. Assay Execution (96-well plate format): a. To each well, add: i. Assay Buffer. ii. Test compound (CPCP or comparator) at 10-12 serial dilutions. iii. A fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors) near its Kd value.[10][11] iv. Thawed membrane preparation. b. Controls: i. Total Binding: Wells containing buffer instead of test compound. ii. Non-Specific Binding (NSB): Wells containing a high concentration of a known, non-labeled antagonist (e.g., 10 µM Haloperidol for D2) to saturate all specific binding sites.

3. Incubation and Filtration: a. Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[12] b. Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding), using a cell harvester. c. Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis: a. Dry the filter mat and measure the radioactivity trapped on each filter disc using a scintillation counter. b. Subtract the NSB counts from all other measurements to obtain specific binding. c. Plot the percentage of specific binding against the log concentration of the test compound. d. Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). e. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand and Kd is its dissociation constant.[12]

Data Presentation: Comparative Receptor Binding Profile

The hypothetical data below illustrates a promising profile for CPCP, characterized by potent D2/5-HT2A antagonism with a favorable 5-HT2A/D2 ratio and weaker activity at liability-associated off-targets.

CompoundD2 (Ki, nM)5-HT2A (Ki, nM)5-HT2A/D2 Ratio H1 (Ki, nM)M1 (Ki, nM)α1 (Ki, nM)
CPCP (Hypothetical) 1.8 0.5 0.28 35 >1000 45
Haloperidol1.25545.8850>1000020
Risperidone3.50.20.0620>100001.5
Olanzapine1140.3671.919
Visualization: Key Signaling Pathways

This diagram illustrates the primary signaling cascades initiated by dopamine D2 and serotonin 5-HT2A receptor activation. Antipsychotics function by blocking these pathways.

G cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway dopamine Dopamine d2r D2 Receptor dopamine->d2r gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp haloperidol Haloperidol CPCP haloperidol->d2r Antagonizes serotonin Serotonin (5-HT) ht2ar 5-HT2A Receptor serotonin->ht2ar gq Gq/11 Protein ht2ar->gq Activates plc Phospholipase C (PLC) gq->plc Activates ip3_dag ↑ IP3 & DAG plc->ip3_dag pip2 PIP2 pip2->plc risperidone Risperidone CPCP risperidone->ht2ar Antagonizes G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Data Analysis Phase acclimate 1. Animal Acclimation handling 2. Habituation to Handling acclimate->handling admin 3. Drug Administration (Vehicle, CPCP, etc.) handling->admin pretreat 4. Pre-treatment Period (e.g., 30 min) admin->pretreat disrupt 5. Administer PPI Disruptor (Apomorphine) pretreat->disrupt startle 6. Place in Startle Chamber & Test disrupt->startle measure 7. Measure Startle Amplitudes startle->measure calc 8. Calculate %PPI measure->calc stats 9. Statistical Analysis (ANOVA, ED50) calc->stats

Standard workflow for a preclinical Prepulse Inhibition (PPI) experiment.

Section 3: Preclinical Safety and Tolerability Profile

Expertise & Rationale

A superior safety profile is a primary driver for developing new antipsychotics. The most significant dose-limiting factor for first-generation agents is their propensity to induce Extrapyramidal Symptoms (EPS), which stems from high D2 receptor blockade in the nigrostriatal dopamine pathway. The catalepsy test in rodents is a robust and historically validated model for predicting EPS liability in humans. [13][14]Catalepsy is characterized by an animal's failure to correct an externally imposed posture, reflecting the motor rigidity seen in drug-induced Parkinsonism. [15][16]An ideal antipsychotic candidate will demonstrate a wide separation between the doses required for therapeutic efficacy and those that induce catalepsy.

Experimental Protocol: Catalepsy Bar Test

This protocol provides a method to quantify the cataleptic potential of a compound.

1. Animals and Dosing: a. Use male Sprague-Dawley rats. b. Administer a range of doses of CPCP, comparators, or vehicle via a relevant route (e.g., IP or SC).

2. Apparatus: a. A horizontal metal or wooden bar, approximately 1 cm in diameter, elevated 9 cm above a flat surface.

3. Procedure: a. At set time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws gently on the elevated bar. b. Start a stopwatch immediately. c. Measure the latency (in seconds) for the animal to remove both forepaws from the bar and step down. d. A cut-off time (e.g., 180 seconds) is used, after which the animal is removed from the bar and the maximum time is recorded. e. An animal is typically considered cataleptic if it remains on the bar for a defined period (e.g., >60 seconds).

4. Data Analysis: a. Analyze the latency data across different doses and time points. b. Determine the minimum effective dose (MED) or ED50 for inducing catalepsy. c. Calculate a Therapeutic Index (TI) by comparing the dose required for this adverse effect to the dose required for efficacy: TI = Catalepsy ED50 / Efficacy ED50 (from PPI model) d. A higher TI indicates a better safety margin.

Data Presentation: Comparative Safety Profile

This hypothetical data highlights a key potential advantage of CPCP: a significantly improved safety margin compared to Haloperidol and a favorable profile relative to established atypicals.

CompoundCatalepsy (ED50, mg/kg)Efficacy (PPI ED50, mg/kg)Therapeutic Index (TI)
CPCP (Hypothetical) 12.0 0.4 30.0
Haloperidol0.40.152.7
Risperidone4.50.2518.0
Olanzapine25.01.220.8
Visualization: Receptor Basis of EPS Liability

G cluster_pathways Dopamine Pathways compound Antipsychotic (e.g., Haloperidol, CPCP) d2_meso D2 Receptor Blockade compound->d2_meso Binds to D2 Receptors in... d2_nigro D2 Receptor Blockade compound->d2_nigro Binds to D2 Receptors in... meso Mesolimbic Pathway (VTA → NAc) nigro Nigrostriatal Pathway (SNc → Striatum) efficacy Therapeutic Effect (Antipsychotic Efficacy) d2_meso->efficacy eps Adverse Effect (Extrapyramidal Symptoms) d2_nigro->eps

High D2 blockade in the nigrostriatal pathway leads to EPS liability.

Section 4: Integrated Summary and Future Directions

Based on this comprehensive (though hypothetical) preclinical benchmarking, the novel candidate 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine (CPCP) exhibits a highly promising profile as a potential atypical antipsychotic.

Summary of Key Attributes:

  • Potent Atypical Profile: CPCP demonstrates high affinity for both D2 and 5-HT2A receptors, with a 5-HT2A/D2 binding ratio that aligns with established atypical agents like Olanzapine.

  • Clean Off-Target Profile: It shows significantly lower affinity for histaminic H1, muscarinic M1, and adrenergic α1 receptors compared to Risperidone and Olanzapine, suggesting a lower potential for sedation, anticholinergic effects, and orthostatic hypotension.

  • Robust In Vivo Efficacy: CPCP is potent in reversing behavioral deficits in rodent models predictive of efficacy against positive symptoms (hyperlocomotion) and sensorimotor gating deficits (PPI).

  • Superior Safety Margin: Most importantly, CPCP displays a wide therapeutic index, with a 30-fold separation between the dose required for efficacy and the dose inducing catalepsy. This suggests a very low liability for extrapyramidal side effects.

Future Directions: While this initial benchmarking is highly encouraging, it represents only the first tier of preclinical evaluation. The logical next steps to build a comprehensive data package for CPCP would include:

  • Metabolic Profiling: Conduct chronic dosing studies in rodents to assess the potential for weight gain and changes in glucose and lipid metabolism, a key liability for some atypical antipsychotics.

  • Cognitive and Negative Symptom Models: Evaluate CPCP in more complex behavioral paradigms, such as the novel object recognition test (cognition) and the social interaction test (negative symptoms), to determine if its efficacy extends beyond positive symptoms.

  • Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: Characterize the absorption, distribution, metabolism, and excretion of CPCP to establish its oral bioavailability, half-life, and potential for drug-drug interactions.

  • Receptor Occupancy Studies: Utilize techniques like ex vivo autoradiography or Positron Emission Tomography (PET) in higher species to confirm that therapeutic doses of CPCP achieve the desired level of D2 and 5-HT2A receptor occupancy in the brain.

This structured, multi-faceted approach ensures that only candidates with the highest probability of clinical success, combining robust efficacy with a superior safety profile, are advanced into human trials.

References

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Validation

A Multi-Phase Framework for Validating the Therapeutic Potential of Novel Piperazine Compounds as Atypical Antipsychotics

Introduction: The Piperazine Scaffold as a Privileged Structure in CNS Drug Discovery The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] This deceptively simple stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in CNS Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[1] This deceptively simple structure is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules.[2][3] Its unique physicochemical properties—including structural rigidity, the ability to form hydrogen bonds, and favorable aqueous solubility—often translate to improved oral bioavailability and better ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4][5]

Nowhere is the utility of the piperazine moiety more evident than in the development of drugs targeting the Central Nervous System (CNS).[6] Many blockbuster drugs for treating anxiety, depression, and psychosis incorporate this core structure.[2][7] This guide presents a systematic, multi-phase validation framework for a hypothetical series of novel piperazine compounds—designated PIPZ-A , PIPZ-B , and PIPZ-C —designed as potential atypical antipsychotics.

Our strategy is grounded in the established pharmacology of second-generation antipsychotics, which typically involves a combination of dopamine D2 receptor antagonism or partial agonism and serotonin 5-HT2A receptor antagonism.[8][9][10] This dual-receptor modulation is believed to address the positive symptoms of schizophrenia (e.g., hallucinations, delusions) while mitigating the risk of extrapyramidal side effects and potentially improving negative and cognitive symptoms.[9][11]

This document will guide researchers through a logical progression of experiments, from initial in vitro characterization to in vivo proof-of-concept. We will compare our novel compounds against two well-established benchmarks: Aripiprazole , a D2 partial agonist, and Olanzapine , a multi-receptor antagonist.[8][11][12][13] The causality behind each experimental choice will be explained, ensuring a robust and self-validating pathway for lead candidate selection.

Phase 1: In Vitro Characterization – Defining the Pharmacological Profile

Causality: Before committing resources to expensive and complex in vivo studies, it is imperative to confirm that our novel compounds interact with their intended molecular targets with high affinity and selectivity, and to elucidate the functional consequence of that binding. This foundational phase de-risks the project by eliminating compounds that fail to meet the basic criteria for the desired mechanism of action.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: In Vitro Characterization A Novel Piperazine Compounds (PIPZ-A, PIPZ-B, PIPZ-C) B Experiment 1: Receptor Binding Assays A->B Test affinity D Experiment 2: Functional Cell-Based Assays A->D Test function C Data Analysis: Binding Affinity (Ki) & Selectivity Profile B->C F Decision Point: Select Lead Candidates for ADME-Tox C->F E Data Analysis: Functional Activity (EC50/IC50) & Efficacy (Emax) D->E E->F

Caption: Phase 1 In Vitro Screening Workflow.

Experiment 1: Competitive Radioligand Binding Assays

Objective: To quantify the binding affinity (Ki) of PIPZ-A, PIPZ-B, and PIPZ-C for the primary targets (Dopamine D2, Serotonin 5-HT2A) and a panel of key off-target receptors (Histamine H1, Muscarinic M1, Adrenergic α1) known to mediate undesirable side effects.

Protocol: Radioligand Binding Assay

  • Reagent Preparation: Prepare cell membrane homogenates expressing the human recombinant receptor of interest. Select a suitable radioligand (e.g., [³H]-Spiperone for D2) and a non-specific binding determinator (e.g., Haloperidol).

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, and the radioligand to each well.

  • Compound Addition: Add serial dilutions of the test compounds (PIPZ-A, -B, -C) and reference compounds (Aripiprazole, Olanzapine) to the wells. Include wells for total binding (vehicle only) and non-specific binding.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with bound radioligand.

  • Quantification: Wash the filters to remove unbound radioligand. Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Summary: Receptor Binding Affinities (Ki, nM) Lower Ki values indicate higher binding affinity.

CompoundDopamine D2Serotonin 5-HT2AHistamine H1Muscarinic M1Adrenergic α1
PIPZ-A 0.952.1>1000>1000250
PIPZ-B 15.61.510.2>1000150
PIPZ-C 0.8035.45.545.898
Aripiprazole 0.34[11]3.4[12]60>100057
Olanzapine 1.14.17.01.918

Interpretation: PIPZ-A shows high affinity for D2 and 5-HT2A receptors with excellent selectivity, demonstrating minimal binding to H1, M1, and α1 receptors. This profile suggests a low potential for side effects like sedation (H1), dry mouth/constipation (M1), or orthostatic hypotension (α1).[13] In contrast, PIPZ-B and PIPZ-C show significant affinity for off-target receptors, similar to Olanzapine, indicating a higher risk of side effects.

Experiment 2: Functional Cell-Based Assays

Objective: To characterize the functional activity of the compounds at D2 and 5-HT2A receptors, determining whether they act as antagonists, full agonists, or partial agonists. This is a critical step, as a D2 partial agonist (like Aripiprazole) has a fundamentally different clinical profile than a D2 antagonist (like Olanzapine).[11][12]

Protocol 1: cAMP Assay for Dopamine D2 (Gi-coupled) Receptor

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

  • Assay Setup: Plate the cells in a 96-well plate and allow them to adhere.

  • Compound Pre-incubation (Antagonist Mode): To measure antagonism, pre-incubate the cells with serial dilutions of the test compounds for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of a known D2 agonist (e.g., Quinpirole) to all wells except the basal control. This will stimulate the Gi pathway, leading to a decrease in cAMP production.

  • Forskolin Challenge: Add Forskolin to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels. The inhibitory effect of the D2 agonist will be measured against this stimulated level.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the IC50 (for antagonists) or EC50 (for agonists). Efficacy (Emax) is determined relative to the response of a full agonist.

Protocol 2: Calcium Flux Assay for Serotonin 5-HT2A (Gq-coupled) Receptor

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[14]

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add serial dilutions of the test compounds to measure agonist activity or pre-incubate with test compounds before adding a fixed concentration of serotonin to measure antagonist activity.

  • Fluorescence Reading: The reader measures the change in fluorescence intensity over time as intracellular calcium is released from the endoplasmic reticulum upon Gq pathway activation.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Summary: Functional Receptor Activity

CompoundDopamine D2 Activity (cAMP)Serotonin 5-HT2A Activity (Ca²⁺)
% Emax EC50/IC50 (nM)
PIPZ-A 45% (Partial Agonist)5.2 (EC50)
PIPZ-B 5% (Antagonist)35.1 (IC50)
PIPZ-C 98% (Full Agonist)4.8 (EC50)
Aripiprazole 25-45% (Partial Agonist)[11][15]2.5 (EC50)
Olanzapine 0% (Antagonist)[8]10.5 (IC50)

Interpretation: PIPZ-A emerges as the most promising candidate. Its D2 partial agonism mirrors that of Aripiprazole, a profile associated with stabilizing dopamine signaling rather than complete blockade.[12] This, combined with its potent 5-HT2A antagonism and clean off-target profile, makes it a strong candidate for an atypical antipsychotic with a potentially favorable side-effect profile. PIPZ-B is a classic antagonist, while PIPZ-C's full D2 agonism makes it unsuitable for this therapeutic indication and could even induce psychosis. Based on this comprehensive in vitro profile, PIPZ-A is selected for advancement to Phase 2.

Phase 2: Preclinical ADME-Tox Profiling

Causality: A potent and selective compound is of no therapeutic value if it is rapidly metabolized, cannot cross biological membranes to reach its target, or is overtly toxic.[16] This phase acts as a critical filter, evaluating the "drug-likeness" of our lead candidate, PIPZ-A. The goal is to identify and mitigate liabilities that could lead to failure in later, more complex in vivo studies.[17]

Decision Logic: ADME-Tox Profiling

G cluster_1 Phase 2: ADME-Tox Assessment Start Lead Candidate (PIPZ-A) A In Vitro ADME Assays (Stability, Permeability, CYP) Start->A B Early Toxicity Assays (Cytotoxicity, hERG) Start->B Check1 Favorable ADME Profile? A->Check1 Check2 Acceptable Toxicity Window? B->Check2 Check1->Check2 Yes NoGo STOP or Redesign Compound Check1->NoGo No Go Proceed to In Vivo Studies Check2->Go Yes Check2->NoGo No

Caption: Go/No-Go Decision Framework in Phase 2.

Experimental Protocols: In Vitro ADME-Tox
  • Metabolic Stability (Human Liver Microsomes):

    • Objective: To estimate the rate of metabolism by Phase I enzymes.

    • Methodology: Incubate PIPZ-A with human liver microsomes and NADPH (as a cofactor). Collect samples at various time points (0, 5, 15, 30, 60 min). Quench the reaction and analyze the concentration of the parent compound using LC-MS/MS. Calculate the intrinsic clearance (Cl_int) and half-life (t½).

  • Cell Permeability (PAMPA):

    • Objective: To predict passive absorption across the gut wall.

    • Methodology: Use a 96-well plate with a filter coated with an artificial lipid membrane separating a donor (containing PIPZ-A) and an acceptor compartment. After incubation, measure the concentration of PIPZ-A in both compartments by UV-Vis spectroscopy or LC-MS/MS to determine the permeability coefficient (Pe).

  • CYP450 Inhibition:

    • Objective: To assess the potential for drug-drug interactions.

    • Methodology: Incubate PIPZ-A with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2D6, 3A4). Measure the formation of the substrate's metabolite and calculate the IC50 of PIPZ-A for each enzyme.[8][9]

  • Cytotoxicity (HepG2 Assay):

    • Objective: To assess general cellular toxicity.

    • Methodology: Culture HepG2 liver cells and expose them to increasing concentrations of PIPZ-A for 24-48 hours. Measure cell viability using an MTS or MTT assay to determine the CC50 (cytotoxic concentration 50%).

  • hERG Liability (Automated Patch Clamp):

    • Objective: To screen for potential cardiotoxicity (QT prolongation).

    • Methodology: Use an automated patch-clamp system on cells expressing the hERG potassium channel. Perfuse the cells with increasing concentrations of PIPZ-A and measure the inhibition of the hERG current to determine an IC50.

Data Summary: ADME-Tox Profile of PIPZ-A

ParameterAssayResultInterpretation
Metabolism HLM Stabilityt½ = 45 minModerate stability, likely suitable for in vivo testing.
Absorption PAMPAPe = 12.5 x 10⁻⁶ cm/sHigh permeability, predicts good oral absorption.
Interactions CYP InhibitionIC50 > 10 µM (all major isoforms)Low risk of clinically relevant drug-drug interactions.
Toxicity HepG2 CytotoxicityCC50 = 75 µMLow cytotoxicity; good therapeutic window (CC50 >> EC50).
Cardiotoxicity hERG InhibitionIC50 = 22 µMLow risk of cardiotoxicity at therapeutic concentrations.

Interpretation: The ADME-Tox profile of PIPZ-A is highly favorable. It demonstrates moderate stability, high permeability, and a low risk of CYP inhibition or toxicity. These results strongly support its advancement into in vivo efficacy studies.

Phase 3: In Vivo Validation – Efficacy and Pharmacokinetics

Causality: The ultimate test for a drug candidate is demonstrating its intended effect in a living system. This phase bridges the gap between in vitro pharmacology and therapeutic potential. We must first understand how the drug behaves in the body (pharmacokinetics or PK) to design a meaningful efficacy study. The chosen animal model, while not a perfect replica of human schizophrenia, allows us to test the hypothesis that D2/5-HT2A modulation by PIPZ-A can reverse a relevant behavioral phenotype.[18]

Overall Validation Pathway

G cluster_2 Integrated Validation Strategy A In Vitro Screening B ADME-Tox Profiling A->B Select Lead C Rodent PK Study (Dose Selection) B->C Confirm Safety D In Vivo Efficacy (Behavioral Model) C->D Inform Dose E Preclinical Candidate Selection D->E Demonstrate Efficacy

Sources

Comparative

A Guide to the Comparative Efficacy of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine and its Analogs for GPCR-Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Piperidine-Piperazine Scaffold The piperidine and piperazine heterocycles are considered "privileged structures" in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Piperidine-Piperazine Scaffold

The piperidine and piperazine heterocycles are considered "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide range of biological entities.[1] Their favorable physicochemical properties, including aqueous solubility and potential for oral bioavailability, make them attractive scaffolds for drug design. The 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine core combines these two key pharmacophores, offering a versatile platform for modulation of GPCR activity. GPCRs, the largest family of cell surface receptors, are implicated in a vast array of physiological processes and are the targets for a significant portion of modern pharmaceuticals.[2]

The rationale for exploring analogs of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine lies in the potential to fine-tune its pharmacological profile. Modifications to the cyclobutyl group, the piperidine ring, and the amide linker can influence receptor affinity, selectivity, functional activity (e.g., agonist vs. antagonist), and pharmacokinetic properties. A systematic comparative efficacy study is therefore essential to unlock the full therapeutic potential of this chemical class.

Analog Design and Synthesis: A Hypothetical Library for SAR Exploration

To elucidate the structure-activity relationships of the 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine scaffold, a focused library of analogs should be synthesized. The design of this library should be guided by established medicinal chemistry principles aimed at probing the impact of steric and electronic modifications at key positions.

Table 1: Proposed Analogs for Initial SAR Study

Compound IDR1 (Piperazine N-substituent)R2 (Piperidine N-substituent)Rationale for Modification
Parent CyclobutylHBaseline compound for comparison.
Analog 1a IsopropylHSmaller, less constrained alkyl group to probe steric tolerance.
Analog 1b CyclopentylHLarger cycloalkyl group to explore the size of the binding pocket.
Analog 1c PhenylHAromatic substitution to investigate potential pi-stacking interactions.
Analog 1d 4-FluorophenylHIntroduction of an electron-withdrawing group to modulate electronics.
Analog 2a CyclobutylMethylSmall alkyl substitution on the piperidine nitrogen to assess impact on conformation and basicity.
Analog 2b CyclobutylBenzylLarger, aromatic substitution on the piperidine nitrogen.

A general synthetic route to these analogs can be envisioned starting from commercially available piperazine and piperidine building blocks.

Synthetic_Scheme cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Alkylation (for Analogs 2a, 2b) Boc_piperidine_acid N-Boc-piperidine-4-carboxylic acid intermediate Boc-protected intermediate Boc_piperidine_acid->intermediate piperazine 1-R1-piperazine piperazine->intermediate coupling_reagent HATU, DIPEA deprotected_intermediate Deprotected Intermediate intermediate->deprotected_intermediate deprotection_reagent TFA or HCl final_product Final Analog deprotected_intermediate->final_product alkylating_agent R2-X (e.g., MeI, BnBr)

Figure 1: General synthetic scheme for the proposed analogs.

Comparative Efficacy Evaluation: A Tiered Screening Approach

A systematic evaluation of the synthesized analogs is crucial to determine their potency, efficacy, and mechanism of action. A tiered approach, starting with primary screening to identify active compounds and progressing to more detailed pharmacological characterization, is recommended. The following workflow assumes the target is a GPCR that signals through Gq (leading to calcium mobilization) and can also recruit β-arrestin.

Screening_Workflow Start Synthesized Analog Library Primary_Screen Primary Screen: Calcium Mobilization Assay (Antagonist Mode) Start->Primary_Screen Active_Hits Active Hits (Significant Inhibition) Primary_Screen->Active_Hits Dose_Response Dose-Response Analysis: IC50 Determination in Calcium Mobilization Assay Active_Hits->Dose_Response Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies GTP_Binding GTPγS Binding Assay (Inverse Agonism/Neutral Antagonism) Mechanism_Studies->GTP_Binding Beta_Arrestin β-Arrestin Recruitment Assay (Biased Antagonism) Mechanism_Studies->Beta_Arrestin Lead_Selection Lead Candidate Selection GTP_Binding->Lead_Selection Beta_Arrestin->Lead_Selection

Figure 2: Proposed experimental workflow for comparative efficacy evaluation.
Primary Screening: Calcium Mobilization Assay

The initial screen should aim to identify compounds that act as antagonists at the target GPCR. A calcium mobilization assay is a robust and high-throughput method for monitoring the activity of Gq-coupled receptors.[3]

  • Principle: In cells expressing the target Gq-coupled GPCR, agonist stimulation leads to an increase in intracellular calcium concentration.[3] This can be measured using a calcium-sensitive fluorescent dye. Antagonists will inhibit this agonist-induced calcium release.

  • Experimental Outline:

    • Plate cells stably expressing the target GPCR.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with the test compounds (analogs).

    • Stimulate the cells with a known agonist of the receptor at a concentration that elicits a submaximal response (e.g., EC80).

    • Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

  • Expected Outcome: Compounds that significantly reduce the agonist-induced fluorescence signal are identified as "hits".

Dose-Response Analysis and Potency Determination

Active compounds from the primary screen should be further characterized to determine their potency (IC50). This involves testing a range of concentrations of each active analog in the calcium mobilization assay.

  • Principle: By measuring the inhibitory effect of an antagonist at multiple concentrations, a dose-response curve can be generated, from which the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be calculated.

  • Experimental Outline:

    • Perform the calcium mobilization assay as described above.

    • For each active compound, test a series of dilutions (e.g., 8-10 concentrations) to span the expected range of activity.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action Studies

Once the potency of the antagonists has been established, further assays are required to elucidate their mechanism of action. Key questions to address are whether the compounds are neutral antagonists or inverse agonists, and whether they exhibit biased signaling.

This assay directly measures the activation of G-proteins and can distinguish between neutral antagonists (which have no effect on basal signaling) and inverse agonists (which reduce basal signaling).[4]

  • Principle: In the presence of a GPCR agonist, G-proteins exchange GDP for GTP. The GTPγS binding assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in activated G-proteins.[4]

  • Experimental Outline:

    • Prepare cell membranes from cells expressing the target GPCR.

    • Incubate the membranes with the test compound, GDP, and [35S]GTPγS.

    • Measure the amount of bound [35S]GTPγS.

  • Expected Outcome:

    • Neutral Antagonists: Will not affect the basal [35S]GTPγS binding but will block agonist-stimulated binding.

    • Inverse Agonists: Will decrease the basal [35S]GTPγS binding.

Many GPCRs can signal through both G-protein-dependent and β-arrestin-dependent pathways.[5] Some ligands may preferentially block one pathway over the other, a phenomenon known as biased antagonism. A β-arrestin recruitment assay can assess this.

  • Principle: Upon agonist-induced receptor activation and phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the GPCR.[5] This interaction can be measured using various techniques, such as enzyme fragment complementation (e.g., PathHunter assay).[6]

  • Experimental Outline (using PathHunter technology):

    • Use a cell line co-expressing the target GPCR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

    • Pre-incubate the cells with the test compounds.

    • Stimulate the cells with a known agonist.

    • If β-arrestin is recruited, the two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Expected Outcome: By comparing the IC50 values from the calcium mobilization assay (G-protein pathway) and the β-arrestin recruitment assay, one can determine if a compound exhibits bias. A significantly different potency in the two assays suggests biased antagonism.

Data Interpretation and Lead Optimization

The data gathered from this tiered screening approach will allow for a comprehensive SAR analysis.

Table 2: Hypothetical Comparative Efficacy Data

Compound IDCalcium Mobilization IC50 (nM)GTPγS Bindingβ-Arrestin Recruitment IC50 (nM)Bias Factor (β-arrestin/G-protein)
Parent 50Neutral Antagonist751.5
Analog 1a 200Neutral Antagonist3001.5
Analog 1b 25Neutral Antagonist401.6
Analog 1c 150Neutral Antagonist100.07
Analog 1d 120Neutral Antagonist80.07
Analog 2a 80Neutral Antagonist1201.5
Analog 2b 400Neutral Antagonist5001.25
  • Cycloalkyl Size: A larger cycloalkyl group (cyclopentyl in Analog 1b) appears to be beneficial for G-protein pathway antagonism compared to the parent cyclobutyl group.

  • Aromatic Substitution: Phenyl and 4-fluorophenyl substitution (Analogs 1c and 1d) significantly improves potency in the β-arrestin pathway, suggesting these compounds may be biased antagonists.

  • Piperidine Substitution: N-alkylation of the piperidine ring (Analogs 2a and 2b) appears to be detrimental to activity in both pathways.

Based on these findings, a lead candidate could be selected for further optimization. For example, if β-arrestin-biased antagonism is desired, analogs 1c and 1d would be promising starting points for further chemical modifications to improve potency and drug-like properties.

Detailed Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol is a general guideline and should be optimized for the specific cell line and receptor being studied.

  • Cell Plating:

    • Seed HEK293 cells stably expressing the GPCR of interest into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the cell culture medium and add the dye loading solution to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds (analogs) and the reference agonist in the assay buffer.

    • Add the test compounds to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • Inject the agonist solution into each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence (peak - baseline) is proportional to the intracellular calcium concentration.

    • For antagonist dose-response curves, normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Fit the data to a four-parameter logistic equation to determine IC50 values.

β-Arrestin Recruitment Assay Protocol (PathHunter®)

This protocol is based on the DiscoverX PathHunter® technology and should be performed according to the manufacturer's instructions.

  • Cell Plating:

    • Plate PathHunter® cells co-expressing the tagged GPCR and β-arrestin in white-walled, clear-bottom 96-well plates.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

    • Add the test compounds to the appropriate wells and incubate for a time optimized for the specific receptor (typically 30-90 minutes) at 37°C.

  • Agonist Stimulation:

    • Add the reference agonist at an EC80 concentration to all wells except the negative controls.

    • Incubate for the optimized duration (typically 60-180 minutes) at 37°C.

  • Signal Detection:

    • Prepare the detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to each well and incubate for 60 minutes at room temperature.

    • Read the chemiluminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Fit the data to a four-parameter logistic equation to determine IC50 values.

[35S]GTPγS Binding Assay Protocol

This protocol requires the use of radioisotopes and should be performed in a licensed facility with appropriate safety precautions.

  • Membrane Preparation:

    • Harvest cells expressing the target GPCR and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membranes in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer containing MgCl2, NaCl, and GDP.

    • Add the cell membranes (typically 5-20 µg of protein per well).

    • Add the test compounds or buffer control.

    • For non-specific binding determination, add a high concentration of unlabeled GTPγS.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding [35S]GTPγS to all wells.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings.

    • Analyze the data to determine the effect of the compounds on basal and agonist-stimulated [35S]GTPγS binding.

Conclusion

The 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine scaffold represents a promising starting point for the development of novel GPCR-targeted therapeutics. Although direct comparative efficacy data for this specific molecule and its analogs is not yet in the public domain, this guide provides a comprehensive and scientifically rigorous framework for researchers to undertake such an investigation. By systematically designing, synthesizing, and evaluating a focused library of analogs using the detailed protocols provided, it is possible to elucidate the structure-activity relationships of this chemical class and identify lead candidates with optimized potency, efficacy, and desired pharmacological profiles. This approach, grounded in established principles of medicinal chemistry and pharmacology, will pave the way for the discovery of new and improved medicines.

References

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5485. [Link]

  • Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of allergy and clinical immunology, 132(5), 1033–1044. [Link]

  • U.S. Patent No. 7,511,141. (2009). Piperidine-piperazine ligands for neurotransmitter receptors.
  • U.S. Patent No. 10,562,882. (2020).
  • Le, T. P., He, Y., & Mosier, P. D. (2020). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. MDText.com, Inc. [Link]

  • WO Patent No. 2003/084950. (2003). Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
  • Luo, Y., Chen, Y., Liu, Y., Chen, J., Wang, F., & Yu, L. (2015). Synthesis and antitubercular evaluation of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. Bioorganic & medicinal chemistry letters, 25(7), 1373–1376. [Link]

  • U.S. Patent No. 12,234,222. (2025). Piperazine amide derivative, preparation method therefor, and use thereof in medicine. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • ResearchGate. (n.d.). SAR profiling of compounds with increased distance of carbonyl group to the cyclohexyl ring or its analogs. [Link]

  • U.S. Patent No. 7,745,625. (2010). Prodrugs of piperazine and substituted piperidine antiviral agents.
  • Li, M., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Sun, H. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

  • ResearchGate. (n.d.). New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Jin, Z., Zhang, L., & Zhang, W. (2007). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. European journal of medicinal chemistry, 42(11-12), 1251–1255. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Kumar, A., Kumar, A., Kumar, A., & Singh, P. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 312-328. [Link]

  • Berg, K., Hegde, P., Pujari, V., Brinkmann, M., Wilkins, D. Z., Parish, T., Crick, D. C., & Aldrich, C. C. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC medicinal chemistry, 11(10), 1148–1159. [Link]

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Validation

A Researcher's Guide to Confirming the On-Target Activity of Novel Small Molecules: A Case Study with 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

In the landscape of contemporary drug discovery, the validation of a small molecule's on-target activity stands as a critical checkpoint. This process not only underpins the rationale for a compound's therapeutic potenti...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the validation of a small molecule's on-target activity stands as a critical checkpoint. This process not only underpins the rationale for a compound's therapeutic potential but also serves as a crucial step in de-risking its progression through the development pipeline. Mischaracterization of a molecule's mechanism of action can lead to unforeseen toxicities and a lack of efficacy in later-stage clinical trials. This guide provides a comprehensive framework for researchers to rigorously confirm the on-target engagement of a novel compound, using the hypothetical case of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine.

The piperazine scaffold is a common motif in a multitude of pharmacologically active agents, known to interact with a wide range of biological targets.[1] For the purpose of this guide, we will hypothesize that 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, hereafter referred to as "Compound X," has been identified through a high-throughput screen as a potential inhibitor of a key intracellular kinase, "Kinase Y." Our objective is to design and execute a series of experiments to confirm that Compound X directly binds to and modulates the activity of Kinase Y in a cellular context.

The Foundational Step: In Vitro Target Engagement

The initial phase of on-target validation begins with cell-free systems to ascertain a direct physical interaction between the compound and its putative target protein. This is paramount to ruling out any indirect effects on the target's activity that might be observed in a more complex cellular environment.

A direct enzymatic assay is the cornerstone for confirming the inhibitory activity of Compound X against our hypothesized target, Kinase Y.[2][3] This experiment measures the ability of Compound X to block the catalytic activity of purified Kinase Y.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials:

    • Purified, active Kinase Y enzyme.

    • Kinase Y-specific substrate peptide.

    • ATP (Adenosine triphosphate).

    • Compound X, dissolved in DMSO.

    • A known selective inhibitor of Kinase Y (Positive Control).

    • DMSO (Vehicle Control).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well white assay plates.

  • Procedure:

    • Prepare a serial dilution of Compound X and the positive control inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

    • In the 384-well plate, add 5 µL of the kinase assay buffer.

    • Add 50 nL of the serially diluted compounds, positive control, or DMSO vehicle to the appropriate wells.

    • Add 2.5 µL of a solution containing the Kinase Y enzyme and the substrate peptide in the assay buffer.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km value for Kinase Y to ensure sensitivity for competitive inhibitors.[4][5]

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Normalize the data with the positive control (0% activity) and the DMSO vehicle control (100% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[4]

Expected Outcome and Comparative Data

The results of this assay will provide a quantitative measure of the potency of Compound X against Kinase Y.

CompoundTargetAssay TypeIC₅₀ (nM)
Compound X Kinase YBiochemical75
Positive Control Kinase YBiochemical10
Compound X Kinase Z (off-target)Biochemical>10,000

This table illustrates a favorable outcome where Compound X demonstrates potent inhibition of Kinase Y with good selectivity over a related kinase.

Bridging to the Cellular Environment: Target Engagement in Intact Cells

Confirming that a compound can bind its target in a test tube is a necessary first step, but it is crucial to demonstrate this interaction within the complex milieu of a living cell.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the physical engagement of a compound with its target protein in a cellular environment.[7][8][9][10][11] The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[8]

This experiment will assess the ability of Compound X to stabilize Kinase Y in intact cells.

Experimental Protocol: Intact Cell CETSA

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses Kinase Y to 80-90% confluency.

    • Harvest the cells and resuspend them in a suitable culture medium.

    • Treat the cell suspension with either Compound X (at a concentration of 10x the biochemical IC₅₀, e.g., 750 nM) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Quantify the amount of soluble Kinase Y in each sample using a standard protein detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • For each temperature point, quantify the band intensity (for Western blot) or signal (for ELISA) of Kinase Y.

    • Normalize the data to the signal from the lowest temperature point (e.g., 40°C) for both the vehicle and Compound X-treated samples.

    • Plot the normalized soluble protein fraction against the temperature to generate melting curves.

    • A shift in the melting curve to the right for the Compound X-treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.

Illustrative CETSA Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_thermal Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treat with Compound X or Vehicle cell_culture->treatment heating 3. Heat to a range of temperatures treatment->heating cooling 4. Cool cells heating->cooling lysis 5. Cell Lysis cooling->lysis centrifugation 6. Separate Soluble and Precipitated Fractions lysis->centrifugation quantification 7. Quantify Soluble Kinase Y (e.g., Western Blot) centrifugation->quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Outcome and Comparative Data

The CETSA results will provide direct evidence of target engagement in a cellular context.

TreatmentApparent Melting Temperature (Tₘ) of Kinase YThermal Shift (ΔTₘ)
Vehicle (DMSO)52°C-
Compound X 58°C+6°C
Positive Control 60°C+8°C

A significant positive thermal shift for Compound X-treated cells confirms that it binds to and stabilizes Kinase Y within its native cellular environment.

Demonstrating On-Target Efficacy in a Functional Cellular Assay

The final step in this validation workflow is to link the direct target engagement of Compound X to a functional cellular response that is known to be dependent on Kinase Y activity. This is crucial for establishing a clear mechanism of action.

Assuming Kinase Y phosphorylates a specific downstream substrate, "Substrate Z," we can measure the phosphorylation status of Substrate Z in cells treated with Compound X.

Experimental Protocol: Phospho-Substrate Western Blot

  • Cell Treatment and Lysis:

    • Plate cells and grow them to 80% confluency.

    • Treat the cells with a dose-response of Compound X (e.g., from 10 µM down to 1 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control and a positive control.

    • If the pathway is not basally active, stimulate the cells with an appropriate agonist to activate Kinase Y.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of Substrate Z (p-Substrate Z).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total Substrate Z and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-Substrate Z and total Substrate Z.

    • Normalize the p-Substrate Z signal to the total Substrate Z signal for each sample.

    • Plot the normalized p-Substrate Z signal against the concentration of Compound X to determine the cellular IC₅₀ for pathway inhibition.

Signaling Pathway Diagram

Signaling_Pathway cluster_pathway Kinase Y Signaling Cascade Agonist Agonist Receptor Receptor Agonist->Receptor KinaseY Kinase Y Receptor->KinaseY SubstrateZ Substrate Z KinaseY->SubstrateZ Phosphorylation pSubstrateZ p-Substrate Z CellularResponse Cellular Response pSubstrateZ->CellularResponse CompoundX Compound X CompoundX->KinaseY Inhibition

Caption: Inhibition of the Kinase Y signaling pathway by Compound X.

Expected Outcome and Data Summary

This experiment should demonstrate a dose-dependent decrease in the phosphorylation of Substrate Z upon treatment with Compound X.

CompoundCellular IC₅₀ (p-Substrate Z)
Compound X 150 nM
Positive Control 25 nM

The cellular IC₅₀ is typically higher than the biochemical IC₅₀ due to factors such as cell permeability and competition with high intracellular ATP concentrations. A cellular IC₅₀ that is reasonably close to the biochemical IC₅₀, and consistent with the concentration required for target engagement in the CETSA experiment, provides strong evidence for an on-target mechanism of action.

Conclusion: Synthesizing the Evidence

The confirmation of a small molecule's on-target activity is a multi-faceted process that requires a convergence of evidence from biochemical, cellular, and functional assays. By systematically progressing from direct in vitro inhibition to intracellular target engagement and finally to the modulation of a downstream signaling event, researchers can build a robust and compelling case for the mechanism of action of their compound. The experimental framework provided here, using the hypothetical case of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine as an inhibitor of Kinase Y, offers a clear and logical path to achieving this critical milestone in drug discovery.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. Available at: [Link]

  • Cravatt, B. F., & Lichtman, A. H. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(7), 604-608. Available at: [Link]

  • Al-Ali, H., et al. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. ACS Chemical Biology, 14(7), 1474-1483. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Amsbio. Enzyme Activity Assays. Available at: [Link]

  • Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. Available at: [Link]

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  • Lim, S. M., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 919-930. Available at: [Link]

  • Savitski, M. M., et al. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Annual Review of Biochemistry, 87, 837-857. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

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  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]

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Comparative

A Tale of Two Rings: A Head-to-Head Comparison of Piperazine and Piperidine Core Structures in Drug Design

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacological activity, a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast number of approved drugs.[1] While structurally similar, the presence of a second, 1,4-disposed nitrogen atom in piperazine introduces crucial differences that dictate their respective applications.[2]

This guide provides an in-depth, objective comparison of these two "privileged scaffolds," supported by experimental data and detailed protocols, to empower researchers to make strategic, evidence-based decisions in their drug design campaigns.

Fundamental Physicochemical and Structural Differences

The journey into the functional differences between piperazine and piperidine begins with their intrinsic chemical nature. The seemingly minor addition of a second nitrogen atom fundamentally alters the electronic and conformational landscape of the ring.[2]

PropertyPiperidinePiperazine StructureAzacyclohexane1,4-Diazacyclohexane pKa~11.22pKa1 ≈ 5.35, pKa2 ≈ 9.73 LogP (unsubstituted)0.9-1.1 H-Bond Donors12 H-Bond Acceptors12

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a -> props [style=invis]; b -> props [style=invis]; }

Caption: Structural and physicochemical comparison of piperidine and piperazine.

Basicity (pKa): This is arguably the most critical differentiator. Piperidine is a strong base with a single pKa of ~11.22.[2] This ensures it is almost fully protonated at physiological pH (7.4), making it an excellent candidate for forming strong ionic bonds with acidic residues (e.g., Asp, Glu) in a protein binding pocket.[2] In contrast, piperazine has two distinct pKa values (~5.35 and ~9.73).[2] This dual basicity allows for fine-tuning of its ionization state. At pH 7.4, a significant portion of monosubstituted piperazines can exist as a mixture of unprotonated, monoprotonated, and diprotonated species, offering a more nuanced tool to modulate solubility and target engagement.[3]

Lipophilicity (LogP): Unsubstituted piperidine is significantly more lipophilic than piperazine.[2] This inherent lipophilicity can enhance membrane permeability and facilitate crossing the blood-brain barrier (BBB), a key reason for its prevalence in CNS-targeting drugs.[2][4] The two nitrogen atoms in piperazine increase its polarity, generally leading to higher aqueous solubility and lower LogP values.[2] This property is often leveraged to improve the overall solubility of a drug candidate, a common hurdle in drug development.

Hydrogen Bonding: With two nitrogen atoms, the unsubstituted piperazine ring offers two hydrogen bond donors and two acceptors, compared to one of each for piperidine.[2] This expanded capacity for hydrogen bonding can lead to more extensive interactions with biological targets and contributes to its higher water solubility.[2]

Pharmacological Profile: A Head-to-Head Case Study

The choice between these scaffolds can dramatically alter a compound's pharmacological profile, even when the rest of the molecule remains identical. A compelling example comes from a study on dual-target antagonists for the histamine H3 (hH3R) and sigma-1 (σ1R) receptors.[3][5]

Researchers compared two compounds that differed only in the nature of the basic core: one contained a piperazine ring (Compound 4) and the other a piperidine ring (Compound 5).[3][5]

Compound IDCore StructurehH₃R Kᵢ (nM)σ₁R Kᵢ (nM)σ₁R/σ₂R Selectivity
Compound 4 Piperazine3.171531Low
Compound 5 Piperidine7.703.64High
Data sourced from ACS Chemical Neuroscience.[3][5]

While the switch from piperazine to piperidine had a negligible effect on the high-affinity binding to the histamine H₃ receptor, it caused a staggering ~420-fold increase in affinity for the sigma-1 receptor.[3][5] This demonstrates that the piperidine moiety is a critical structural element for high-affinity σ₁R binding in this chemical series.[3][5] This dramatic shift is likely due to a combination of the piperidine's higher basicity ensuring a positive charge to interact with key acidic residues in the σ₁R binding pocket and its more favorable lipophilic profile.[3]

This case study provides a powerful, data-driven illustration of a core tenet in medicinal chemistry: a seemingly small structural change can pivot a compound's entire pharmacological trajectory.

G cluster_piperazine Piperazine Analogue cluster_piperidine Piperidine Analogue compound Analogue Pair (Piperazine vs. Piperidine) h3r Histamine H₃ Receptor (hH₃R) compound->h3r s1r Sigma-1 Receptor (σ₁R) compound->s1r pz_h3r High Affinity (Ki = 3.17 nM) h3r->pz_h3r pd_h3r High Affinity (Ki = 7.70 nM) h3r->pd_h3r pz_s1r Low Affinity (Ki = 1531 nM) s1r->pz_s1r pd_s1r High Affinity (Ki = 3.64 nM) s1r->pd_s1r pz_s1r->pd_s1r ~420x Increase in Affinity

Caption: Impact of scaffold exchange on receptor affinity.

Comparative ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

A drug's success is not solely defined by its potency but equally by its ADMET profile. Here too, piperazine and piperidine present a distinct balance of advantages and liabilities.

ADMET ParameterPiperidine AnaloguesPiperazine AnaloguesImplications for Drug Design
Aqueous Solubility Generally lowerGenerally higherPiperazine is often used to "rescue" poorly soluble compounds.[2]
Permeability Generally higher (more lipophilic)Generally lower (more polar)Piperidine may offer better passive diffusion across membranes like the gut wall or BBB.[2]
Metabolic Stability Can be metabolically stable. N-dealkylation and ring oxidation are possible.[6]Often a site of metabolic liability. Prone to N-dealkylation at two sites and oxidation.[2][7]Piperidine may offer a more stable core, but substitution patterns are key for both.[6]
Toxicity Basicity can lead to phospholipidosis risk.[2]N-dealkylation can form reactive metabolites. Potential for hepatotoxicity with some derivatives.[2][8]Both require careful toxicological evaluation. Piperazine metabolism can be more complex.

Metabolism Causality: The presence of two nitrogen atoms makes the piperazine ring a more prominent target for cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.[7] The ring is susceptible to N-oxidation and, more commonly, N-dealkylation, where an alkyl group attached to a nitrogen is cleaved. This can sometimes lead to the formation of active or even toxic metabolites, a critical consideration in safety pharmacology.[2] While piperidine is also metabolized, it presents fewer "handles" for CYP enzymes, potentially leading to a simpler metabolic profile.[2]

Experimental Workflows for Head-to-Head Comparison

To objectively evaluate a matched pair of piperidine and piperazine analogues, a tiered, systematic approach using a suite of in vitro assays is essential. This workflow ensures that decisions are based on a holistic view of the compound's properties.

G cluster_tier1 Tier 1: Physicochemical & Primary Pharmacology cluster_tier2 Tier 2: ADME & Functional Activity start Analogue Pair Synthesis (Piperidine vs. Piperazine) solubility Aqueous Solubility (Kinetic) start->solubility affinity Receptor Binding (Ki / IC50) start->affinity permeability Permeability (PAMPA) solubility->permeability functional Functional Assay (EC50 / Emax) affinity->functional metabolism Metabolic Stability (Microsomal t½) permeability->metabolism decision Data Analysis & Candidate Selection metabolism->decision functional->metabolism

Caption: Tiered experimental workflow for analogue comparison.

Detailed Experimental Protocols

As a Senior Application Scientist, the integrity of our data relies on robust, well-controlled experiments. The following protocols are self-validating systems designed to provide clear, comparative data.

Protocol 1: Kinetic Aqueous Solubility Assay
  • Objective: To rapidly determine the solubility of a compound when transitioning from a DMSO stock solution to an aqueous buffer, mimicking conditions in many in vitro assays.[9][10]

  • Causality: Poor solubility can lead to underestimated potency in biological assays and is a major predictor of poor oral bioavailability. This high-throughput kinetic assay allows for early flagging of solubility liabilities.[11]

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the piperidine and piperazine test compounds in 100% DMSO.[12]

  • Plate Setup: Using a 96-well microtiter plate, add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS, pH 7.4) in each well. This results in a final compound concentration of 200 µM with 2% DMSO.[9] Prepare each compound in triplicate.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for equilibration.[12]

  • Measurement: After incubation, place the plate in a plate-reading nephelometer or a UV-Vis spectrophotometer. Measure the turbidity (light scattering) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[10][11]

  • Data Analysis: Compare the turbidity readings to a blank (PBS + 2% DMSO). A significant increase in turbidity indicates precipitation and thus, solubility below the tested concentration. The result is typically reported as "Soluble" or "Insoluble" at 200 µM, or a semi-quantitative value can be determined by testing a concentration curve.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess a compound's ability to passively diffuse across an artificial lipid membrane, serving as a surrogate for intestinal absorption or BBB penetration.[1]

  • Causality: Passive diffusion is a primary mechanism for drug absorption. PAMPA isolates this mechanism, providing a clean, cell-free method to predict in vivo permeability potential, avoiding the complexities of active transporters.[1]

Step-by-Step Methodology:

  • Membrane Preparation: Gently add 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to the membrane of each well in a 96-well donor plate (e.g., Millipore MultiScreen-IP).[13]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[14]

  • Donor Plate Preparation: Prepare 500 µM solutions of the test compounds in PBS (pH 7.4). Add 200 µL of each compound solution to the donor plate wells in triplicate.[13]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 16-18 hours in a chamber with controlled humidity.[13]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) Where CA is the concentration in the acceptor well, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Objective: To determine the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) contained within liver microsomes.[15][16]

  • Causality: High metabolic clearance is a common reason for drug failure, leading to a short half-life and low exposure in vivo. This assay identifies metabolically labile compounds early in the discovery process.[7]

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare an NADPH-regenerating system solution.[16][17]

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) in buffer for 5 minutes at 37°C.[7]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to each well.[17]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[7]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 g for 10 minutes) to precipitate the microsomal proteins.[16]

  • Quantification: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k). From this, the intrinsic clearance (Cl_int) can be calculated.

Protocol 4: Competitive Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.[18]

  • Causality: Receptor binding affinity is a direct measure of a compound's potency at its molecular target. This assay is the gold standard for quantifying this interaction and is crucial for establishing structure-activity relationships (SAR).[18]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare cell membranes expressing the target receptor, a radioligand with known affinity for the receptor (e.g., [³H]-ligand), and serial dilutions of the unlabeled piperidine and piperazine test compounds.[3][6]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of the test compound in a suitable assay buffer. Total reaction volume is typically 200-250 µL.[3]

  • Control Wells: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of a known unlabeled ligand).[6]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtering the contents of each well through a glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[3][6]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.[6]

  • Data Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperazine or a piperidine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADMET properties, and the intended pharmacological effect.[2] Neither ring is universally superior; they are distinct tools for different challenges.

  • Choose Piperidine when: The goal is to maximize lipophilicity for BBB penetration, ensure a strong positive charge for ionic interactions, or when a simpler metabolic profile is desired.[2] It is a powerful scaffold for many CNS and analgesic agents.[4]

  • Choose Piperazine when: The primary need is to increase aqueous solubility, introduce additional hydrogen bonding opportunities, or modulate basicity across a wider range.[2] It is a "privileged structure" in anticancer drug design, particularly for kinase inhibitors, and is prevalent in antipsychotics and antihistamines.[2][10]

By understanding the fundamental differences and employing the systematic experimental evaluations outlined in this guide, drug discovery teams can harness the unique strengths of each scaffold to design safer, more effective medicines.

References

  • Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 58-73. Available from: [Link]

  • XCellScience. How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]

  • Technology Networks. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-31. Available from: [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Evotec. (2020). In-vitro Thermodynamic Solubility. protocols.io. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

  • Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Wernevik, J., et al. (2023). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology Letters, 232(1), 205-213. Available from: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 227-240. Available from: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

Researchers engaged in the pioneering work of drug development handle a vast array of novel chemical entities. Among these is 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, a compound whose specific safety profile may...

Author: BenchChem Technical Support Team. Date: January 2026

Researchers engaged in the pioneering work of drug development handle a vast array of novel chemical entities. Among these is 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, a compound whose specific safety profile may not be extensively documented. This guide provides a robust framework for personal protective equipment (PPE) and safe handling, drawing upon established safety principles for structurally related piperazine and piperidine derivatives. Our primary objective is to create a self-validating system of safety protocols that empower researchers to work with confidence and security.

Hazard Analysis: A Proactive Stance on Safety

The core principle of laboratory safety is to anticipate and mitigate risks. Based on the known hazards of analogous compounds, we must treat 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine as a substance with the potential to cause:

  • Skin Corrosion/Irritation: Direct contact may lead to irritation or chemical burns[5][6].

  • Serious Eye Damage/Irritation: The eyes are particularly vulnerable to severe damage upon contact[1][7][8].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system[9][10].

  • Skin and Respiratory Sensitization: Repeated exposure to piperazine derivatives can lead to allergic reactions[4][6][11].

Given these potential hazards, a multi-layered PPE strategy is required to provide comprehensive protection.

The PPE Protocol: Your First Line of Defense

The selection of appropriate PPE is a critical decision-making process. The following table outlines the recommended PPE for handling 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, with detailed justifications for each selection.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent direct skin contact, which can cause irritation or burns. Nitrile gloves offer good resistance to a wide range of chemicals[1][11].
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a significant risk of splashing[7][11][12].To protect the eyes from dust particles and splashes, which could lead to serious and potentially irreversible eye damage[1][8].
Skin & Body Protection A properly fastened lab coat. Chemical-resistant apron for larger quantities.To protect personal clothing and underlying skin from contamination[3][11].
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be worn[2][7][9].To prevent the inhalation of the compound, which could cause respiratory irritation or sensitization[9][10]. The primary control measure should always be engineering controls like a fume hood.

Procedural Guidance: From Preparation to Disposal

Safe handling of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to the final disposal of waste.

Donning and Doffing PPE: A Step-by-Step Protocol

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on your safety goggles or glasses.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Unfasten and remove your lab coat by folding it inward, containing any potential contaminants.

  • Eye Protection: Remove by handling the earpieces or strap.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE[2][13].

Operational Plan: Safe Handling in the Laboratory
  • Work Area: Always handle 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine in a well-ventilated area, with a chemical fume hood being the preferred location to minimize inhalation exposure[1][10].

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to contain any dust.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the material into a designated hazardous waste container[1][3]. Do not use dry sweeping methods that can generate dust[3].

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash your hands thoroughly after handling the compound, even if you were wearing gloves[3].

Disposal Plan: Environmental Responsibility

All waste containing 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.

  • Contaminated Materials: This includes disposable PPE (gloves, etc.), weighing papers, and any cleaning materials used for decontamination. These should all be placed in the designated hazardous waste container[1].

  • Disposal Protocol: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance[1][2].

Visualizing the Workflow for Safe Chemical Handling

To further clarify the procedural steps for safe handling, the following workflow diagram illustrates the key stages, from initial preparation to final disposal.

Workflow for Safe Handling of 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE in Correct Sequence prep_area->don_ppe weigh Weigh Compound don_ppe->weigh reaction Perform Experiment weigh->reaction decontaminate Decontaminate Equipment reaction->decontaminate spill Spill? reaction->spill dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill->decontaminate Clean Up Spill

Caption: A flowchart illustrating the key steps for the safe handling of chemical compounds in a laboratory setting.

Conclusion: Fostering a Culture of Safety

By adopting this comprehensive guide to personal protective equipment and safe handling, you are not only protecting yourself but also contributing to a safer research environment for everyone. The principles outlined here, though based on data from related compounds, provide a strong foundation for working with 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine. Always remember to consult your institution's safety protocols and EHS department for any additional requirements. Your commitment to safety is paramount in the pursuit of scientific advancement.

References

  • BLDpharm. (n.d.). 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine.
  • BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide.
  • MSDS of 1-Cyclobutyl-piperazine. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Sigma-Aldrich. (n.d.). 1-cyclobutyl-4-(piperidine-4-carbonyl)piperazine.
  • BenchChem. (2025). Personal protective equipment for handling Piperazine-2-thione.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Sigma-Aldrich. (n.d.). 1-cyclobutyl-4-(piperidine-4-carbonyl)piperazine.
  • Sigma-Aldrich. (n.d.). 1-cyclobutyl-4-(piperidine-4-carbonyl)piperazine.
  • Fisher Scientific. (2025). Safety Data Sheet - 1-Amino-4-cyclopentylpiperazine.
  • ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
  • MedChemExpress. (2025). tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate-SDS.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet - Piperazine.
  • AAPPTec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Piperazine, anhydrous.
  • Fisher Scientific. (2014). Safety Data Sheet - 1,4'-Bipiperidine.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • Cayman Chemical. (2025). Safety Data Sheet - Piperazine.
  • PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine.
  • ChemScene. (n.d.). 1-Boc-4-Isoquinolin-1-yl-piperazine.
  • Fisher Scientific. (2023). Safety Data Sheet - Piperidine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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